molecular formula C10H9N3O2 B1454780 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1368819-46-8

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B1454780
CAS No.: 1368819-46-8
M. Wt: 203.2 g/mol
InChI Key: ATRRAGXPNKDBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS RN: 1368819-46-8) is a high-purity benzoic acid derivative designed for pharmaceutical and life sciences research. This compound features a 1,2,4-triazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structural motif of 1,2,4-triazole benzoic acid hybrids has demonstrated significant promise in anticancer research, showing potent in vitro cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) in scientific studies . The mechanism of action for this class of compounds is associated with the induction of apoptosis, leading to the inhibition of cancer cell proliferation . With a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol , this reagent is supplied with detailed characterization data. It should be stored sealed in a dry environment at room temperature to maintain stability . This product is labeled with the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate precautionary measures should be taken during handling . This compound is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(5-methyl-1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-11-6-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRRAGXPNKDBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NN1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental data for this specific isomer, this guide synthesizes information from closely related analogs and foundational chemical principles to predict its physicochemical characteristics. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating framework for researchers. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and similar molecules, providing both theoretical grounding and practical experimental guidance.

Introduction and Molecular Overview

This compound belongs to a class of compounds that integrate a benzoic acid moiety with a substituted triazole ring. This combination of a carboxylic acid group, which can participate in hydrogen bonding and salt formation, and a nitrogen-rich triazole ring, known for its coordination chemistry and metabolic stability, makes it a molecule of significant interest in drug design and materials science. The specific placement of the methyl group on the triazole ring can influence the molecule's overall polarity, steric hindrance, and electronic properties, thereby affecting its physical characteristics and biological activity.

A series of hybrids based on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold have been synthesized and evaluated for their anticancer activities, demonstrating the therapeutic potential of this class of compounds.[1][2][3]

Molecular Structure:

Caption: 2D Structure of this compound.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol [4]
Purity (Typical) ≥97%
CAS Number Not definitively available in public databases. Isomers have been identified, such as 4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 1067613-97-1)[5] and 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS: 1340352-96-6).[6]

Predicted Physicochemical Properties

The following properties are predicted based on the known characteristics of benzoic acid, triazoles, and structurally similar molecules.

Table 2: Predicted Physical Properties

PropertyPredicted Value/StateRationale and Comparative Insights
Physical State White to off-white crystalline solidBenzoic acid and its derivatives are typically crystalline solids at room temperature.
Melting Point >200 °C (decomposes)Benzoic acid has a melting point of 122 °C. The addition of the triazole ring and the potential for intermolecular hydrogen bonding and π-stacking would significantly increase the melting point. For comparison, 4-(1H-1,2,4-triazol-1-yl)benzoic acid has a reported melting point of >300 °C.
Boiling Point Decomposes before boilingCarboxylic acids with high melting points often decompose at elevated temperatures before they can boil at atmospheric pressure.
Solubility
    WaterSparingly solubleThe carboxylic acid group imparts some water solubility, but the aromatic and heterocyclic rings are hydrophobic. Solubility is expected to be pH-dependent, increasing in alkaline solutions due to salt formation.
    Polar Organic Solvents (e.g., DMSO, DMF, Methanol)SolubleThe polar nature of the carboxylic acid and triazole moieties suggests good solubility in polar organic solvents.
    Non-polar Organic Solvents (e.g., Hexane, Toluene)Insoluble to sparingly solubleThe overall polarity of the molecule would limit its solubility in non-polar solvents.

Experimental Protocols for Physical Property Determination

To validate the predicted properties, the following experimental protocols are recommended. These methods are standard in organic chemistry and materials science for the characterization of new compounds.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for fine powders)

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.

Materials:

  • Test tubes and rack

  • This compound

  • Solvents: Deionized water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, Methanol, Ethanol, DMSO, DMF, Toluene, Hexane

  • Vortex mixer

Protocol:

  • Sample Addition: Approximately 10 mg of the compound is placed into a series of labeled test tubes.

  • Solvent Addition: 1 mL of each solvent is added to the respective test tubes.

  • Mixing: The tubes are agitated using a vortex mixer for 1-2 minutes.

  • Observation: The samples are visually inspected for dissolution. Solubility is typically categorized as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: No apparent dissolution of the solid.

  • pH-Dependent Solubility: For tubes with aqueous solutions (water, HCl, NaOH, NaHCO₃), any changes in solubility compared to water alone indicate the acidic or basic nature of the compound. Solubility in NaOH and NaHCO₃ would confirm the presence of the carboxylic acid group.

Solubility_Workflow cluster_solvents Solvents start 10 mg of Compound add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 1-2 min add_solvent->vortex observe Observe Solubility vortex->observe water Water water->add_solvent hcl 5% HCl hcl->add_solvent naoh 5% NaOH naoh->add_solvent nahco3 5% NaHCO₃ nahco3->add_solvent org_sol Organic Solvents org_sol->add_solvent

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Spectrum: The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show the following signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >12 ppm.

  • Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. A study on similar 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids reported these doublets in the range of 7.60-8.20 ppm.[2]

  • Triazole Proton (-CH): A singlet corresponding to the proton on the triazole ring.

  • Methyl Protons (-CH₃): A singlet in the aliphatic region, likely around 2.3-2.6 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted Spectrum: The FT-IR spectrum is expected to display characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

  • C=N and C=C Stretches (Aromatic and Triazole Rings): Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-H Stretches (Aromatic and Methyl): Absorptions around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

Crystallographic Properties

While no crystal structure data is currently available for this compound, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. For comparison, the related compound 4-(1H-1,2,3-triazol-1-yl)benzoic acid crystallizes in the monoclinic space group P 1 21/c 1.[7]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Safety and Handling

Based on the safety data for structurally related compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the following hazards are anticipated:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This technical guide provides a detailed predictive and methodological framework for understanding the physical properties of this compound. While experimental data for this specific molecule is sparse, the principles and comparative data presented herein offer a robust starting point for researchers. The provided protocols for experimental determination are designed to be both instructive and to ensure the generation of reliable, reproducible data. As a molecule with potential applications in drug discovery and materials science, a thorough understanding of its physical properties is paramount for its successful development and application.

References

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 4-(1H-1,2,4-triazol-1-yl)benzoic acid framework represents a "privileged scaffold" in modern drug discovery. Its unique combination of a rigid benzoic acid linker and the versatile 1,2,4-triazole ring, a known pharmacophore, has positioned it as a cornerstone for developing novel therapeutic agents. The triazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and serving as a critical hydrogen bond acceptor and dipole component. Its incorporation into drug candidates is associated with a wide spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties[1].

This guide focuses on a specific, functionally important derivative: This compound . The addition of a methyl group at the 5-position of the triazole ring is not a trivial substitution; it introduces a lipophilic contact point that can significantly influence ligand-receptor interactions, solubility, and metabolic stability. Understanding the synthesis, structural characteristics, and biological context of this specific molecule is crucial for researchers aiming to leverage its potential in drug development programs, particularly in oncology.

This document provides a comprehensive overview of the core chemistry, analytical characterization, and therapeutic applications of this compound, grounded in established scientific literature and providing actionable protocols for its synthesis and evaluation.

I. Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties. These details dictate its reactivity, solubility, and potential for biological interactions.

Chemical Structure

The IUPAC name for the topic compound is this compound. It consists of a benzoic acid molecule where the hydrogen at the 4-position is substituted by the nitrogen at the 1-position of a 5-methyl-1,2,4-triazole ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₁₀H₉N₃O₂Calculated from structure
Molecular Weight 203.20 g/mol Calculated from formula
Appearance White to off-white solidTypical for aromatic acids
Solubility Poorly soluble in water; Soluble in DMSO, DMF, and basic aqueous solutions.Based on analogs like 4-(1H-1,2,3-triazol-1-yl)benzoic acid and general organic acid properties.[2]
pKa (acidic) ~4.0 - 4.8The carboxylic acid pKa is influenced by the electron-withdrawing nature of the triazolyl-phenyl group, similar to benzoic acid itself.
LogP ~1.5 - 2.5Predicted based on fragment contributions (logP of benzoic acid is ~1.87). The methyltriazole group adds moderate lipophilicity.

II. Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the formation of a key hydrazide intermediate, followed by cyclization to form the triazole ring. This approach is adapted from established methods for synthesizing related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[3]

Synthetic Workflow

The proposed synthesis follows a logical and field-proven pathway: starting from a commercially available material, forming the crucial N-N bond, and then constructing the heterocyclic ring.

A 4-Aminobenzoic Acid B Step 1: Diazotization & Reduction A->B NaNO₂, HCl then SnCl₂ C 4-Hydrazinobenzoic Acid (Intermediate) B->C D Step 2: Cyclization (e.g., with N-cyanoimidate or orthoester/ammonia) C->D Reagents for ring formation E This compound (Final Product) D->E

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol provides a self-validating methodology. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.

Step 1: Synthesis of 4-Hydrazinobenzoic Acid Hydrochloride

  • Rationale: This initial step converts the stable amino group into a more reactive hydrazine moiety, which is the essential precursor for building the triazole ring. The use of tin(II) chloride is a classic and reliable method for the reduction of the intermediate diazonium salt.

  • Procedure:

    • In a 500 mL round-bottom flask, suspend 4-aminobenzoic acid (0.1 mol) in concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.

    • In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate (0.45 mol) in concentrated hydrochloric acid (100 mL). Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A precipitate should form.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 4-hydrazinobenzoic acid hydrochloride.

  • Validation: The product can be confirmed by ¹H NMR in DMSO-d₆, looking for the characteristic broad signals of the hydrazine and ammonium protons, alongside the aromatic signals.

Step 2: Synthesis of this compound

  • Rationale: This is the key ring-forming step. Reacting the hydrazine with a reagent that provides a two-carbon-one-nitrogen fragment will lead to the desired 1,2,4-triazole. A common and effective method involves using an N-cyanoimidate or reacting with acetic anhydride followed by cyclization with ammonia/hydrazine. Here, we adapt a procedure analogous to those used for similar triazole formations.[3][4]

  • Procedure:

    • Suspend 4-hydrazinobenzoic acid hydrochloride (0.05 mol) and sodium acetate (0.05 mol) in ethanol (150 mL) and reflux for 30 minutes to liberate the free hydrazine.

    • Add N-cyanoacetimidate (0.05 mol) to the mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Acidify the remaining residue with 2M HCl to a pH of ~2-3. A precipitate will form.

    • Collect the crude solid by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture.

    • Dissolve the solid in minimal hot ethanol and add hot water dropwise until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a cold ethanol/water solution, and dry under vacuum.

III. Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, serving as a definitive fingerprint. The predicted chemical shifts are based on data from the structurally similar compound, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid.[3]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.2 ppm (br s, 1H): This broad singlet, which may be exchangeable with D₂O, corresponds to the acidic proton of the -COOH group.

    • δ ~8.1 ppm (d, J ≈ 8.5 Hz, 2H): This doublet is assigned to the two aromatic protons (H-2/6 ) ortho to the carboxylic acid group. They are deshielded by the electron-withdrawing effect of the COOH group.

    • δ ~7.8 ppm (d, J ≈ 8.5 Hz, 2H): This doublet corresponds to the two aromatic protons (H-3/5 ) ortho to the triazole ring.

    • δ ~8.5 ppm (s, 1H): A sharp singlet corresponding to the proton at the 3-position of the triazole ring .

    • δ ~2.5 ppm (s, 3H): A sharp singlet corresponding to the three protons of the -CH₃ group at the 5-position of the triazole ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~167.0 ppm: Carboxyl carbon (-COOH ).

    • δ ~150-155 ppm: C5 of the triazole ring (attached to the methyl group).

    • δ ~145-150 ppm: C3 of the triazole ring.

    • δ ~141.0 ppm: C4 of the benzene ring (attached to the triazole).

    • δ ~131.0 ppm: C2/6 of the benzene ring.

    • δ ~129.5 ppm: C1 of the benzene ring (attached to COOH).

    • δ ~122.0 ppm: C3/5 of the benzene ring.

    • δ ~14.0 ppm: Methyl carbon (-CH₃ ).

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

  • Expected Result (ESI-): The primary ion observed in negative ion mode would be the deprotonated molecule [M-H]⁻.

    • Calculated m/z for C₁₀H₈N₃O₂⁻: 202.06

  • Expected Result (HRMS ESI+): In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

    • Calculated m/z for C₁₀H₁₀N₃O₂⁺: 204.0768

    • Found: An experimental value within 5 ppm of the calculated mass would confirm the molecular formula.

IV. Applications in Drug Discovery and Development

The true value of a scaffold like 4-(1H-1,2,4-triazol-1-yl)benzoic acid is realized through its application in medicinal chemistry. Extensive research has demonstrated that this core structure is a powerful platform for the design of potent anticancer agents.[3][5][6]

Anticancer Activity

Research has shown that hybrid molecules built upon the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold exhibit significant cytotoxic activity against various human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma).[3][6][7]

  • Mechanism of Action: The primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis . Studies on active hybrids have shown clear evidence of apoptotic body formation and positive results in Annexin V staining assays, indicating that they trigger programmed cell death in cancer cells.[3][6] This is a highly desirable mechanism for an anticancer drug, as it is a controlled form of cell death that minimizes inflammation.

  • Structure-Activity Relationship (SAR): The derivatization of the core scaffold is key to its potency. For example, the incorporation of isothiocyanate and nitrobenzylidene moieties has been shown to be beneficial for cytotoxic effects.[3] The 5-methyl group of the title compound provides a new vector for SAR exploration, allowing for fine-tuning of steric and electronic properties to optimize target engagement.

Logic for Scaffold Use in Oncology

The rationale for using this scaffold is multi-faceted, combining established biological roles of its components with the principles of rational drug design.

A Core Scaffold 4-(5-Methyl-1H-1,2,4-triazol-1-yl) benzoic acid B Molecular Hybridization (Addition of functional groups, e.g., at COOH position) A->B C In Vitro Screening (MCF-7, HCT-116 cell lines) B->C D Potent Cytotoxicity Observed C->D E Mechanism of Action Study D->E F Induction of Apoptosis E->F G Triazole Ring (Known Pharmacophore) G->A Incorporates H Chelation with Heme Iron (e.g., in Aromatase) G->H Potential Interaction

Caption: Rationale for using the triazole-benzoic acid scaffold in cancer drug design.

  • Role of the Triazole Ring: In many enzyme inhibitors, the triazole ring acts as a critical pharmacophore. For instance, in aromatase inhibitors—a key class of drugs for hormone-dependent breast cancer—the triazole ring plays a pivotal role in chelating the heme iron of the cytochrome P450 enzyme, thereby blocking its function.[3] This known interaction provides a strong rationale for exploring triazole-containing compounds as potential enzyme inhibitors in oncology.

Summary of Biological Activity for Related Hybrids

The following table summarizes the reported in vitro cytotoxicity for potent hybrids derived from the parent 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold.[3][5][6]

Compound ID (from source)Modification on ScaffoldIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT-116 (µM)
Compound 2 5-Phenoxy-3-amino derivative18.723.9
Compound 5 Isothiocyanate derivative17.221.4
Compound 14 4-Nitrobenzylidene derivative15.619.8
Compound 15 2,4-Dichlorobenzylidene derivative16.320.7
Doxorubicin (Ref.) Standard Chemotherapy Drug19.722.6
  • Insight: The data clearly shows that specific modifications to the core structure lead to compounds with potency comparable to or greater than doxorubicin, a standard-of-care chemotherapy agent. This validates the scaffold as a highly promising starting point for novel anticancer drug discovery.

V. Conclusion and Future Directions

This compound is more than just a chemical compound; it is a strategic platform for the development of next-generation therapeutics. Its synthesis is achievable through established chemical pathways, and its structure provides a rich foundation for chemical modification. The proven success of the parent scaffold in generating potent, apoptosis-inducing anticancer agents highlights the immense potential held within this class of molecules.[3][6]

Future research should focus on:

  • Library Synthesis: Synthesizing a focused library of derivatives by modifying the carboxylic acid group (e.g., creating amides, esters) to explore new interactions with biological targets.

  • Target Identification: Moving beyond phenotypic screening to identify the specific protein targets of the most active compounds.

  • Expanded Screening: Evaluating the scaffold and its derivatives against a wider range of cancer types and exploring other therapeutic areas, such as their potential as antioxidant or antimicrobial agents.[1]

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can effectively utilize this compound as a starting point for innovative discovery programs aimed at addressing unmet medical needs.

References

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: this compound is a heterocyclic carboxylic acid belonging to the highly versatile 1,2,4-triazole class of compounds. While specific data for this exact molecule, including a dedicated CAS number, is not widely available in public databases, its structural analogues have demonstrated significant potential in medicinal chemistry. This guide provides a comprehensive overview based on established synthetic routes for similar compounds, predicted characterization data, and the well-documented biological activities of the broader 4-(1,2,4-triazol-1-yl)benzoic acid family, particularly as anticancer and antioxidant agents. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the design and application of novel triazole-based therapeutic candidates.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide or ester groups. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anticonvulsant properties. The incorporation of a benzoic acid moiety introduces a key functional group for modulating solubility, forming salts, and establishing critical interactions with biological targets. The specific molecule, this compound, combines these features, making it a compound of significant interest for drug discovery programs. This guide will explore its probable synthesis, analytical characterization, and the therapeutic promise suggested by closely related analogues.

Physicochemical Properties and Identification

While a specific CAS number is not publicly indexed, key properties can be derived from its chemical structure.

PropertyValue/InformationSource
IUPAC Name This compound-
CAS Number Not publicly indexed-
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.20 g/mol [1]
Purity Typically available at ≥97% for research purposes[1]
Appearance Expected to be a solid powder-

Proposed Synthesis and Structural Elucidation

Experimental Protocol: A Plausible Synthetic Pathway

Step 1: Diazotization of 4-Aminobenzoic Acid

  • Suspend 4-aminobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath. The acid serves to form the amine salt, making it soluble and ready for diazotization.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This in-situ formation of nitrous acid reacts with the primary amine to generate a diazonium salt intermediate.

Step 2: Reduction to 4-Hydrazinobenzoic Acid

  • Introduce a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, to the cold diazonium salt solution. The diazonium group is reduced to a hydrazine moiety.

  • Carefully neutralize the reaction mixture to precipitate the 4-hydrazinobenzoic acid hydrochloride, which can be filtered and washed.

Step 3: Cyclization to form the 5-Methyl-1,2,4-Triazole Ring

  • React the 4-hydrazinobenzoic acid intermediate with N-cyanoacetimidate or a similar reagent that provides the necessary carbon and nitrogen atoms for the triazole ring.

  • Alternatively, a well-established route involves reacting the hydrazine with an acetyl source (like acetic anhydride) to form an acylhydrazide, followed by cyclization with a source of nitrogen (like hydrazine or ammonia) under heating. For the specific 5-methyl isomer, reaction with acetimidic acid ethyl ester or a related synthon would be a logical choice.

  • The reaction is typically refluxed in a suitable solvent like ethanol or acetic acid. The choice of cyclizing agent is critical for controlling the regiochemistry and ensuring the formation of the desired 5-methyl isomer.

Step 4: Purification and Isolation

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The product may precipitate out of solution. If not, the solvent is removed under reduced pressure.

  • The crude solid is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the final product, this compound.

G cluster_start Starting Materials cluster_reaction1 Step 1 & 2: Hydrazine Formation cluster_reaction2 Step 3: Triazole Ring Formation cluster_final Final Product A 4-Aminobenzoic Acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B 1. C Reduction (SnCl₂) B->C 2. D 4-Hydrazinobenzoic Acid C->D F Cyclization Reaction (Reflux in Ethanol) D->F 3. E Cyclization Reagent (e.g., N-Cyanoacetimidate) E->F H Purification (Recrystallization) F->H 4. G This compound H->G

A proposed synthetic workflow for the target compound.
Structural Characterization: A Self-Validating System

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectroscopic signatures provide a benchmark for validation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

    • Two doublets in the aromatic region (approx. 7.7-8.1 ppm), corresponding to the protons on the benzoic acid ring.[3]

    • A singlet for the proton on the triazole ring.

    • A singlet at approximately 2.5 ppm, integrating to three protons, which is characteristic of the methyl group attached to the triazole ring.[3]

    • A broad singlet at a high chemical shift (>12 ppm) for the carboxylic acid proton.[3]

  • ¹³C NMR: The carbon spectrum would confirm the carbon framework:

    • A signal for the carboxylic acid carbon around 167 ppm.[3]

    • Multiple signals in the aromatic region (120-145 ppm) for the carbons of the benzoic acid.

    • Two signals for the triazole ring carbons.

    • A signal in the aliphatic region (approx. 14 ppm) for the methyl carbon.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₀H₉N₃O₂) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).

Applications in Drug Discovery and Development

While direct biological data for this compound is sparse, extensive research on its close analogues provides a strong rationale for its investigation as a therapeutic agent.

Anticancer Activity

Numerous studies have synthesized hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and evaluated their cytotoxic effects against various cancer cell lines.[3][4] These studies reveal that the triazole-benzoic acid scaffold is a promising platform for developing potent anticancer molecules.

For instance, a series of hybrids demonstrated significant inhibitory activities against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines.[3][5] The mechanism of action for the most potent of these compounds was found to be the induction of apoptosis, a programmed cell death pathway that is a primary target for cancer therapies.[3][4]

Compound AnalogueCell LineIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)Source
Analogue 14 MCF-715.619.7[3]
Analogue 2 MCF-718.719.7[3]
Analogue 15 HCT-11623.922.6[3]

This data strongly suggests that the core 4-(1,2,4-triazol-1-yl)benzoic acid structure is a key pharmacophore for anticancer activity. The addition of a methyl group at the 5-position, as in the title compound, could modulate this activity by altering the molecule's steric and electronic properties, potentially improving target binding or pharmacokinetic parameters.

G cluster_pathway Apoptosis Pathway A Triazole-Benzoic Acid Derivative B Cancer Cell A->B Targets C Induction of Pro-Apoptotic Signals (e.g., Caspase Activation) B->C Triggers D DNA Fragmentation & Morphological Changes C->D Leads to E Apoptosis (Programmed Cell Death) D->E

Mechanism of action for related anticancer compounds.
Antioxidant Potential

Oxidative stress is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation. Compounds that can scavenge free radicals have significant therapeutic potential. A study evaluating fourteen triazole benzoic acid hybrids confirmed their antioxidant properties using various in vitro assays like DPPH and ABTS radical scavenging.[6] The parent compounds, without extensive modification, showed significant antioxidant activity, comparable in some assays to standards like butylated hydroxyanisole (BHA).[6][7] This intrinsic antioxidant capacity of the scaffold suggests that this compound is also a promising candidate for development as an antioxidant agent.

Conclusion and Future Perspectives

This compound represents a molecule of high interest for medicinal chemistry and drug development. Although it is not a widely commercialized compound, a logical and feasible synthetic pathway can be proposed based on established chemical literature. The true value of this compound lies in the therapeutic potential suggested by its structural relatives. The consistent and potent anticancer activity, driven by apoptosis induction, and the notable antioxidant properties of the 4-(1,2,4-triazol-1-yl)benzoic acid scaffold provide a compelling foundation for the future investigation of this specific 5-methyl derivative.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of cancer cell lines and in antioxidant assays. Subsequent studies could explore structure-activity relationships (SAR) by modifying the methyl group or substituting other positions on the triazole and benzoic acid rings to optimize potency and selectivity, paving the way for potential preclinical development.

References

An In-depth Technical Guide to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into its synthesis, characterization, and potential therapeutic applications. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights and detailed experimental context to facilitate further investigation and application of this molecule.

Core Physicochemical Properties

This compound is a bifunctional molecule incorporating a rigid benzoic acid moiety and a pharmacologically significant 1,2,4-triazole ring. This unique combination underpins its utility as a scaffold in drug design. The core properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.20 g/mol Calculated
Exact Mass 203.0695 g/mol Calculated
Purity (Typical) ≥97%[1]
Appearance Solid (Predicted)N/A
IUPAC Name This compoundN/A

It is critical to distinguish this compound from its structural isomer, 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid (CAS: 160388-54-5), which possesses an identical molecular formula and weight but differs in the connectivity of the triazole ring to the phenyl group (via a methylene spacer).[2][3][4] The direct N-aryl linkage in the title compound results in a more rigid conformation, which can have profound implications for its biological activity and interaction with target proteins.

Synthesis and Structural Elucidation

The synthesis of N-aryl triazoles like this compound is a cornerstone of medicinal chemistry. While specific literature for this exact molecule is sparse, a robust and logical synthesis can be extrapolated from established protocols for analogous 1,2,4-triazole derivatives.[5][6]

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach involves the cyclization of a key intermediate derived from 4-hydrazinobenzoic acid. The causality behind this choice lies in the commercial availability and reactivity of the starting materials. 4-hydrazinobenzoic acid provides the benzoic acid core and a reactive hydrazine group, which is essential for forming the triazole ring.

G cluster_0 Synthesis Workflow A 4-Hydrazinobenzoic Acid + Acetic Anhydride B Intermediate: N'-acetyl-4-hydrazinobenzoic acid A->B Acetylation D Cyclization Reaction (Condensation) B->D C Cyclization Reagent (e.g., Formamide) C->D E Target Molecule: This compound D->E Dehydration F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Proposed workflow for the synthesis and validation of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; each step includes checkpoints and rationale to ensure the reaction is proceeding as expected.

  • Step 1: Formation of the Hydrazide Intermediate.

    • Procedure: To a solution of 4-hydrazinobenzoic acid (1 eq.) in glacial acetic acid, add acetic anhydride (1.1 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: Acetic anhydride acetylates the terminal nitrogen of the hydrazine group. Using it as the limiting reagent prevents di-acetylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Step 2: Cyclization to form the Triazole Ring.

    • Procedure: To the crude N'-acetyl-4-hydrazinobenzoic acid, add an excess of formamide and heat the mixture to 150-180°C for 8-12 hours.

    • Causality: At high temperatures, formamide acts as a source of a one-carbon unit and ammonia, facilitating the intramolecular cyclization and dehydration to form the stable 1,2,4-triazole aromatic ring. The high temperature is necessary to overcome the activation energy for the condensation reaction.

  • Step 3: Isolation and Purification.

    • Procedure: Cool the reaction mixture and pour it into ice-cold water. The crude product should precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

    • Causality: The product has lower solubility in cold water than the formamide and other impurities. Recrystallization is a critical self-validating step; the formation of well-defined crystals is a strong indicator of purity.

Structural Characterization

Confirmation of the final structure is paramount. The identity and purity of the synthesized this compound would be established using a combination of standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR would confirm the presence of the aromatic protons on the benzoic acid ring (typically seen as two doublets), the methyl group on the triazole ring (a singlet around 2.5 ppm), and the acidic proton of the carboxyl group (a broad singlet at >10 ppm).[5]

    • ¹³C NMR would show characteristic peaks for the carboxyl carbon (~167 ppm), the aromatic carbons, and the carbons of the methyl and triazole groups.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of 203.20 g/mol .

Applications in Drug Development and Research

The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs. Its significance stems from its ability to act as a stable, hydrogen-bond acceptor and its capacity to coordinate with metal ions in enzyme active sites.[5]

Anticancer Potential

Research on structurally similar 1,2,4-triazole benzoic acid hybrids has demonstrated significant potential as anticancer agents.[7][8] These compounds have shown potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[5]

  • Mechanism of Action: The triazole ring plays a crucial role in the activity of aromatase inhibitors, which block estrogen production and are used to treat hormone-receptor-positive breast cancer.[5] The nitrogen atoms of the triazole can chelate the heme iron within the active site of the aromatase enzyme, effectively inhibiting its function. Furthermore, studies on related compounds have shown they can induce apoptosis (programmed cell death) in cancer cells.[7][8]

G cluster_0 Pharmacophore Concept A This compound Benzoic Acid Moiety 1,2,4-Triazole Ring C Hydrophobic/ Pi-Stacking Interactions A:f1->C D Heme Iron Coordination A:f2->D B Target Protein (e.g., Aromatase) B->C B->D E Inhibition of Enzyme Activity C->E D->E F Anticancer Effect E->F

References

An In-Depth Technical Guide to the NMR Spectra of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a deep understanding of the principles and experimental design behind the structural elucidation of this compound. We will explore the theoretical basis for the expected chemical shifts and coupling constants, outline detailed protocols for spectral acquisition, and demonstrate how advanced 2D NMR techniques can be employed for unambiguous signal assignment.

Molecular Structure and NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure. This compound is comprised of a para-substituted benzoic acid ring linked to a 5-methyl-substituted 1H-1,2,4-triazole ring via a nitrogen atom.

The key NMR-active nuclei in this molecule are ¹H (protons) and ¹³C. A systematic analysis of the chemical environments of these nuclei allows for a complete structural confirmation.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzoic acid moiety, the single proton on the triazole ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2, H-6~8.2 - 8.0Doublet (d)2HOrtho to the electron-withdrawing carboxylic acid group, deshielded.
H-3, H-5~7.8 - 7.6Doublet (d)2HMeta to the carboxylic acid group, less deshielded than H-2/H-6.
H-C3'~8.5 - 9.1Singlet (s)1HProton on an electron-deficient triazole ring, significantly deshielded.
-CH₃~2.4 - 2.6Singlet (s)3HMethyl group attached to the triazole ring.
-COOH~13.0 - 13.5Singlet (s, broad)1HAcidic proton, highly deshielded and often broad.

The prediction for the benzoic acid protons is based on data from structurally similar compounds, such as 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, which shows ortho and meta protons in the ranges of 8.05 ppm and 7.68 ppm, respectively.[1] The triazole proton's chemical shift is estimated from literature values for similar heterocyclic systems, where such protons are known to be significantly deshielded.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. Due to the molecule's symmetry, the benzoic acid ring will exhibit four distinct carbon signals, in addition to the signals from the triazole ring, the methyl group, and the carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~141 - 143Quaternary carbon of the benzoic acid ring attached to the triazole nitrogen.
C-2, C-6~122 - 124Aromatic carbons ortho to the triazole substituent.
C-3, C-5~131 - 133Aromatic carbons meta to the triazole substituent.
C-4~130 - 132Quaternary carbon of the benzoic acid ring attached to the carboxylic acid group.
-COOH~167 - 169Carbonyl carbon of the carboxylic acid, significantly deshielded.
C-3'~150 - 155Carbon of the triazole ring bearing a proton.
C-5'~158 - 162Quaternary carbon of the triazole ring attached to the methyl group.
-CH₃~13 - 15Methyl carbon.

The predicted chemical shifts for the benzoic acid carbons are based on values observed for analogous structures.[1] The triazole carbon chemical shifts are estimated based on the known electronic properties of 1,2,4-triazole rings.

Experimental Protocols for NMR Analysis

To obtain high-quality NMR spectra for this compound, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to the compound's expected solubility and the ability to observe the acidic proton of the carboxylic acid. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

1D NMR Acquisition
  • ¹H NMR:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

Advanced 2D NMR for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment will reveal proton-proton coupling networks. For this molecule, a key expected correlation is between the ortho (H-2, H-6) and meta (H-3, H-5) protons of the benzoic acid ring.

Figure 2: Expected ¹H-¹H COSY correlation for the benzoic acid moiety.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton-carbon pairs. This is crucial for assigning the protonated carbons in the molecule.

Table 3: Expected HSQC Correlations

Proton Signal (δ, ppm)Correlated Carbon Signal (δ, ppm)Assignment
~8.2 - 8.0~122 - 124C-2, C-6
~7.8 - 7.6~131 - 133C-3, C-5
~8.5 - 9.1~150 - 155C-3'
~2.4 - 2.6~13 - 15-CH₃
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments and confirming the substitution pattern.

Figure 3: Key expected HMBC correlations for structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound, through a combination of 1D and 2D techniques, allows for a full and unambiguous structural determination. The predicted spectra, based on established principles and data from analogous compounds, provide a robust framework for interpreting experimental results. This guide serves as a practical resource for researchers in the synthesis and characterization of novel small molecules, ensuring scientific rigor and data integrity.

References

Mass spectrometry of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a methyl-substituted 1,2,4-triazole ring. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of bioactive compounds and approved pharmaceuticals.[1] Consequently, the robust analytical characterization of novel candidates like this is a critical step in the drug development pipeline. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for the identification, structural elucidation, and quantification of such small molecules due to its unparalleled sensitivity and specificity.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometric behavior of this compound. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into method development, fragmentation analysis, and data interpretation.

Core Molecular Attributes & Ionization Strategy

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's physicochemical properties.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₉N₃O₂

  • Molecular Weight (Monoisotopic): 219.07 g/mol

  • Key Functional Groups: Carboxylic acid, 1,2,4-triazole ring, phenyl ring, methyl group.

The presence of both a weakly acidic carboxylic acid group (pKa ≈ 4-5) and basic nitrogen atoms within the triazole ring makes the molecule amphoteric. This dual nature is the primary determinant of the ionization strategy. Electrospray ionization (ESI) is the most suitable technique for polar molecules of this nature, as it is a soft ionization method that minimizes in-source degradation and readily forms protonated or deprotonated molecular ions from analytes in solution.[2]

Ionization Mode Selection:

  • Positive Ion Mode (ESI+): The lone pairs on the triazole's nitrogen atoms are readily protonated, especially in the presence of an acidic mobile phase modifier like formic acid. This will generate a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 220.08 .

  • Negative Ion Mode (ESI-): The carboxylic acid group will readily deprotonate in a neutral or slightly basic environment to form a carboxylate anion. This will generate a deprotonated molecule, [M-H]⁻, at an m/z of 218.06 .

The choice between positive and negative mode is typically determined empirically by assessing which polarity provides the most stable and intense signal for the parent ion. For many N-containing drug molecules, positive ion mode often yields excellent sensitivity.[3]

LC-MS/MS Method Development: A Self-Validating Protocol

For analyzing this compound in complex matrices (e.g., plasma, tissue homogenates), coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[4] The LC system provides chromatographic separation from matrix components, while the MS/MS system provides two layers of mass filtering for exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis

This protocol represents a robust starting point for method development, designed for systematic optimization.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or DMSO.

    • Create a working solution (e.g., 1 µg/mL) by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

    • For quantitative analysis, an internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all samples and calibration standards.

  • Liquid Chromatography (LC) Parameters:

    • Rationale: Reversed-phase chromatography is ideal for separating small molecules of intermediate polarity. A C18 column provides excellent retention for aromatic compounds. The use of formic acid in the mobile phase acidifies the medium, which suppresses the ionization of the carboxylic acid group, leading to better peak shape, while also providing a source of protons to enhance ionization in ESI+ mode.[5]

    • Instrumentation: Agilent 1260 Infinity HPLC System or equivalent.[1]

    • Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

  • Mass Spectrometry (MS) Parameters:

    • Rationale: The initial step involves tuning the mass spectrometer by direct infusion of the analyte to find the optimal precursor ion and the collision energy that produces stable, high-intensity fragment ions.[5]

    • Instrumentation: Agilent 6120 mass spectrometer or a triple quadrupole/Q-TOF instrument.[1][6]

    • Ion Source: Electrospray Ionization (API-ES).

    • Polarity: Positive and Negative (scanned separately to determine optimal response).

    • Capillary Voltage: 4000 V.

    • Drying Gas (N₂): 10 L/min at 350 °C.

    • Scan Range (Full Scan): m/z 50–300.

    • Fragmentor Voltage: 100-200 V (optimize for parent ion stability).

    • Collision Energy (for MS/MS): Optimize across a range (e.g., 10-40 eV) to identify characteristic product ions.

Visualization: The LC-MS/MS Workflow

LCMS_Workflow cluster_sample Sample Introduction cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Analyte in Solution Autosampler Autosampler Sample->Autosampler Injection Pump HPLC Pump (Mobile Phase) Autosampler->Pump Column C18 Column Pump->Column ESI ESI Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Fig 1. Generalized workflow for LC-MS/MS analysis.

Fragmentation Analysis: Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the selected precursor ion through collision-induced dissociation (CID) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule.

Predicted Fragmentation Pathways

The fragmentation of this compound is dictated by the combined characteristics of the benzoic acid and methyl-triazole moieties.

Positive Ion Mode ([M+H]⁺, m/z 220.08): The proton is likely localized on one of the triazole nitrogens. Fragmentation is expected to proceed via several pathways:

  • Loss of H₂O (m/z 202.07): A common loss from the carboxylic acid group.

  • Loss of CO (m/z 192.08): Following the loss of water, the resulting acylium ion can lose carbon monoxide. More directly, the protonated acid can lose CO and OH.

  • Loss of COOH radical (m/z 175.08): Cleavage of the C-C bond between the phenyl ring and the carboxyl group.

  • Triazole Ring Cleavage: The 1,2,4-triazole ring is known to undergo cleavage via the loss of stable neutral molecules. A characteristic fragmentation involves the loss of HCN (m/z 193.07) or N₂.[1]

Negative Ion Mode ([M-H]⁻, m/z 218.06): Fragmentation in negative mode is often simpler and dominated by the carboxylate group.

  • Loss of CO₂ (m/z 174.07): This is the most anticipated and often the most dominant fragmentation pathway for deprotonated benzoic acid derivatives.[7] The resulting anion is highly stabilized.

Predicted Mass Fragments
Ion ModePrecursor Ion (m/z)Key Predicted Fragment Ions (m/z)Neutral Loss
ESI+ 220.08202.07H₂O (18.01 Da)
193.07HCN (27.01 Da)
175.08COOH (45.00 Da)
ESI- 218.06174.07CO₂ (43.99 Da)

Visualization: Proposed Fragmentation Pathway (ESI-)

Fig 2. Dominant fragmentation of the [M-H]⁻ ion.

Conclusion

The mass spectrometric analysis of this compound is a systematic process grounded in the molecule's fundamental physicochemical properties. By leveraging electrospray ionization, a well-designed LC-MS/MS method can provide the sensitivity and specificity required for rigorous characterization and quantification. The predictable fragmentation patterns—driven by the distinct chemistries of the benzoic acid and triazole moieties—allow for confident structural confirmation. The protocols and insights provided in this guide serve as a robust framework for scientists in drug development to establish reliable, self-validating analytical methods for this and structurally related compounds.

References

IR spectroscopy of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a 5-methyl-1,2,4-triazole ring. Molecules incorporating the 1,2,4-triazole nucleus are a subject of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] The precise structural characterization of such molecules is a critical prerequisite for understanding their structure-activity relationships and for ensuring purity and consistency in synthetic batches.

Infrared (IR) spectroscopy is a powerful and rapid analytical technique for the structural elucidation of organic compounds.[3] By measuring the absorption of infrared radiation by a molecule, an IR spectrum is generated, which serves as a unique molecular "fingerprint".[4] The absorption bands in the spectrum correspond to the vibrational frequencies of specific chemical bonds and functional groups within the molecule.

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this compound. It is designed for researchers, chemists, and quality control professionals, offering a detailed breakdown of the vibrational signatures of the molecule's constituent functional groups, a validated experimental protocol for data acquisition, and insights into spectral interpretation.

Molecular Structure and Fundamental Vibrational Modes

The infrared absorption profile of this compound is dictated by the vibrational modes of its distinct structural components. To predict and interpret its spectrum, the molecule can be dissected into four key regions, each with characteristic vibrations:

  • Carboxylic Acid Group (-COOH): This group is responsible for some of the most prominent and easily identifiable bands in the spectrum, particularly the O-H and C=O stretching vibrations.

  • 1,4-Disubstituted Benzene Ring: The aromatic ring provides signals related to C-H stretching and C=C in-ring vibrations, as well as out-of-plane bending modes that are diagnostic of its substitution pattern.

  • 5-Methyl-1,2,4-Triazole Heterocycle: This nitrogen-rich heterocyclic ring contributes C=N and N-N stretching vibrations, along with various ring deformation modes.

  • Methyl Group (-CH₃): The methyl substituent exhibits characteristic aliphatic C-H stretching and bending vibrations.

Caption: Molecular structure highlighting key functional groups.

Predicted Infrared Absorption Profile

The superposition of the vibrational modes from each functional group yields the complete IR spectrum. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and the functional groups responsible.

Wavenumber Range (cm⁻¹)Associated Functional GroupVibrational ModeExpected Intensity & Characteristics
3300 - 2500Carboxylic AcidO-H stretch (in H-bonded dimer)Very Broad, Strong
3100 - 3000Aromatic Ring & Triazole=C-H stretchMedium to Weak, Sharp
2980 - 2870Methyl Group-C-H stretch (asymmetric & symmetric)Medium to Weak, Sharp
1710 - 1680Carboxylic Acid (conjugated)C=O stretchVery Strong, Sharp
1610 - 1580Aromatic RingC=C in-ring stretchMedium
1550 - 1480Aromatic Ring & TriazoleC=C in-ring stretch & C=N stretchMedium to Strong
1470 - 1430Methyl Group-C-H asymmetric bendMedium
1440 - 1395Carboxylic AcidO-H in-plane bendMedium
1385 - 1365Methyl Group-C-H symmetric bendMedium to Weak
1320 - 1210Carboxylic AcidC-O stretch (coupled with O-H bend)Strong
950 - 910Carboxylic AcidO-H out-of-plane bendBroad, Medium
860 - 800Aromatic Ring (1,4-disubstituted)C-H out-of-plane bendStrong
High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by X-H stretching vibrations. The most telling feature for this molecule is the exceptionally broad and strong absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5][6] Superimposed on this broad peak, one can expect to find sharper, weaker peaks corresponding to the aromatic C-H stretches (typically >3000 cm⁻¹) and the aliphatic C-H stretches of the methyl group (<3000 cm⁻¹).[7][8]

Double Bond and Bend Region (1800-1350 cm⁻¹)

The carbonyl (C=O) stretch of the carboxylic acid is expected to be the most intense peak in the entire spectrum, appearing between 1710-1680 cm⁻¹.[9][10] Its position at a slightly lower frequency than a non-conjugated acid (which appears closer to 1760 cm⁻¹) is a direct consequence of electronic resonance with the adjacent aromatic ring, which weakens the C=O double bond.[6]

This region also contains a series of medium-intensity peaks between 1610-1480 cm⁻¹ due to C=C stretching vibrations within the benzene ring and C=N stretching from the triazole ring.[7][11] Methyl C-H bending vibrations and the in-plane O-H bend of the carboxylic acid also contribute signals in this complex region.[5]

Fingerprint Region (<1350 cm⁻¹)

The fingerprint region contains a wealth of structural information from complex vibrational modes, including C-O stretching, C-H bending, and ring deformations. Two key signals are of high diagnostic value here:

  • A strong band between 1320-1210 cm⁻¹ arising from the C-O stretching mode of the carboxylic acid, coupled with the O-H in-plane bend.[5]

  • A strong, sharp band between 860-800 cm⁻¹ resulting from the C-H out-of-plane ("oop") bending of the two adjacent hydrogen atoms on the 1,4-disubstituted (para) benzene ring.[8][12] The presence of this band is a powerful confirmation of the substitution pattern.

A broad, medium-intensity band from the out-of-plane O-H bend of the acid dimer is also expected around 950-910 cm⁻¹.[5]

Experimental Protocol: Acquiring the FTIR Spectrum

Obtaining a high-quality spectrum requires a standardized and validated procedure. Attenuated Total Reflectance (ATR) is a modern, widely used sampling technique that requires minimal sample preparation, making it ideal for solid powders.[13][14]

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer, equipped with an ATR accessory (e.g., single-bounce diamond crystal).

  • Sample of this compound (finely powdered and dry).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient environment (atmosphere, instrument optics, and crystal) and is automatically subtracted from the sample spectrum to provide the true absorption profile of the compound.[3][15]

  • Sample Application: Place a small amount (typically 1-2 mg) of the powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[13]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard data collection range is 4000 to 600 cm⁻¹.[3]

  • Post-Acquisition Cleaning: After analysis, release the pressure, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 2 to prevent cross-contamination.

start Start prep 1. Clean ATR Crystal start->prep background 2. Acquire Background Spectrum (Measures Air + Instrument) prep->background apply_sample 3. Apply Solid Sample to Crystal background->apply_sample apply_pressure 4. Engage Pressure Arm (Ensures Good Contact) apply_sample->apply_pressure collect_sample 5. Acquire Sample Spectrum (Typically 16-32 Scans) apply_pressure->collect_sample process 6. Automatic Background Subtraction collect_sample->process spectrum Final IR Spectrum process->spectrum clean_up 7. Clean ATR Crystal spectrum->clean_up end_node End clean_up->end_node

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive signature for its structural verification. The key identifying features are the extremely broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), the very strong conjugated C=O stretch (1710-1680 cm⁻¹), the aromatic C-H stretches above 3000 cm⁻¹, and a strong C-H out-of-plane bending band confirming the 1,4-disubstitution pattern (860-800 cm⁻¹). By following the validated ATR-FTIR protocol, researchers and analysts can reliably obtain a high-quality spectrum and confidently confirm the identity and integrity of this valuable heterocyclic compound.

References

An In-depth Technical Guide to the Crystal Structure of 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Extensive searches of crystallographic databases and the peer-reviewed scientific literature did not yield publicly available crystal structure data for the specifically requested compound, 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid. Therefore, this guide has been expertly curated to focus on the closely related and structurally significant parent compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid . The structural principles, experimental methodologies, and analytical insights presented herein are directly applicable and provide a robust framework for understanding the crystallographic characteristics of this class of compounds.

Foreword: The Significance of Triazole-Containing Carboxylic Acids in Modern Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2] Its presence in numerous FDA-approved drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole, underscores its importance.[1][2][3] The triazole ring is a bioisostere for esters and amides, offering improved metabolic stability and unique hydrogen bonding capabilities. When coupled with a benzoic acid functionality, as in 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the resulting molecule presents a bifunctional platform with significant potential for forming diverse intermolecular interactions, a critical aspect in the design of novel therapeutics that target specific protein-ligand binding events.

The determination of the single-crystal X-ray structure of such molecules is paramount. It provides an unambiguous, three-dimensional map of the atomic arrangement, offering precise data on bond lengths, bond angles, and intermolecular interactions. This information is the bedrock for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation drug candidates.[4]

Synthesis and Crystallization: A Protocol Grounded in Mechanistic Understanding

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The following protocol is a representative method for obtaining 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Synthetic Pathway

A plausible and efficient route to synthesize the title compound involves the reaction of 4-hydrazinobenzoic acid with a suitable reagent to form the 1,2,4-triazole ring.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid Reaction_Vessel Reaction 4-Hydrazinobenzoic_Acid->Reaction_Vessel N-Cyanoimidodithiocarbonate Dialkyl-N-cyano- imidodithiocarbonate N-Cyanoimidodithiocarbonate->Reaction_Vessel Target_Molecule 4-(1H-1,2,4-triazol-1-yl) benzoic acid derivatives Reaction_Vessel->Target_Molecule Good Yield

Caption: Synthetic route for 1,2,4-triazole benzoic acid hybrids.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 4-hydrazinobenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of dialkyl-N-cyanoimidodithiocarbonate.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative.[1]

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Crystallization

  • Solvent Selection: A solvent screen should be performed to identify a solvent or solvent system in which the compound has moderate solubility. For compounds like 4-(1H-1,2,4-triazol-1-yl)benzoic acid, polar solvents such as dimethylformamide (DMF), ethanol, or mixtures with water are good starting points.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., DMF) to near saturation at room temperature. The solution is then loosely covered and left undisturbed. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.

  • Vapor Diffusion: Alternatively, a saturated solution of the compound in a volatile solvent can be placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

SCXRD_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_output Output A Select & Mount Single Crystal B Mount on Diffractometer A->B C X-ray Exposure & Data Collection B->C D Data Reduction & Integration C->D Raw Diffraction Images E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F Initial Atomic Positions G Final Crystal Structure (CIF file) F->G Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Methodology: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

Crystal Structure Analysis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid

While the specific crystallographic data for the title compound is not available in the provided search results, we can infer the key structural features based on related structures like that of a silver(I) complex of 4-(1H-1,2,4-triazol-1-yl)benzoic acid.[5]

Crystallographic Data

The following table summarizes representative crystallographic data for a related triazole-containing benzoic acid derivative, which provides a basis for understanding the expected structural parameters.

ParameterValue
Chemical FormulaC₉H₇N₃O₂
Formula Weight189.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)

Note: Specific unit cell parameters would be obtained from the crystallographic information file (CIF) for the actual compound.

Molecular Geometry and Conformation

The molecule is expected to be largely planar, with a dihedral angle between the triazole and benzene rings. The degree of twisting is influenced by steric hindrance and crystal packing forces. The carboxylic acid group is likely to be nearly coplanar with the attached benzene ring, facilitating potential hydrogen bonding interactions.

Supramolecular Assembly and Intermolecular Interactions

A key aspect of the crystal structure of 4-(1H-1,2,4-triazol-1-yl)benzoic acid is the nature of its intermolecular interactions, which dictate the overall crystal packing. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the nitrogen atoms of the triazole ring and the carbonyl oxygen) suggests a rich network of hydrogen bonds.

  • Carboxylic Acid Dimers: A common and highly stable motif is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

  • Triazole-Carboxylic Acid Interactions: The nitrogen atoms of the triazole ring are also likely to participate in hydrogen bonding with the carboxylic acid group of neighboring molecules, leading to the formation of extended chains or sheets.

  • π-π Stacking: The aromatic nature of both the benzene and triazole rings allows for π-π stacking interactions, which further stabilize the crystal lattice.

Intermolecular_Interactions cluster_dimer Carboxylic Acid Dimer cluster_chain Supramolecular Chain cluster_stacking π-π Stacking M1 Molecule A M2 Molecule B M1->M2 O-H···O M3 Molecule C M4 Molecule D M3->M4 N···H-O M5 Molecule E M6 Molecule F M5->M6 π-π interaction

Caption: Key intermolecular interactions in triazole-benzoic acids.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the synthesis, crystallization, and structural analysis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. The detailed protocols and mechanistic insights serve as a valuable resource for researchers in drug discovery and materials science. The elucidation of its single-crystal structure reveals a complex interplay of hydrogen bonding and π-π stacking interactions, which are crucial for understanding its solid-state properties and its potential interactions with biological targets. Future work could involve the synthesis and structural characterization of co-crystals and salts of this compound to modulate its physicochemical properties, such as solubility and bioavailability, further enhancing its therapeutic potential.

References

An In-Depth Technical Guide to the Aqueous Solubility of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic success of a drug candidate.[1] Poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant formulation challenges, ultimately increasing development costs and timelines.[1][2] This guide provides a comprehensive framework for characterizing the aqueous solubility of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a novel compound of interest.

While specific experimental data for this molecule is not yet publicly available, its structure—featuring a carboxylic acid group and a 1,2,4-triazole ring system—suggests it is an amphoteric substance with pH-dependent solubility. The 1,2,4-triazole moiety is a recognized pharmacophore, and related benzoic acid hybrids have been investigated for applications such as anticancer agents, highlighting the potential relevance of this structural class.[3][4][5]

This document is designed for researchers, chemists, and formulation scientists. It moves beyond simple data reporting to provide a strategic and methodological guide for a thorough solubility investigation. We will detail the underlying principles, present robust, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination, and explain the critical factors that govern the solubility of this specific molecule.

Section 1: Physicochemical Profile and Structural Analysis

A foundational understanding of a molecule's intrinsic properties is essential to designing a logical solubility assessment strategy.

1.1 Molecular Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₉N₃O₂

  • Molecular Weight: 203.20 g/mol [6]

The structure consists of a benzoic acid moiety substituted at the para position with a 5-methyl-1H-1,2,4-triazol-1-yl group. The key functional groups influencing solubility are the acidic carboxylic acid (-COOH) and the basic triazole ring.

1.2 Predicted Ionization Behavior (pKa)

The presence of both an acidic group (carboxylic acid, expected pKa ~4-5) and a basic group (triazole ring, expected pKa ~2-3) makes this compound an amphoteric compound. Its net charge, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[7]

  • At Low pH (e.g., pH < 2): The carboxylic acid will be protonated (neutral), while the triazole ring will be protonated (cationic), resulting in a net positive charge.

  • At Mid-range pH (e.g., pH ~3-4): The molecule will likely exist as a zwitterion, with a protonated (cationic) triazole ring and a deprotonated (anionic) carboxylate group. The point of minimum solubility (the isoelectric point) is expected in this range.

  • At High pH (e.g., pH > 5): The carboxylic acid will be deprotonated (anionic) and the triazole ring will be neutral, resulting in a net negative charge.

This pH-dependent ionization is the single most critical factor to investigate, as solubility is expected to be lowest near the isoelectric point and increase significantly at both lower and higher pH values.

Section 2: Thermodynamic vs. Kinetic Solubility: A Strategic Choice

In drug discovery, solubility can be assessed under two distinct conditions: thermodynamic and kinetic.[2] The choice of assay depends on the stage of research and the specific question being asked.

  • Thermodynamic Solubility represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid.[8] This is the "gold standard" measurement, crucial for lead optimization and pre-formulation activities.[1][8] It is typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[7][9]

  • Kinetic Solubility is a high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions.[10] It is typically measured after a short incubation time (e.g., 1-2 hours) by adding a concentrated DMSO stock of the compound to an aqueous buffer.[11][12][13] This method is invaluable for the rapid screening of large compound libraries in early discovery to flag potential solubility liabilities.[2]

The following workflow illustrates the strategic application of these assays.

G cluster_0 Solubility Assessment Workflow Start New Compound: This compound Decision1 Stage of Research? Start->Decision1 HTS Early Discovery / HTS Decision1->HTS Early LeadOpt Lead Optimization / Pre-formulation Decision1->LeadOpt Late KineticAssay Perform Kinetic Solubility Assay (e.g., Nephelometry, Direct UV) HTS->KineticAssay ThermoAssay Perform Thermodynamic Solubility Assay (Shake-Flask Method) LeadOpt->ThermoAssay Data1 Kinetic Solubility Data (µg/mL or µM) KineticAssay->Data1 Data2 pH-Solubility Profile (Equilibrium Data) ThermoAssay->Data2

Caption: Strategic workflow for selecting solubility assays.

Section 3: Experimental Protocols

The following protocols are detailed, self-validating methodologies for determining the solubility of this compound.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is essential for generating a pH-solubility profile.[1][8][14]

Objective: To determine the equilibrium solubility of the compound at various pH values relevant to the biopharmaceutical classification system (BCS).[9]

Materials:

  • This compound (solid powder)

  • Glass vials (e.g., 1.5 mL or 4 mL)

  • Buffer solutions (prepared at 37 ± 1 °C):[9]

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Thermomixer or orbital shaker with temperature control

  • Calibrated pH meter

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-UV system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

G cluster_protocol Thermodynamic Solubility Protocol A 1. Add excess solid compound to vials (e.g., 1-2 mg) B 2. Add 1 mL of buffer (pH 1.2, 4.5, 6.8) A->B C 3. Incubate with agitation (e.g., 24-48h at 37°C) B->C D 4. Check for solid excess (Visually confirm solid remains) C->D E 5. Separate solid from liquid (Centrifuge and/or filter supernatant) D->E F 6. Prepare sample for analysis (Dilute filtrate with mobile phase) E->F G 7. Quantify concentration (HPLC-UV analysis vs. standard curve) F->G H 8. Verify final pH of filtrate G->H G cluster_protocol Kinetic Solubility Protocol A 1. Dispense DMSO stock solution into 96-well plate (e.g., 2 µL) B 2. Add aqueous buffer (e.g., PBS) to achieve final concentration A->B C 3. Mix and incubate (e.g., 90 min at room temp) B->C D 4. Detect Precipitation C->D E Method A: Nephelometry (Measure light scattering) D->E Direct F Method B: Filtration + UV/HPLC (Filter, then measure filtrate conc.) D->F Indirect

References

An In-depth Technical Guide to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, with a primary focus on proposed synthetic routes, based on established methodologies for analogous structures. Due to the limited publicly available data on this specific molecule, this document emphasizes the causal logic behind plausible experimental choices, offering a framework for its synthesis and characterization. The guide also discusses its potential physicochemical properties and prospective applications, particularly in drug discovery, drawing parallels with structurally related compounds.

Introduction and Rationale

The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties[1]. The triazole ring can act as a stable, aromatic linker and can participate in hydrogen bonding and coordination with biological targets[2]. When coupled with a benzoic acid functionality, the resulting molecule, this compound, presents a bifunctional scaffold. The carboxylic acid group can be utilized for further derivatization, such as ester or amide formation, to modulate pharmacokinetic properties or to act as a handle for conjugation to other molecules. The methyl group on the triazole ring can influence the molecule's steric and electronic properties, potentially affecting its binding affinity and selectivity for biological targets.

While specific research on this compound is not extensively documented in peer-reviewed literature, its structural similarity to compounds like 4-(1H-1,2,4-triazol-1-yl)benzoic acid, which has been investigated for its anticancer and antioxidant properties, suggests its potential as a valuable building block in drug discovery and development[2][3][4][5]. This guide, therefore, aims to provide a foundational understanding of this molecule, with a focus on enabling its synthesis and further investigation.

Proposed Synthetic Strategies

The synthesis of this compound can be approached through several plausible routes. The selection of a particular strategy would depend on the availability of starting materials, desired scale, and laboratory capabilities. Two primary retrosynthetic disconnections are considered here: formation of the triazole ring on a pre-functionalized benzene ring, and N-arylation of a pre-formed 5-methyl-1H-1,2,4-triazole.

Strategy 1: Triazole Ring Formation from a Substituted Aniline

This approach involves the construction of the 5-methyl-1,2,4-triazole ring from a suitably substituted benzoic acid derivative, typically starting from 4-aminobenzoic acid or its esters.

This strategy is advantageous as it allows for the early introduction of the benzoic acid moiety, which can be protected as an ester during the triazole ring formation and later deprotected. The synthesis of the triazole ring from an aniline precursor is a well-established transformation in heterocyclic chemistry.

A plausible multi-step synthesis is outlined below:

  • Diazotization and Azide Formation: 4-Aminobenzoic acid is first converted to the corresponding diazonium salt, which is then reacted with sodium azide to yield 4-azidobenzoic acid.

  • Synthesis of N-acetylacetamide: Acetic anhydride is reacted with acetamide to form N-acetylacetamide.

  • Cyclization Reaction: 4-Azidobenzoic acid is then reacted with N-acetylacetamide in the presence of a base to form the 5-methyl-1,2,4-triazole ring.

  • Hydrolysis (if starting with an ester): If an ester of 4-aminobenzoic acid was used, the final step would be the hydrolysis of the ester to the carboxylic acid.

Synthesis_Strategy_1 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Azidobenzoic Acid 4-Azidobenzoic Acid 4-Aminobenzoic Acid->4-Azidobenzoic Acid 1. Diazotization 2. Azide Displacement Target Molecule This compound 4-Azidobenzoic Acid->Target Molecule Cyclization Acetic Anhydride + Acetamide Acetic Anhydride + Acetamide N-Acetylacetamide N-Acetylacetamide Acetic Anhydride + Acetamide->N-Acetylacetamide Acylation N-Acetylacetamide->Target Molecule

Caption: Proposed synthesis of the target molecule via triazole ring formation.

Strategy 2: N-Arylation of 5-Methyl-1H-1,2,4-triazole

This alternative strategy involves the formation of the C-N bond between the pre-synthesized 5-methyl-1H-1,2,4-triazole and a substituted benzene ring.

This approach is often favored due to the commercial availability of 5-methyl-1H-1,2,4-triazole and various 4-substituted benzoic acid derivatives. N-arylation reactions, particularly copper- or palladium-catalyzed cross-coupling reactions, are powerful tools for the formation of aryl-nitrogen bonds.

A potential synthetic protocol is as follows:

  • Preparation of 5-Methyl-1H-1,2,4-triazole: This intermediate can be synthesized from hydrazine and acetonitrile.

  • N-Arylation Reaction: 5-Methyl-1H-1,2,4-triazole is coupled with a suitable 4-substituted benzoic acid derivative, such as methyl 4-fluorobenzoate or methyl 4-bromobenzoate, using a copper or palladium catalyst. The reaction is typically carried out in the presence of a base and a suitable ligand.

  • Ester Hydrolysis: The resulting methyl ester is then hydrolyzed to the final carboxylic acid product.

Synthesis_Strategy_2 5-Methyl-1H-1,2,4-triazole 5-Methyl-1H-1,2,4-triazole Methyl 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoate Methyl 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoate 5-Methyl-1H-1,2,4-triazole->Methyl 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoate N-Arylation (e.g., Cu-catalyzed) Target Molecule This compound Methyl 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoate->Target Molecule Ester Hydrolysis Methyl 4-halobenzoate Methyl 4-halobenzoate Methyl 4-halobenzoate->Methyl 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoate

Caption: Proposed synthesis of the target molecule via N-arylation.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the physicochemical properties of this compound are predicted based on its structure and comparison with similar compounds.

PropertyPredicted Value/RangeRationale
Molecular Formula C10H9N3O2Based on the chemical structure.[6]
Molecular Weight 203.20 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small aromatic carboxylic acids.
Melting Point >200 °CAromatic carboxylic acids with heterocyclic substituents often have high melting points due to strong intermolecular interactions.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The carboxylic acid group imparts some water solubility, but the aromatic rings limit it. Solubility is expected to be good in polar aprotic and protic organic solvents.
pKa 4-5The pKa of the carboxylic acid is expected to be in the typical range for benzoic acids.

Potential Applications and Future Directions

The structural motifs present in this compound suggest several potential areas of application, primarily in the field of drug discovery.

  • Anticancer Agents: As previously mentioned, derivatives of the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown promising in vitro cytotoxic activity against cancer cell lines[2][3]. The introduction of a methyl group could modulate this activity and selectivity. Further derivatization of the carboxylic acid group could lead to the development of novel anticancer drug candidates.

  • Enzyme Inhibitors: The 1,2,4-triazole ring is a known pharmacophore in several enzyme inhibitors, including aromatase inhibitors used in the treatment of breast cancer[2]. The nitrogen atoms of the triazole ring can coordinate with metal ions in the active sites of metalloenzymes.

  • Antimicrobial Agents: Triazole derivatives are the cornerstone of many antifungal therapies. The this compound scaffold could be explored for the development of new antifungal or antibacterial agents.

  • Materials Science: The rigid, planar structure of the molecule, coupled with its ability to form hydrogen bonds via the carboxylic acid group, makes it a potential building block for the synthesis of metal-organic frameworks (MOFs) or other supramolecular assemblies with interesting electronic or catalytic properties.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure. Subsequently, its biological activities should be evaluated through in vitro screening against a panel of cancer cell lines and microbial strains. Further derivatization of the carboxylic acid and exploration of its coordination chemistry will open up new avenues for its application.

Conclusion

This compound is a molecule of significant interest with untapped potential. While direct experimental data is currently scarce, this guide provides a solid foundation for its synthesis and exploration based on established chemical principles. The proposed synthetic routes offer practical pathways for researchers to access this compound, paving the way for the investigation of its physicochemical properties and biological activities. The insights provided herein are intended to stimulate further research into this promising scaffold and its potential applications in medicinal chemistry and beyond.

References

A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document has been prepared as an in-depth technical guide for research, development, and laboratory professionals. The safety data presented is primarily based on the available Safety Data Sheet (SDS) for the closely related analogue, 4-(1H-1,2,4-Triazol-1-yl)benzoic acid. While the toxicological properties are expected to be similar, this guide is for informational purposes and must be supplemented by the official, supplier-specific SDS for 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid before any handling, storage, or disposal.

Introduction: Understanding the Compound and its Associated Risks

This compound is a heterocyclic aromatic carboxylic acid. Its structure, combining a benzoic acid moiety with a methyl-substituted triazole ring, makes it a valuable building block in medicinal chemistry and materials science.[1][2][3] The triazole group is a well-established pharmacophore found in numerous therapeutic agents, and the carboxylic acid handle allows for further chemical modifications.[1][2] However, these same functional groups dictate its hazard profile. As with any novel or specialized chemical, a proactive and informed approach to safety is paramount to mitigate risks in a laboratory setting. This guide provides a framework for a comprehensive risk assessment and the implementation of robust safety protocols.

Section 1: Hazard Identification and Classification

Based on the data for its close analogue, 4-(1H-1,2,4-Triazol-1-yl)benzoic acid, this compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[4][5] The primary hazards are associated with its irritant properties.

Table 1: GHS Classification

Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation2H315: Causes skin irritationWarning
Eye Irritation2H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritationWarning

Source: Fisher Scientific SDS for 4-(1H-1,2,4-Triazol-1-yl)benzoic acid.[4]

Expert Insight: The causality behind these classifications lies in the compound's chemical nature. The acidic proton of the carboxylic acid group can cause irritation upon contact with moist tissues like the skin, eyes, and respiratory tract. While not classified as corrosive, prolonged or unprotected contact can lead to significant discomfort and potential tissue damage. The fine, dusty nature of many solid organic compounds also contributes to the respiratory irritation hazard.

Risk Assessment Workflow

A self-validating approach to laboratory safety begins with a dynamic risk assessment. The following workflow should be adapted for any experiment involving this compound.

cluster_0 Risk Assessment Workflow A Identify Hazards (SDS Review) B Evaluate Exposure Potential (Quantity, Duration, Form) A->B Analyze the 'what' C Assess Risks (Severity vs. Likelihood) B->C Connect 'what' to 'how' D Implement Controls (Hierarchy of Controls) C->D Develop mitigation plan E Review & Refine (Post-Experiment Debrief) D->E Continuous improvement

Caption: A workflow for assessing and mitigating risks.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of safe chemical handling. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective measures.

cluster_1 Hierarchy of Controls A Elimination (Most Effective) B Substitution C Engineering Controls (e.g., Fume Hood) D Administrative Controls (SOPs, Training) E PPE (Least Effective)

Caption: The hierarchy of safety controls.

Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[4] Ensure adequate ventilation in all areas where the compound is used or stored.

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.

Table 2: Personal Protective Equipment (PPE) Requirements

Body PartProtectionStandardRationale
Eyes/FaceSafety goggles with side shields or a face shieldEN 166 (EU) or ANSI Z87.1 (US)Protects against dust particles and splashes, preventing serious eye irritation.[4]
HandsChemical-resistant gloves (e.g., Nitrile)EN 374Prevents skin contact and subsequent irritation.[4] Always check the glove manufacturer's breakthrough time for the specific solvent being used.
BodyLaboratory coatN/AProtects skin and personal clothing from contamination.[4]
RespiratoryNot required for small-scale lab use within a fume hood. For large quantities or in case of ventilation failure, a NIOSH/MSHA or EN 136 approved respirator with a particulate filter is necessary.[4]N/APrevents inhalation of airborne particles, mitigating respiratory tract irritation.

Section 3: Handling, Storage, and Emergency Protocols

Safe Handling:

  • Avoid generating dust.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.[5]

  • Ensure eyewash stations and safety showers are readily accessible.

Storage:

  • Store in a tightly closed container in a dry, well-ventilated area.

  • Keep away from strong oxidizing agents and bases.

Emergency Response Protocols

A clear, rehearsed emergency plan is critical.

cluster_2 Emergency Response Workflow cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Event S1 Wash with plenty of soap and water for 15 min. Start->S1 E1 Rinse with water for 15 min, holding eyelids open. Start->E1 I1 Move to fresh air. Start->I1 S2 Remove contaminated clothing. S1->S2 S3 Seek medical advice if irritation persists. S2->S3 E2 Remove contact lenses, if possible. E1->E2 E3 Seek immediate medical attention. E2->E3 I2 If not breathing, give artificial respiration. I1->I2 I3 Seek medical attention if symptoms occur. I2->I3

Caption: Step-by-step emergency first aid procedures.

First-Aid Measures:

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[4]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[4]

Accidental Release Measures:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

  • Large Spills: Evacuate the area. Wear appropriate respiratory protection and PPE. Contain the spill and then follow the procedure for small spills.

Section 4: Toxicological and Ecological Information

Toxicological Profile:

  • Acute Toxicity: No specific data is available for this compound. However, based on its classification, it is an irritant to the skin, eyes, and respiratory system.[4][5] The general class of aromatic carboxylic acids is not typically associated with high acute oral toxicity, but ingestion should always be avoided.[6][7]

  • Chronic Toxicity: No data is available. Long-term exposure to any irritant dust should be minimized.

  • Carcinogenicity & Mutagenicity: There is no information to suggest this compound is carcinogenic or mutagenic.[4]

Ecological Information:

  • No specific ecological data is available. It is crucial to prevent the release of this compound into the environment. Dispose of it as hazardous waste according to local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in scientific research. Its hazard profile, characterized by skin, eye, and respiratory irritation, is manageable through a systematic application of safety principles. By understanding the causality of these hazards, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always prioritize consulting the supplier-specific Safety Data Sheet as the definitive source of information.

References

An In-depth Technical Guide to the Safe Handling of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Proactive Approach to Laboratory Safety

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a heterocyclic aromatic carboxylic acid, a class of molecules frequently utilized as building blocks in medicinal chemistry and materials science. Its structural motifs are present in compounds investigated for various therapeutic applications, including as potential anticancer agents[1]. As with any research chemical, a thorough understanding of its potential hazards and the implementation of rigorous handling protocols are not merely procedural formalities; they are the bedrock of scientific integrity and personnel safety.

This guide provides a comprehensive overview of the essential precautions for handling this compound. It is important to note that while specific safety data for this exact molecule is limited, the precautionary measures outlined herein are synthesized from the documented hazards of structurally analogous triazole-substituted benzoic acids. This approach, grounded in established chemical safety principles, provides a robust framework for risk mitigation. The primary objective is to empower researchers and drug development professionals to work with this compound confidently and safely, ensuring that scientific discovery is not compromised by avoidable laboratory incidents.

Hazard Identification and GHS Classification

Based on data from close structural analogs, this compound should be handled as a hazardous substance. The anticipated Globally Harmonized System (GHS) classification indicates that the compound poses risks of irritation and is harmful if ingested.

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed[2]
Skin Irritation (Category 2)
alt text
Warning H315: Causes skin irritation[2][3][4]
Eye Irritation (Category 2A)
alt text
Warning H319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
alt text
Warning H335: May cause respiratory irritation[2][4][5]

Expert Analysis of Hazards:

  • H302 (Harmful if swallowed): The primary risk of acute toxicity is through accidental ingestion. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[6]

  • H315 (Causes skin irritation): As a carboxylic acid derivative, the compound can irritate the skin upon direct contact. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent exposure.[7]

  • H319 (Causes serious eye irritation): The eyes are particularly vulnerable. Even small amounts of the powdered compound can cause significant irritation or damage.[7] This mandates the use of sealed safety goggles.

  • H335 (May cause respiratory irritation): Fine powders can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these airborne particles can irritate the nose, throat, and lungs.[5][8] This is the primary rationale for using engineering controls like fume hoods.

Exposure Controls: A Multi-Layered Defense

A robust safety strategy relies on a hierarchy of controls, prioritizing the elimination of hazards at their source.

Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of the solid compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[6] This ensures that any airborne particles are effectively captured and exhausted, preventing inhalation.[3]

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure air quality and to dilute any fugitive emissions.[9]

Personal Protective Equipment (PPE)

PPE is a mandatory final barrier between the individual and the chemical. The selection of appropriate PPE is critical and non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[10][11] A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, tested according to EN 374.[12] It is crucial to check the glove manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

  • Skin and Body Protection: A long-sleeved laboratory coat, long trousers, and closed-toe shoes are required to minimize skin exposure.[10] For larger quantities, consider additional protective clothing.[10]

  • Respiratory Protection: If engineering controls are not available or insufficient and dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection must be used.[12][13] Respirator use requires a formal training and fit-testing program.[14]

PPE_Workflow start Handling Solid Compound? fume_hood Work in Fume Hood? start->fume_hood weighing Weighing / Transfer? fume_hood->weighing  Yes respirator Use NIOSH-Approved Particulate Respirator fume_hood->respirator  No goggles Wear Safety Goggles (EN 166 / ANSI Z87.1) gloves Wear Nitrile Gloves (EN 374) lab_coat Wear Lab Coat & Closed-Toe Shoes end Proceed with Task lab_coat->end weighing->goggles  Yes face_shield Add Face Shield weighing->face_shield  High Splash/ Dust Potential face_shield->end respirator->end

Caption: PPE Selection Workflow for Handling the Compound.

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing chronic, low-level exposures and preventing acute incidents.

Safe Handling
  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust clouds.[9] Use spatulas to gently transfer material rather than pouring it.

  • Hygiene Practices: Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where chemicals are handled.[6]

  • Grounding: For larger quantities, take measures to prevent the build-up of electrostatic charge, which can cause dust to disperse.[6]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4][7]

Storage Requirements

Proper storage is critical for maintaining chemical integrity and ensuring safety.

  • Container: Keep the container tightly closed to prevent contamination and reaction with atmospheric moisture.[6][15]

  • Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9][15] A dedicated cabinet for corrosive and organic materials is recommended.

  • Segregation: As a carboxylic acid, it must be segregated from incompatible materials.[16]

    • Bases: Store away from strong bases to prevent exothermic neutralization reactions.

    • Oxidizing Agents: Segregate from strong oxidizing agents to avoid potentially vigorous reactions.[16]

    • Reactive Metals: Keep away from reactive metals like sodium or potassium.[16]

Emergency Response and First Aid

Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation develops or persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink plenty of water.[3] Call a poison control center or seek immediate medical attention.[8]

Self-protection is paramount for the first-aider. Ensure you are wearing appropriate PPE before assisting a victim to prevent cross-contamination.[7][9]

Accidental Release (Spill) Procedures

A calm and systematic approach is essential when responding to a chemical spill.

  • Minor Spill (Small quantity, contained in a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE (goggles, gloves, lab coat).

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[17]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3] Do not create dust.[18]

    • Decontaminate the spill area with a mild detergent and water.[14]

    • Dispose of all cleanup materials and contaminated PPE as hazardous waste.

  • Major Spill (Large quantity, outside of containment, or if you are unsure):

    • Evacuate the immediate area immediately.[13]

    • Alert supervisors and activate the facility's emergency response plan.

    • Close the doors to the affected area to contain vapors and dust.

    • Prevent entry by unauthorized personnel.

    • Await the arrival of trained emergency response personnel.

Spill_Response cluster_cleanup Minor Spill Cleanup Protocol spill Spill Occurs assess Assess Spill: - Small & Contained? - You are trained? - Low dust risk? spill->assess evacuate EVACUATE AREA Alert Supervisor Activate Emergency Plan assess->evacuate  No alert Alert Nearby Personnel assess->alert  Yes ppe Don Appropriate PPE (Goggles, Gloves, Coat) alert->ppe absorb Cover with Inert Absorbent (e.g., Vermiculite) ppe->absorb collect Sweep into Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Decision-Making Workflow for Spill Response.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[12] Avoid using a solid water jet, as it may scatter the material.[12]

  • Hazards from Combustion: In a fire, hazardous combustion products may be liberated, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[12]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and inhalation of toxic fumes.[12][19]

Toxicological Profile Summary

While a comprehensive toxicological profile for this compound is not available, data from analogous benzoic acid and triazole compounds provide a basis for assessment.

  • Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[2][20]

  • Chronic Effects: No specific data on chronic exposure, carcinogenicity, or mutagenicity were found for this compound or its closest analogs. However, as with any research chemical whose toxicological properties have not been thoroughly investigated, repeated exposure should be avoided.

Conclusion

The safe handling of this compound is predicated on a foundational respect for its potential hazards and the diligent application of established safety protocols. By prioritizing engineering controls, consistently using appropriate personal protective equipment, adhering to safe handling and storage procedures, and being prepared for emergencies, researchers can effectively mitigate risks. This proactive safety culture ensures that the pursuit of scientific advancement can proceed without compromising the health and well-being of the professionals dedicated to it.

References

Methodological & Application

Application Note & Protocol: A Reliable Synthetic Route for 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, robust, and reproducible protocol for the synthesis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The described synthetic strategy is a two-step process commencing with the readily available 4-hydrazinobenzoic acid. The methodology is designed for clarity and successful implementation by researchers in organic synthesis and drug development. This guide explains the chemical principles behind the chosen reactions, offers a step-by-step experimental protocol, and includes expected characterization data for product validation.

Introduction and Synthetic Strategy

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] The title compound, this compound, incorporates this important heterocycle onto a benzoic acid framework, making it a valuable building block for further derivatization in drug discovery programs. For instance, similar 1,2,4-triazole benzoic acid hybrids have been investigated for their anticancer properties.[2][3][4]

The synthetic approach detailed herein is a classical and efficient method for constructing N-aryl-1,2,4-triazoles.[5][6] The strategy involves two primary transformations:

  • Formation of an Acylhydrazide Intermediate: Reaction of 4-hydrazinobenzoic acid with an acetylating agent to form an N-acylhydrazide.

  • Cyclocondensation to form the Triazole Ring: Intramolecular cyclization of the acylhydrazide intermediate, typically under thermal conditions with a dehydrating agent, to yield the desired 1,2,4-triazole ring.

This route is selected for its high efficiency, use of commercially available starting materials, and operational simplicity.

Overall Reaction Scheme:

Mechanistic Rationale

Understanding the underlying mechanism is crucial for troubleshooting and optimization.

  • Step 1: N-Acetylation: The synthesis begins with the nucleophilic attack of the terminal nitrogen of the hydrazine group of 4-hydrazinobenzoic acid on one of the carbonyl carbons of acetic anhydride. This is a standard acylation reaction, leading to the formation of the key intermediate, 2-acetyl-1-(4-carboxyphenyl)hydrazine. Pyridine is used as a mild base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Step 2: Cyclodehydration: The crucial triazole ring formation occurs via a cyclodehydration reaction. Upon heating, the acylhydrazide intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen of the hydrazine moiety onto the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-triazole ring. This step is often facilitated by heat or a dehydrating agent.

Detailed Experimental Protocol

Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Acetic anhydride is corrosive and a lachrymator; handle with care.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Hydrazinobenzoic acidC₇H₈N₂O₂152.155.00 g32.86Starting Material
Acetic AnhydrideC₄H₆O₃102.093.70 mL39.43Reagent, 1.2 eq
PyridineC₅H₅N79.1010 mL-Solvent/Base
Ethanol (95%)C₂H₅OH46.07As needed-Recrystallization
Deionized WaterH₂O18.02As needed-Washing
Hydrochloric Acid (2M)HCl36.46As needed-Acidification
Step-by-Step Procedure

Part A: Synthesis of 2-acetyl-1-(4-carboxyphenyl)hydrazine (Intermediate)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydrazinobenzoic acid (5.00 g, 32.86 mmol).

  • Add pyridine (10 mL) to the flask and stir the resulting suspension at room temperature.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (3.70 mL, 39.43 mmol) dropwise to the stirred suspension over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Pour the reaction mixture into 100 mL of cold deionized water with vigorous stirring.

  • Acidify the aqueous mixture to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 30 mL), and dry under vacuum to yield the intermediate. This intermediate is typically used in the next step without further purification.

Part B: Cyclization to this compound

  • Place the dried intermediate from Part A into a 100 mL round-bottom flask.

  • Heat the solid under an inert atmosphere (e.g., nitrogen or argon) in an oil bath.

  • Gradually raise the temperature of the oil bath to 160-170 °C. The solid will melt, and gas evolution (water vapor) will be observed.

  • Maintain the reaction at this temperature for 3-4 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature. The crude product will solidify.

  • Recrystallize the crude solid from 95% ethanol to afford pure this compound as a white to off-white solid.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

Expected Results and Characterization
  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 70-85% over two steps.

  • Melting Point: ~260-265 °C (decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.55 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 166.5, 155.0, 148.2, 140.1, 131.2, 128.0, 120.5, 14.0.

  • FT-IR (KBr, cm⁻¹): 3100-2500 (broad, O-H stretch), 1690 (C=O stretch), 1610, 1520, 1420 (aromatic C=C and C-N stretches).

Synthetic Workflow Visualization

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials (4-Hydrazinobenzoic acid, Acetic Anhydride, Pyridine) Reaction1 Step A: N-Acetylation (0°C to RT, 2h) Start->Reaction1 Isolation1 Workup & Isolation (Precipitation, Filtration) Reaction1->Isolation1 Intermediate Intermediate (2-acetyl-1-(4-carboxyphenyl)hydrazine) Isolation1->Intermediate Reaction2 Step B: Cyclodehydration (160-170°C, 3-4h) Intermediate->Reaction2 Purification Purification (Recrystallization from Ethanol) Reaction2->Purification FinalProduct Final Product (this compound) Purification->FinalProduct QC Characterization (NMR, IR, MP) FinalProduct->QC

Caption: Workflow for the synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step A Incomplete reaction.Ensure dropwise addition of acetic anhydride at low temperature. Increase reaction time to 3-4 hours.
Loss of product during workup.Ensure complete precipitation by adjusting pH carefully. Use ice-cold water for washing.
Incomplete cyclization in Step B Insufficient temperature or time.Ensure the reaction temperature reaches 160-170 °C. Extend reaction time and monitor by TLC.
Presence of moisture.Ensure the intermediate is thoroughly dried before heating.
Product is discolored Impurities from starting materials.Use high-purity starting materials.
Decomposition at high temperature.Do not exceed the recommended reaction temperature. Purify by recrystallization, possibly with activated charcoal.

References

Applications of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of 1,2,4-Triazole and Benzoic Acid

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The 1,2,4-triazole and benzoic acid moieties are two such "privileged scaffolds." Their prevalence in a vast array of clinically approved drugs and investigational compounds underscores their importance in drug design and development.[1][2]

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of amides and esters, offering improved metabolic stability and pharmacokinetic properties. Its unique electronic features and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile component for engaging with biological targets.[3] Consequently, the 1,2,4-triazole nucleus is found in a wide range of drugs with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory agents.

Similarly, the benzoic acid scaffold is a fundamental building block in medicinal chemistry.[2] The carboxylic acid group can act as a key interaction point with biological receptors, and the aromatic ring provides a platform for a wide range of chemical modifications to modulate a compound's physicochemical properties and biological activity.[2]

The combination of these two privileged scaffolds in 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid creates a molecule with significant potential for the development of novel therapeutic agents. The methyl group at the 5-position of the triazole ring can influence the molecule's steric and electronic properties, potentially leading to enhanced target selectivity and potency. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed protocols for its synthesis and biological evaluation.

Synthetic Pathways to this compound

The synthesis of 1,2,4-triazole derivatives can be achieved through various classical methods, such as the Pellizzari and Einhorn-Brunner reactions.[4][5][6][7][8] These reactions provide a foundation for the synthesis of the target molecule, this compound.

Conceptual Synthetic Approach via Einhorn-Brunner Reaction

The Einhorn-Brunner reaction involves the condensation of a diacylamine with a hydrazine in the presence of a weak acid to form a 1,2,4-triazole.[1][5][7][8] To synthesize this compound via this method, one could envision the reaction of a suitably substituted diacylamine with 4-hydrazinobenzoic acid.

G Diacylamine N-Acetyldiacylamine (or similar precursor) Triazole This compound Diacylamine->Triazole Einhorn-Brunner Reaction (Acid Catalyst, Heat) Hydrazine 4-Hydrazinobenzoic Acid Hydrazine->Triazole

Figure 1: Conceptual workflow for the synthesis of this compound via the Einhorn-Brunner reaction.

Protocol: Synthesis of this compound (Hypothetical Protocol based on Classical Reactions)

This protocol is a generalized procedure based on the principles of the Einhorn-Brunner reaction and requires optimization for the specific substrates.

Materials:

  • N-Acetyl-formamide (or other suitable diacylamine)

  • 4-Hydrazinobenzoic acid

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the N-acetyl-formamide and 4-hydrazinobenzoic acid in a minimal amount of ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Applications in Anticancer Drug Discovery

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant potential as anticancer agents.[4][5] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.[4] The mechanism of action for some of these derivatives has been linked to the induction of apoptosis.[4]

Protocol: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (and its derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Figure 2: Workflow for the in vitro anticancer activity screening using the MTT assay.

Applications as Antioxidant Agents

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. The 1,2,4-triazole scaffold has been explored for its antioxidant potential.

Protocol: In Vitro Antioxidant Activity Screening using the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[4]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound (and its derivatives)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare serial dilutions of the compound in methanol to achieve the desired final concentrations.

    • Prepare a series of dilutions of ascorbic acid as a positive control.

  • DPPH Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound solution (or ascorbic acid solution) at various concentrations to the wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the compound concentration to determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives can be significantly influenced by the nature and position of substituents on both the triazole and benzoic acid rings.

Table 1: Summary of Structure-Activity Relationships for 4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivatives in Anticancer Activity

Position of SubstitutionType of SubstituentEffect on Anticancer ActivityReference
Triazole Ring (Position 5)Amino groupEssential for activity[4]
Triazole Ring (Position 3)Methylthio groupPotent activity[4]
Benzoic Acid RingElectron-withdrawing groupsGenerally enhances activity[9]
Benzoic Acid RingElectron-donating groupsGenerally reduces activity[9]

Note: This table is a generalized summary based on available literature for related compounds. Specific SAR for this compound would require dedicated studies.

G cluster_0 SAR of 4-(1,2,4-triazol-1-yl)benzoic acid Derivatives cluster_1 Triazole Ring Modifications cluster_2 Benzoic Acid Ring Modifications Core 4-(1,2,4-triazol-1-yl)benzoic acid Core Triazole_Sub Substituents at C3 and C5 Core->Triazole_Sub Benzoic_Sub Substituents on the Ring Core->Benzoic_Sub Amino Amino Group at C5 (Increases Activity) Triazole_Sub->Amino Methylthio Methylthio Group at C3 (Increases Activity) Triazole_Sub->Methylthio EWG Electron-Withdrawing Groups (Increase Activity) Benzoic_Sub->EWG EDG Electron-Donating Groups (Decrease Activity) Benzoic_Sub->EDG

Figure 3: Key structure-activity relationships for 4-(1,2,4-triazol-1-yl)benzoic acid derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and diseases associated with oxidative stress. The synthetic accessibility of this molecule, combined with the proven biological activities of its constituent moieties, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives of this compound to establish a comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this intriguing molecule.

References

Application Notes and Protocols: 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid as a Versatile Ligand for Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Methylated Triazole Ligand in MOF-based Drug Delivery Platforms

Metal-Organic Frameworks (MOFs) have emerged as a frontier class of porous crystalline materials with unprecedented potential in biomedical applications, particularly in the sophisticated realm of drug delivery.[1][2] Their modular nature, arising from the coordination of metal ions or clusters with organic ligands, allows for precise tuning of pore size, surface functionality, and overall chemical environment.[3][4] This guide focuses on a particularly promising ligand, 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, for the construction of advanced MOF-based drug delivery systems.

The incorporation of a methyl group on the triazole ring is a deliberate design choice aimed at enhancing the framework's properties for pharmaceutical applications. The methyl group can introduce a degree of hydrophobicity to the pore environment, which can be advantageous for the encapsulation and controlled release of hydrophobic drug molecules. Furthermore, the nitrogen-rich triazole moiety provides multiple coordination sites for metal ions, leading to robust and stable framework structures.[4][5] The carboxylic acid group serves as the primary anchor for coordinating with the metal centers, completing the essential components of a versatile MOF ligand.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the this compound ligand, its subsequent use in the solvothermal synthesis of a zinc-based MOF, and detailed protocols for the characterization of the resulting framework. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to not only replicate the protocols but also to adapt and innovate in their own research endeavors.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is a critical first step. The following protocol is adapted from established methods for similar triazole-containing benzoic acids and involves a two-step process starting from the commercially available 4-hydrazinobenzoic acid.[6]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Hydrazinobenzoic acid

  • Triethyl orthoacetate

  • Acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydrazinobenzoic acid (1 equivalent) in a mixture of ethanol and acetic acid (e.g., a 3:1 v/v ratio).

  • Addition of Reagent: To the stirred solution, add triethyl orthoacetate (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the synthesized ligand using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Acetic Acid as a Catalyst: The acidic medium facilitates the condensation reaction and the subsequent cyclization to form the triazole ring.

  • Triethyl Orthoacetate as the Carbon Source: This reagent provides the necessary two-carbon unit, including the methyl group, for the formation of the 5-methyl-1,2,4-triazole ring.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Part 2: Synthesis of a Zinc-Based MOF using this compound

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[7] This protocol describes the synthesis of a representative zinc-based MOF using the custom-synthesized ligand.

Protocol 2: Solvothermal Synthesis of a Zinc-Triazole MOF

Materials:

  • This compound (ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

  • Convection oven

  • Centrifuge

Procedure:

  • Solution Preparation: In a glass vial, dissolve this compound (2 equivalents) and zinc nitrate hexahydrate (1 equivalent) in DMF.

  • Sonication: Sonicate the mixture for approximately 10-15 minutes to ensure complete dissolution and homogeneity.

  • Autoclave Sealing: Transfer the solution to a Teflon-lined stainless-steel autoclave and seal it tightly.

  • Heating: Place the autoclave in a preheated convection oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-72 hours).

  • Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product can be collected by centrifugation or filtration.

  • Washing and Activation: Wash the collected crystals with fresh DMF and then with a more volatile solvent like ethanol to remove any unreacted starting materials and residual solvent from the pores. This is a crucial step for activating the MOF.

  • Drying: Dry the activated MOF under vacuum at a moderate temperature (e.g., 80-100 °C) to obtain the final product.

Causality Behind Experimental Choices:

  • Solvothermal Conditions: The elevated temperature and pressure inside the autoclave facilitate the deprotonation of the carboxylic acid and the coordination of the ligand to the zinc ions, leading to the formation of a crystalline framework.[7]

  • DMF as a Solvent: DMF is a high-boiling point solvent that is commonly used in MOF synthesis as it can dissolve a wide range of organic ligands and metal salts.

  • Washing and Activation: This step is critical to ensure that the pores of the MOF are accessible for subsequent applications like drug loading. The exchange with a lower boiling point solvent facilitates easier removal during the final drying step.

Part 3: Comprehensive Characterization of the MOF

A thorough characterization of the synthesized MOF is essential to confirm its structure, purity, and properties.

Protocol 3: Powder X-ray Diffraction (PXRD) Analysis

Objective: To confirm the crystallinity and phase purity of the synthesized MOF.

Procedure:

  • Sample Preparation: Finely grind a small amount of the dried MOF powder.

  • Data Collection: Mount the sample on a PXRD instrument and collect the diffraction pattern over a relevant 2θ range (e.g., 5-50°).

  • Data Analysis: Compare the experimental PXRD pattern with a simulated pattern if the crystal structure is known or with patterns of known phases to confirm the formation of the desired MOF and to check for the presence of any crystalline impurities.

Expert Insights: The positions and intensities of the diffraction peaks are characteristic of a specific crystal structure. A well-defined, sharp set of peaks indicates a highly crystalline material.[8]

Protocol 4: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the MOF and to determine the amount of solvent molecules within the pores.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the activated MOF in a TGA crucible.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min) up to a high temperature (e.g., 600-800 °C).

  • Data Interpretation: The TGA curve will show weight loss steps corresponding to the removal of guest solvent molecules and the decomposition of the organic ligand. The temperature at which the framework starts to decompose is an indicator of its thermal stability.[9]

Data Presentation: TGA of a Representative Zinc-Triazole MOF

Temperature Range (°C)Weight Loss (%)Assignment
25 - 150~5-10%Removal of guest solvent molecules (e.g., water, ethanol)
> 350~40-50%Decomposition of the organic ligand
Protocol 5: Porosity and Surface Area Analysis (Gas Adsorption)

Objective: To determine the porosity, pore size distribution, and specific surface area of the MOF, which are critical parameters for drug loading capacity.

Procedure:

  • Sample Activation: Degas the MOF sample under vacuum at an elevated temperature to remove any adsorbed molecules from the pores.

  • Isotherm Measurement: Measure the nitrogen adsorption-desorption isotherm at 77 K.

  • Data Analysis:

    • BET (Brunauer-Emmett-Teller) method: Calculate the specific surface area from the adsorption data in the low-pressure region.

    • Pore Size Distribution: Use methods like Density Functional Theory (DFT) to calculate the pore size distribution from the isotherm.

Expert Insights: The shape of the isotherm provides information about the type of porosity (microporous, mesoporous, or macroporous). A high surface area and a suitable pore size are desirable for high drug loading capacity.[3]

Part 4: Application in Drug Delivery

The synthesized zinc-triazole MOF can be explored as a carrier for various therapeutic agents. A general protocol for drug loading is outlined below.

Protocol 6: Drug Loading into the MOF

Materials:

  • Activated zinc-triazole MOF

  • Drug of interest (e.g., a hydrophobic anticancer drug)

  • Suitable solvent for the drug

Procedure:

  • Drug Solution Preparation: Prepare a solution of the drug in a suitable solvent at a known concentration.

  • Impregnation: Immerse a known amount of the activated MOF in the drug solution.

  • Incubation: Gently stir the suspension for a specific period (e.g., 24-48 hours) at room temperature to allow the drug molecules to diffuse into the pores of the MOF.

  • Separation and Washing: Separate the drug-loaded MOF by centrifugation and wash it with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum.

  • Quantification of Drug Loading: Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant before and after loading using techniques like UV-Vis spectroscopy.

Visualization of Workflows

Diagram 1: Ligand Synthesis Workflow

Ligand_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_product Final Product 4-Hydrazinobenzoic_acid 4-Hydrazinobenzoic acid Reaction_Vessel Reaction in Ethanol/Acetic Acid 4-Hydrazinobenzoic_acid->Reaction_Vessel Triethyl_orthoacetate Triethyl orthoacetate Triethyl_orthoacetate->Reaction_Vessel Reflux Reflux (4-6 hours) Reaction_Vessel->Reflux Heat Cooling Cooling & Precipitation Reflux->Cooling Purification Recrystallization Cooling->Purification Ligand This compound Purification->Ligand

Caption: Workflow for the synthesis of the triazole-based ligand.

Diagram 2: MOF Synthesis and Characterization Logic

MOF_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_application Application Ligand_Input Synthesized Ligand Solvothermal_Reaction Solvothermal Synthesis (DMF, 100-120°C) Ligand_Input->Solvothermal_Reaction Metal_Salt Zinc Nitrate Metal_Salt->Solvothermal_Reaction Activation Washing & Activation Solvothermal_Reaction->Activation Final_MOF Activated MOF Activation->Final_MOF PXRD PXRD (Crystallinity, Purity) Final_MOF->PXRD TGA TGA (Thermal Stability) Final_MOF->TGA Gas_Adsorption Gas Adsorption (Porosity, Surface Area) Final_MOF->Gas_Adsorption Drug_Loading Drug Loading Final_MOF->Drug_Loading

Caption: Overall workflow from MOF synthesis to characterization and application.

Conclusion and Future Perspectives

The use of this compound as a ligand offers a strategic avenue for the development of robust and functional MOFs for drug delivery applications. The protocols detailed in these notes provide a solid foundation for the synthesis and characterization of these promising materials. Future research can explore the use of different metal ions to tune the properties of the resulting MOFs, the encapsulation of a wider range of therapeutic agents, and in vitro and in vivo studies to evaluate the efficacy and biocompatibility of these novel drug delivery systems. The inherent tunability of MOFs, coupled with the specific functionalities of the this compound ligand, opens up exciting possibilities for the design of next-generation nanomedicines.

References

Protocol for using 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid in click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid in Click Chemistry

Introduction: A Novel Ligand for Advancing Copper-Catalyzed Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that describes reactions with high yields, stereospecificity, and broad applicability under mild conditions.[1][2] This reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole, has become an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3] The efficacy of the CuAAC reaction hinges on the catalytic activity of the Copper(I) ion. However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in aqueous and aerobic environments, which can stall the reaction and generate cytotoxic reactive oxygen species.[4][5]

To overcome this instability, accelerating ligands are employed to chelate the Cu(I) ion, protecting it from oxidation and dramatically increasing the reaction rate.[6][7] This application note introduces This compound , a specialized molecule designed to function as a highly effective ligand for the CuAAC reaction. Its structure features two key components:

  • A 1,2,4-triazole ring , which acts as a potent N-heterocyclic donor to coordinate and stabilize the catalytic Cu(I) center.[8]

  • A benzoic acid moiety , which provides a versatile functional handle for tuning solubility or for covalent immobilization onto solid supports, polymers, or biomolecules.[9]

This guide provides a comprehensive overview of the principles behind using this molecule, detailed protocols for its application as both a soluble and an immobilizable ligand, and expert insights into optimizing CuAAC reactions for research and development.

Part 1: The Central Role of Ligands in the CuAAC Catalytic Cycle

The mechanism of the CuAAC reaction involves the formation of a copper-acetylide intermediate, which then reacts with an azide.[][11] A ligand, such as this compound, plays a critical role throughout this process.

Causality of Ligand Action:

  • Stabilization: The triazole's nitrogen atoms coordinate with the Cu(I) ion, forming a stable complex that shields the copper from oxidation by dissolved oxygen.[4][5]

  • Catalyst Disproportionation Prevention: Ligands prevent the disproportionation of Cu(I) into Cu(0) and the inactive Cu(II).

  • Rate Acceleration: By modulating the electronic environment of the copper center, the ligand enhances its catalytic turnover, leading to a significant increase in the rate of triazole formation.[6][11]

  • Biocompatibility: In biological applications, water-soluble ligands like those derived from benzoic acid can help sequester the copper ion, mitigating its potential cytotoxicity.[5]

The following diagram illustrates the CuAAC catalytic cycle, highlighting the integral function of the ligand.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Cu_I Cu(I)-Ligand Complex Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne Terminal Alkyne (R'-C≡CH) Azide Azide (R-N3) Six_Membered Six-Membered Copper Intermediate Cu_Acetylide->Six_Membered + Azide Cu_Triazolide Copper-Triazolide Intermediate Six_Membered->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I + H+ Product 1,2,3-Triazole Product Cu_Triazolide->Product Protonolysis Cu_II Cu(II) Salt (e.g., CuSO₄) Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate)

Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) cycle.

Part 2: Protocol for Use as a Soluble Ligand in Homogeneous Catalysis

This protocol details the use of this compound for a standard small-molecule CuAAC reaction. The procedure is designed to be self-validating by ensuring an oxygen-free environment and the pre-formation of the active catalyst complex.

Experimental Workflow: Homogeneous CuAAC

Caption: Step-by-step workflow for a typical homogeneous CuAAC reaction.

Detailed Step-by-Step Methodology

1. Reagent Preparation (Stock Solutions):

  • Ligand: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Copper Catalyst: Prepare a 10 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

  • Reducing Agent: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Crucial: This solution must be prepared fresh immediately before use, as it is susceptible to air oxidation.

  • Reactants: Prepare 100 mM stock solutions of your terminal alkyne and azide substrates in a suitable reaction solvent (e.g., DMSO, THF, or a t-BuOH/H₂O mixture).

2. Reaction Setup and Execution:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the reaction solvent (e.g., 1 mL of 1:1 t-BuOH/H₂O).

  • Add the alkyne (e.g., 100 µL of 100 mM stock, 0.1 mmol, 1.0 eq).

  • Add the azide (e.g., 110 µL of 100 mM stock, 0.11 mmol, 1.1 eq).

  • In a separate microcentrifuge tube, prepare the catalyst complex. Add 100 µL of the 10 mM ligand stock solution (1 µmol, 1 mol%). Add 100 µL of the 10 mM CuSO₄ stock solution (1 µmol, 1 mol%). Vortex briefly and allow to stand for 2-3 minutes. Causality: Pre-mixing allows the ligand to coordinate with the copper, which is essential for its subsequent reduction and catalytic activity.[4][12]

  • Add the entire catalyst premix to the main reaction vial.

  • Seal the vial and sparge the mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Initiate the reaction by injecting 50 µL of the freshly prepared 100 mM sodium ascorbate solution (5 µmol, 5 mol%) via a syringe.

3. Reaction Monitoring and Workup:

  • Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reactant is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with 5 mL of water and extract the product with a suitable organic solvent (e.g., 3 x 5 mL of ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Quantitative Data and Reaction Parameters
ParameterRecommended RangeRationale
Catalyst Loading (CuSO₄) 1 - 5 mol%Lower loadings are often sufficient with an effective ligand; higher loadings can be used for difficult substrates.
Ligand:Copper Ratio 1:1 to 5:1A 1:1 ratio is stoichiometric for the complex, but a slight excess of ligand can further protect the catalyst.[1]
Reducing Agent 5 - 10 mol%A 5-fold excess relative to copper ensures complete and sustained reduction to Cu(I).[12]
Solvent System t-BuOH/H₂O, DMSO, DMFCo-solvents are often necessary to dissolve both organic substrates and inorganic catalyst components.
Temperature Room TemperatureThe reaction is highly exothermic and efficient at ambient temperatures.[2]
Reaction Time 1 - 12 hoursHighly dependent on substrate reactivity and concentration.

Part 3: Advanced Application - Immobilized Catalyst for Heterogeneous Reactions

The carboxylic acid group on this compound is a powerful feature that allows for its covalent attachment to amine-functionalized surfaces, such as resins, nanoparticles, or even proteins. This creates a recyclable, heterogeneous catalyst system, simplifying product purification by eliminating the need to remove the copper catalyst from the reaction mixture.

Conceptual Workflow: Ligand Immobilization and Use

Caption: Logical flow for immobilizing the ligand and its use in catalysis.

Protocol Outline for Ligand Immobilization
  • Activation: Dissolve this compound in an anhydrous organic solvent (e.g., DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) and stir at room temperature to form the active NHS ester.

  • Coupling: Add amine-functionalized silica beads or resin to the activated ligand solution and agitate the slurry overnight.

  • Washing: Thoroughly wash the support with DMF, water, and methanol to remove any unreacted reagents and non-covalently bound ligand. Dry the functionalized support under vacuum.

  • Application: The resulting support can be used directly in a CuAAC reaction by suspending it in the reaction mixture, adding the copper salt and reducing agent, followed by the azide and alkyne substrates. Product isolation is simplified to mere filtration.

References

Application Notes and Protocols for Derivatives of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of 1,2,4-Triazole Benzoic Acid

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles. When coupled with a benzoic acid moiety, the resulting scaffold, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, presents a synthetically accessible and highly adaptable platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and enzyme inhibitory effects, making them a focal point of contemporary drug discovery efforts.[2][3]

This guide provides an in-depth exploration of the synthesis and application of derivatives of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid. It is designed to equip researchers with not only detailed, step-by-step protocols but also the underlying scientific rationale, enabling a comprehensive understanding and effective implementation of these methodologies in a laboratory setting.

I. Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives typically commences with the construction of the core triazole-benzoic acid structure, which can then be further functionalized. A common and effective route involves the reaction of 4-hydrazinobenzoic acid with a suitable cyclizing agent. The following protocol is adapted from established literature and provides a reliable method for obtaining the key intermediate, 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid.[2][4]

Protocol 1: Synthesis of 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid

This protocol outlines the initial steps to create the core triazole benzoic acid scaffold.

Causality of Experimental Choices:

  • 4-Hydrazinobenzoic acid: This starting material provides the benzoic acid moiety and a reactive hydrazine group necessary for the formation of the triazole ring.

  • Dialkyl-N-cyanoimido(dithio)carbonate: This reagent serves as the source of the remaining carbon and nitrogen atoms for the triazole ring, along with a methylthio group that can be a handle for further derivatization.

  • Reaction Conditions: The specific conditions are optimized to ensure efficient cyclization and high yields of the desired product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydrazinobenzoic acid in a suitable solvent such as ethanol.

  • Reagent Addition: To the stirred solution, add an equimolar amount of dialkyl-N-cyanoimido(dithio)carbonate.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization to yield the desired 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid.[2]

Self-Validating System:

  • The structure of the synthesized compound should be rigorously confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[2]

  • The purity of the compound should be assessed by methods like High-Performance Liquid Chromatography (HPLC) or melting point determination.

Caption: General synthetic workflow for 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

II. Application in Anticancer Research

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[3][5] A fundamental technique to evaluate this activity is the MTT assay, which measures cell viability.

Rationale for Cell Line Selection:
  • MCF-7 (Breast Adenocarcinoma): This is an estrogen receptor-positive cell line, making it a valuable model for studying hormone-dependent breast cancer.[5][6]

  • HCT-116 (Colon Carcinoma): This cell line is widely used in colon cancer research and is known for its sensitivity to various chemotherapeutic agents.[7]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol details the steps to assess the anticancer activity of the synthesized compounds.

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.[3]

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration.[3]

Self-Validating System:

  • The inclusion of both positive and negative controls is crucial for validating the assay results.

  • Each concentration should be tested in triplicate to ensure the reproducibility of the data.

  • The results should be statistically analyzed to determine the significance of the observed cytotoxic effects.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against MCF-7 and HCT-116 cancer cell lines.[3]

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Hybrid 218.725.7
Hybrid 519.223.9
Hybrid 1415.624.5
Hybrid 1517.324.8
Doxorubicin19.722.6

graph MTT_Assay {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="Seed Cancer Cells in 96-well Plate"]; B [label="Treat with Test Compounds"]; C [label="Incubate for 48-72 hours"]; D [label="Add MTT Reagent"]; E [label="Incubate for 3-4 hours"]; F [label="Solubilize Formazan Crystals"]; G [label="Measure Absorbance at 570 nm"]; H [label="Calculate IC50 Values"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Workflow for the in vitro cytotoxicity MTT assay.

III. Application in Anti-inflammatory Research

Certain derivatives of 1,2,4-triazole have shown promising anti-inflammatory properties. A common in vivo model to assess this activity is the carrageenan-induced paw edema test in rodents.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This protocol provides a method to evaluate the in vivo anti-inflammatory activity of the synthesized compounds.

Principle of the Assay: Carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response when injected into the sub-plantar region of a rat's paw.[8][9] The initial phase (0-1 hour) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (after 1 hour) is associated with the production of prostaglandins, mediated by the enzyme cyclooxygenase-2 (COX-2).[10] The anti-inflammatory effect of a compound is determined by its ability to reduce the swelling of the paw.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (a known anti-inflammatory drug, e.g., indomethacin), and test groups receiving different doses of the synthesized compounds. Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Self-Validating System:

  • The use of a positive control (indomethacin) is essential to validate the experimental model.

  • The dose-dependent effect of the test compounds should be evaluated to establish a clear structure-activity relationship.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is necessary to determine the significance of the observed anti-inflammatory effects.

Caption: Inhibition of the COX-2 pathway by 1,2,4-triazole derivatives in inflammation.

IV. Application in Enzyme Inhibition Studies

The 1,2,4-triazole scaffold is a known pharmacophore in many enzyme inhibitors. A relevant example is the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to screen for AChE inhibitory activity.

Principle of the Assay: Ellman's method is a rapid and sensitive technique for measuring AChE activity.[11][12] The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[1] The rate of color formation is proportional to the AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of acetylthiocholine iodide (substrate) in the buffer, and solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.

  • Initiation of Reaction: Add the substrate solution (acetylthiocholine iodide) to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.

Self-Validating System:

  • A control reaction without the inhibitor is essential to determine the baseline enzyme activity.

  • A known AChE inhibitor (e.g., galantamine) should be used as a positive control.

  • The concentration of the organic solvent (e.g., DMSO) should be kept low to avoid interference with the enzyme activity.

V. Conclusion and Future Perspectives

The derivatives of this compound represent a highly promising class of compounds with a wide range of potential therapeutic applications. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of these molecules. By understanding the rationale behind each experimental step and employing self-validating methodologies, researchers can confidently explore the vast chemical space of this privileged scaffold and contribute to the development of novel and effective therapeutic agents. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as exploring their potential in other disease areas.

References

Application Notes and Protocols for 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the anticancer properties of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid hybrids. This document outlines detailed protocols for in vitro assays and discusses the potential mechanisms of action, offering a framework for the investigation of this promising class of compounds.

Introduction: The Therapeutic Potential of 1,2,4-Triazole-Benzoic Acid Hybrids

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities.[1][2] When hybridized with other pharmacophores, such as benzoic acid derivatives, these compounds can exhibit enhanced therapeutic properties, including potent anticancer effects.[[“]][4] The core structure of 4-(1H-1,2,4-triazol-1-yl)benzoic acid has been the foundation for the development of novel derivatives with significant cytotoxicity against various cancer cell lines.[[“]][5]

The rationale behind the design of these hybrids often involves the 1,2,4-triazole ring acting as a rigid linker to orient other functional groups for optimal interaction with biological targets, or as a pharmacophore itself.[[“]][6] For instance, the triazole ring is a key feature in aromatase inhibitors where it chelates with the heme iron of the enzyme.[[“]][5] This guide will focus on the practical aspects of working with these compounds, from their chemical synthesis to the elucidation of their anticancer mechanisms.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

The synthesis of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid core typically begins with 4-hydrazinobenzoic acid, which undergoes cyclization to form the triazole ring.[[“]] Subsequent modifications can be made to the 5-position of the triazole ring to generate a library of hybrid compounds.

Protocol 1: Synthesis of 4-(5-substitued-1H-1,2,4-triazol-1-yl)benzoic acid derivatives

This protocol is adapted from the work of Ali et al. (2019) and outlines a general two-step procedure for the synthesis of the title compounds.[[“]]

Step 1: Synthesis of 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid (Intermediate 1)

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydrazinobenzoic acid (1 equivalent) in an appropriate solvent such as ethanol.

  • Addition of Reagents: To this solution, add dialkyl-N-cyanoimido(dithio)carbonate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the 1,2,4-triazole benzoic acid intermediate.

Step 2: Synthesis of Final Hybrid Compounds

  • Reaction Setup: The intermediate from Step 1 can be further modified. For example, to introduce different substituents at the 5-position, the amino group can be diazotized and then substituted.

  • Further Reactions: A variety of chemical transformations can be employed to generate a diverse library of hybrids. For instance, the methylthio group can be displaced, or the amino group can be acylated or reacted with aldehydes to form Schiff bases.[[“]]

Causality Behind Experimental Choices: The use of 4-hydrazinobenzoic acid as a starting material provides the benzoic acid moiety and a reactive hydrazine group necessary for the formation of the 1,2,4-triazole ring. The choice of dialkyl-N-cyanoimido(dithio)carbonate allows for the efficient construction of the triazole ring with functional groups that can be further modified. Refluxing the reaction provides the necessary energy to overcome the activation barrier for the cyclization reaction.

Evaluation of Anticancer Activity

A panel of in vitro assays is crucial for determining the anticancer potential of the synthesized hybrids. These assays typically assess cytotoxicity, the induction of apoptosis, and effects on the cell cycle.

Data Presentation: Summarizing Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of a compound. The results should be presented in a clear and organized manner.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)RPE-1 (Normal Cells) IC50 (µM)
Hybrid 2 18.725.7>100
Hybrid 5 15.623.9>100
Hybrid 14 19.226.3>100
Hybrid 15 17.524.8>100
Doxorubicin 19.722.6<10

Data is illustrative and based on findings from Ali et al. (2019) for selected potent compounds.[[“]][7]

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized hybrids for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Self-Validating System: The inclusion of both positive (a known anticancer drug) and negative (vehicle) controls is essential for validating the assay. The positive control ensures the assay is sensitive to cytotoxic effects, while the negative control establishes the baseline for 100% cell viability.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Interpretation:

  • Annexin V-negative and PI-negative: Viable cells.

  • Annexin V-positive and PI-negative: Early apoptotic cells.

  • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

  • Annexin V-negative and PI-positive: Necrotic cells.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Causality Behind Experimental Choices: Fixing the cells with ethanol permeabilizes the cell membrane, allowing the PI to enter and stain the DNA. RNase A is included to degrade RNA, ensuring that the PI fluorescence is directly proportional to the DNA content.

Elucidating the Mechanism of Action

Several studies suggest that 1,2,4-triazole derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involving kinases like EGFR and BRAF.[6][8]

Potential Signaling Pathways

The anticancer activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids may involve the induction of the intrinsic apoptosis pathway and/or the inhibition of critical cellular machinery required for proliferation.

TriazoleHybrid 4-(5-Methyl-1H-1,2,4-triazol-1-yl) benzoic acid hybrid Tubulin Tubulin TriazoleHybrid->Tubulin Inhibition EGFR_BRAF EGFR/BRAF Kinases TriazoleHybrid->EGFR_BRAF Inhibition Bcl2 Bcl-2 (Anti-apoptotic) TriazoleHybrid->Bcl2 Downregulation Bax Bax (Pro-apoptotic) TriazoleHybrid->Bax Upregulation Microtubule Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Signaling Proliferation Signaling (e.g., MAPK pathway) Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation (e.g., Caspase-3) CytochromeC->Caspases Caspases->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Potential mechanisms of anticancer action for the triazole hybrids.

Protocol 5: Western Blot Analysis of Apoptotic Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family members (Bcl-2 and Bax) and caspases.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

Protocol 6: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative (vehicle) control.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the inhibitory effect of the compounds.

Protocol 7: Kinase Inhibition Assay (EGFR/BRAF)

Commercial kits are available to measure the inhibitory activity of compounds against specific kinases like EGFR and BRAF. These assays typically measure the phosphorylation of a substrate by the kinase.

  • Assay Setup: In a microplate, combine the kinase, a specific substrate, and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based detection method.

  • IC50 Calculation: Determine the IC50 values from the dose-response curves.

Conclusion and Future Directions

The this compound hybrids represent a promising class of compounds for the development of new anticancer agents. The protocols outlined in these application notes provide a robust framework for their synthesis and in vitro evaluation. Further studies, including in vivo efficacy and toxicity assessments in animal models, are warranted to fully elucidate their therapeutic potential. Mechanistic studies should continue to explore their interactions with specific molecular targets to guide the rational design of more potent and selective derivatives.

References

Application Notes and Protocols: Evaluating the Antioxidant Activity of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Oxidative Stress with 1,2,4-Triazole Derivatives

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Free radicals, the primary mediators of this stress, can inflict damage on vital biomolecules like DNA, proteins, and lipids.[2] Consequently, the discovery of novel antioxidant agents that can scavenge these harmful radicals is a cornerstone of modern therapeutic development.[1]

Among the vast landscape of synthetic medicinal chemistry, nitrogen-containing heterocyclic compounds, particularly those built upon the 1,2,4-triazole scaffold, have emerged as a class of significant interest.[3] Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities with favorable toxicity profiles. Their potential as antioxidants is an area of active research, with studies suggesting that the unique electronic configuration of the triazole ring can be leveraged to effectively neutralize free radicals.[3]

This document provides a comprehensive technical guide for researchers aiming to evaluate the antioxidant potential of a specific, promising subclass: 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid derivatives . We will delve into the fundamental mechanisms of antioxidant action and provide detailed, field-proven protocols for the most common and robust in vitro assessment methods: the DPPH, ABTS, and FRAP assays.

Section 1: Fundamental Mechanisms of Antioxidant Action

The efficacy of an antioxidant compound is rooted in its chemical structure and its ability to neutralize free radicals. This is primarily achieved through two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4] Understanding these pathways is critical for interpreting assay results and elucidating the structure-activity relationship (SAR) of the derivatives under investigation.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable antioxidant radical (ArO•). The bond dissociation enthalpy (BDE) of the antioxidant's H-donating group is a key determinant of its efficacy in this pathway.[5]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer. The ionization potential (IP) of the antioxidant is the critical thermodynamic parameter for this pathway.[5]

Antioxidant_Mechanisms cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer (SET) A_H Antioxidant (A-H) R Free Radical (R•) A_H->R H• A Stable Antioxidant Radical (A•) R_H Neutralized Molecule (R-H) A_H2 Antioxidant (A-H) R2 Free Radical (R•) A_H2->R2 e⁻ A_H_cation Antioxidant Radical Cation (A-H•⁺) R_anion Anion (R⁻)

Caption: Fundamental Antioxidant Mechanisms.

Section 2: Synthesis Outline for Test Compounds

The target compounds, 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives, can be synthesized through established routes in heterocyclic chemistry. A common approach involves the reaction of 4-hydrazinobenzoic acid with appropriate reagents to form the triazole ring, which can then be further modified.[6] The general workflow provides a conceptual basis for the origin of the compounds to be tested.

Synthesis_Workflow start 4-Hydrazinobenzoic Acid + Dialkyl-N-cyanoimido(dithio)carbonate step1 Cyclization Reaction start->step1 step2 Formation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid core step1->step2 step3 Functional Group Interconversion (e.g., reaction with isothiocyanates or aldehydes) step2->step3 end Target Derivatives for Screening step3->end

Caption: Generalized Synthetic Workflow.

Section 3: Detailed Experimental Protocols

A multi-assay approach is essential for a comprehensive assessment of antioxidant capacity, as different assays reflect different aspects of antioxidant action.[7] Here, we provide detailed protocols for three widely accepted methods: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[8] The reduction of the deep violet DPPH radical to the pale yellow hydrazine (DPPH-H) is measured by the decrease in absorbance at approximately 517 nm.[8][9] The degree of discoloration is directly proportional to the scavenging activity of the test compound.[8]

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test Compounds (this compound derivatives)

  • Positive Control (e.g., Ascorbic acid, Trolox, or Butylated hydroxylanisole - BHA)

  • 96-well microplate

  • Microplate spectrophotometer

  • Calibrated micropipettes

Step-by-Step Protocol:

  • Preparation of DPPH Working Solution (0.1 mM):

    • Accurately weigh ~3.94 mg of DPPH and dissolve it in 100 mL of methanol.[10]

    • Expert Insight: This solution is light-sensitive and should be prepared fresh daily and kept in an amber bottle or covered in foil to prevent degradation.[10] The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2 for optimal performance.[8]

  • Preparation of Test Samples and Control:

    • Prepare a stock solution of each test derivative (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare the positive control (e.g., Ascorbic acid) in the same concentration range.

  • Assay Procedure (96-Well Plate Format):

    • Add 100 µL of each sample dilution to the wells of the microplate.

    • Prepare a blank for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to account for any intrinsic color of the compound).

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to each sample well.[10] Mix thoroughly by gentle pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Expert Insight: The 30-minute incubation period is standard, but the reaction kinetics can vary between compounds. A kinetic read over time may be beneficial for novel compounds to ensure the reaction has reached a plateau.

  • Measurement and Data Analysis:

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:[8] % Scavenging Activity = [ (Acontrol - (Asample - Asample blank)) / Acontrol ] x 100

      • Where:

        • Acontrol is the absorbance of the DPPH solution without the sample.

        • Asample is the absorbance of the sample with the DPPH solution.

        • Asample blank is the absorbance of the sample without the DPPH solution.

    • Plot the % scavenging activity against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis. A lower IC50 value indicates higher antioxidant activity.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH Working Solution in Methanol add_dpph Add DPPH Solution (100 µL) to initiate reaction prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Derivatives & Control plate_setup Pipette Samples (100 µL) into 96-well plate prep_samples->plate_setup plate_setup->add_dpph incubate Incubate in Dark (30 min, Room Temp) add_dpph->incubate read Measure Absorbance at 517 nm incubate->read analyze Calculate % Scavenging & Determine IC50 Value read->analyze

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[11] ABTS is oxidized using potassium persulfate to generate the radical, which has a characteristic blue-green color.[12] In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[11] This assay is applicable to both hydrophilic and lipophilic compounds.[11]

Reagents and Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or ethanol

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Test Compounds

  • 96-well microplate and spectrophotometer

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM ABTS stock solution in water.[13]

    • Prepare a 2.45 mM potassium persulfate stock solution in water.[13]

    • Mix equal volumes of the ABTS and potassium persulfate solutions.[11]

    • Expert Insight: This mixture must be allowed to stand in the dark at room temperature for 12-16 hours before use.[11][13] This extended incubation is crucial for the complete generation of the ABTS radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. This ensures the absorbance is within the optimal range for the spectrophotometer.

  • Preparation of Standard Curve and Test Samples:

    • Prepare a series of Trolox standard solutions of known concentrations (e.g., 0-200 µM).

    • Prepare various concentrations of the test derivatives as described in the DPPH protocol.

  • Assay Procedure (96-Well Plate Format):

    • Add 20 µL of each test sample dilution or Trolox standard to the wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6 minutes.

    • Expert Insight: The reaction is relatively fast. A precise and consistent incubation time is critical for reproducibility.

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage inhibition using the formula: Inhibition (%) = [(Acontrol - Asample) / Acontrol] x 100 [11]

      • Where Acontrol is the absorbance of the ABTS•+ working solution without a sample.

    • Generate a standard curve by plotting the % inhibition against the Trolox concentration.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples from the standard curve. The results are expressed as µM of Trolox equivalents (TE) per µg or µM of the test compound.

ABTS_Workflow prep_abts Prepare ABTS•+ Stock (ABTS + K₂S₂O₈) incubate_stock Incubate in Dark (12-16 hours) prep_abts->incubate_stock prep_working Dilute Stock to A₇₃₄ ≈ 0.7 incubate_stock->prep_working add_abts Add ABTS•+ Working Solution (180 µL) prep_working->add_abts prep_samples Prepare Sample Dilutions & Trolox Standards plate_setup Pipette Samples/Standards (20 µL) into 96-well plate prep_samples->plate_setup plate_setup->add_abts incubate_react Incubate (6 min, Room Temp) add_abts->incubate_react read Measure Absorbance at 734 nm incubate_react->read analyze Calculate % Inhibition & Determine TEAC Value read->analyze FRAP_Workflow prep_frap Prepare Fresh FRAP Reagent (Acetate Buffer:TPTZ:FeCl₃ at 10:1:1) warm_reagent Warm Reagent to 37°C prep_frap->warm_reagent add_frap Add FRAP Reagent (180 µL) warm_reagent->add_frap prep_samples Prepare Sample Dilutions & FeSO₄ Standards plate_setup Pipette Samples/Standards (20 µL) into 96-well plate prep_samples->plate_setup plate_setup->add_frap incubate Incubate (10-30 min, 37°C) add_frap->incubate read Measure Absorbance at 593 nm incubate->read analyze Calculate FRAP Value from Fe²⁺ Standard Curve read->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The synthesis of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a critical step in the development of various pharmacologically active molecules. However, researchers often encounter challenges with low yields and product purity. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you optimize your synthetic protocol.

Troubleshooting Guide: Addressing Low Yields

This section addresses the most common issues encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.

Question 1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?

Low yields in this synthesis often stem from several factors, including incomplete reaction, side reactions, and degradation of starting materials or products. Let's break down the potential causes and their solutions.

1. Incomplete Reaction:

  • Expertise & Experience: The reaction between 4-hydrazinobenzoic acid and N-(1-iminoethyl)acetamide (or its precursors) to form the triazole ring is a condensation reaction that can be slow to reach completion. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A persistent spot corresponding to the starting material (4-hydrazinobenzoic acid) indicates an incomplete reaction.

    • Temperature and Time Optimization: Gradually increase the reaction temperature and/or extend the reaction time. See the table below for a suggested optimization range.

    • Solvent Choice: Ensure the chosen solvent can dissolve the starting materials and is suitable for the reaction temperature. Polyphosphoric acid (PPA) is often used as both a solvent and a catalyst for this type of cyclization.

2. Side Reactions:

  • Expertise & Experience: The formation of isomeric byproducts is a common issue. The 1,2,4-triazole ring can form with different substitution patterns. Additionally, the starting materials can undergo decomposition under harsh reaction conditions.

  • Troubleshooting Steps:

    • Control of Reaction Conditions: Carefully control the reaction temperature. Overheating can promote the formation of undesired isomers and degradation products.

    • pH Control: In some variations of this synthesis, the pH of the reaction mixture can influence the regioselectivity of the ring formation. Buffering the reaction mixture may be necessary.

    • Purification: If side products are formed, careful purification by recrystallization or column chromatography is essential. The choice of solvent for recrystallization is critical for separating the desired product from its isomers.

3. Degradation of Starting Materials or Product:

  • Expertise & Experience: 4-Hydrazinobenzoic acid can be susceptible to oxidation, especially at elevated temperatures in the presence of air. The final product may also be sensitive to harsh workup conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the hydrazine starting material.

    • Workup Procedure: Neutralize the reaction mixture carefully during workup. If using a strong acid like PPA, the addition of water should be done slowly and with cooling to prevent a rapid exotherm that could degrade the product.

Table 1: Reaction Parameter Optimization

ParameterStandard ConditionOptimization RangeRationale
Temperature 120 °C110-140 °CBalances reaction rate with minimizing side product formation.
Reaction Time 4 hours4-8 hoursEnsure complete conversion of starting materials.
Stirring Speed 300 rpm300-500 rpmMaintain a homogeneous reaction mixture.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinobenzoic acid (1 equivalent) and N-(1-iminoethyl)acetamide (1.1 equivalents).

  • Solvent/Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of 4-hydrazinobenzoic acid) to the flask.

  • Reaction: Heat the mixture to 120-130 °C with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product will precipitate as a solid. Adjust the pH to 6-7 with a suitable base (e.g., sodium hydroxide solution). Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present complete Reaction Complete check_completion->complete No starting material optimize_time_temp Increase Reaction Time/Temperature incomplete->optimize_time_temp optimize_time_temp->check_completion check_purity Analyze Product Purity (NMR/MS) complete->check_purity impure Impure Product check_purity->impure Side products detected pure Pure Product, Still Low Yield check_purity->pure Product is pure optimize_purification Optimize Purification (Recrystallization/Chromatography) impure->optimize_purification final_product Optimized Yield optimize_purification->final_product optimize_purification->final_product check_degradation Investigate Degradation pure->check_degradation degradation_found Degradation Confirmed check_degradation->degradation_found implement_protective Use Inert Atmosphere / Modify Workup degradation_found->implement_protective implement_protective->start

Caption: A flowchart for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of polyphosphoric acid (PPA) in this synthesis?

Polyphosphoric acid serves as both a solvent and a powerful dehydrating agent, which acts as a catalyst for the cyclization reaction to form the triazole ring. Its high viscosity and acidic nature promote the necessary condensation at elevated temperatures.

Q2: Are there any alternative, milder synthetic routes available?

Yes, while the PPA method is common, other approaches have been explored. For instance, some methods may utilize microwave-assisted synthesis to reduce reaction times and potentially improve yields. Alternative catalysts and solvent systems are also reported in the literature, which may be suitable depending on the scale and available equipment.

Q3: How can I confirm the correct isomer of the triazole has been formed?

The formation of the 1,5-disubstituted versus the 1,3-disubstituted triazole is a possibility. The most definitive method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons on the benzoic acid ring and the carbons of the triazole ring, confirming the connectivity.

Diagram 2: Synthetic Pathway and Potential Side Reaction

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A 4-Hydrazinobenzoic Acid C PPA, 120-130 °C A->C B N-(1-iminoethyl)acetamide B->C D This compound (Desired Product) C->D Major Pathway E Isomeric Byproducts C->E Side Reaction (promoted by high temp)

Caption: The synthetic route and a potential side reaction.

Technical Support Center: Purification of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science.[1][2] Its synthesis, often involving the cyclization of amidrazones or related intermediates, can lead to a variety of impurities that require careful separation.[3][4] This guide will walk you through the common purification challenges and provide robust protocols to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Here are some of the common questions encountered during the purification of this compound:

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Such as 4-aminobenzoic acid derivatives and reagents used for the triazole ring formation.

  • Regioisomers: The formation of the 1,2,4-triazole ring can sometimes yield different isomers, which can be challenging to separate.

  • Byproducts from Side Reactions: Depending on the reaction conditions, various side products may form.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts, may be present.

Q2: My purified this compound is an oil instead of a solid. What should I do?

A2: "Oiling out" is a common issue, often caused by the presence of impurities that depress the melting point. Try re-dissolving the oil in a minimal amount of a suitable hot solvent and allowing it to cool very slowly. Seeding with a small crystal of pure product, if available, can also induce crystallization. If these methods fail, column chromatography may be necessary to remove the impurities causing the oiling.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying impurities. A reverse-phase method is typically suitable for this type of molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

Issue: Poor Crystal Yield After Recrystallization

  • Cause: The chosen solvent may be too good at dissolving the compound even at low temperatures, or too much solvent was used.

  • Solution:

    • Solvent Selection: Experiment with different solvents or solvent mixtures. For benzoic acid derivatives, common solvents to try include water, ethanol, methanol, acetic acid, or mixtures like ethanol/water.[5]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Issue: Product "Oils Out" During Recrystallization

  • Cause: The boiling point of the solvent may be higher than the melting point of your compound, or significant impurities are present.

  • Solution:

    • Solvent Choice: Select a solvent with a lower boiling point.

    • Purity Check: The presence of impurities can significantly lower the melting point. Consider a preliminary purification step like an acid-base extraction before recrystallization.

    • Slower Cooling: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool at a much slower rate.

Experimental Protocols

Acid-Base Extraction Protocol

This protocol is designed to separate acidic this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated product will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete transfer of the acidic product.

  • Wash: Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2-3), which will precipitate the purified product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Recrystallization Protocol

Materials:

  • Crude or post-extraction this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude this compound AcidBase Acid-Base Extraction CrudeProduct->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Further Purification Column Column Chromatography (if necessary) AcidBase->Column Persistent Impurities Analysis HPLC, NMR, MS, MP Recrystallization->Analysis Column->Recrystallization PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Caption: A general workflow for the purification of this compound.

Data Summary

TechniquePurposeKey ParametersExpected Outcome
Acid-Base Extraction Removal of neutral and basic impurities.pH adjustment is critical.Isolation of the acidic product in the aqueous phase.
Recrystallization Removal of soluble impurities.Solvent selection and cooling rate.Formation of pure crystalline solid.
HPLC (Reverse Phase) Purity assessment.C18 column, mobile phase (e.g., acetonitrile/water with acid modifier).A single major peak for the pure product.
¹H NMR Structural confirmation.Deuterated solvent (e.g., DMSO-d₆).Characteristic peaks corresponding to the product's structure.

References

Technical Support Center: Recrystallization of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical guide for the purification of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid via recrystallization. This document moves beyond a simple protocol, offering a deeper understanding of the principles at play and providing robust troubleshooting strategies. The structure of this molecule—a polar benzoic acid moiety combined with a nitrogen-rich triazole ring—presents specific challenges and opportunities for purification. Our goal is to empower you with the causal understanding needed to navigate these nuances, ensuring high purity and optimal recovery in your experiments.

Section 1: Fundamentals of Recrystallization for this Compound

Recrystallization is a purification technique based on differential solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2] For this compound, an ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities, ideally, will either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[3]

The success of this process hinges on selecting the right solvent and carefully controlling the rate of cooling. Slow cooling is paramount as it allows for the selective growth of a pure crystal lattice, which naturally excludes molecules that do not fit—namely, impurities.[4][5]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the recrystallization of triazole and benzoic acid derivatives.

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a frequent issue, typically arising from two main causes: excessive solvent use or supersaturation.

  • Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[6] If too much solvent is used, the solution will not be saturated enough to crystallize upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound.[4][6] Once you see a slight turbidity or the first sign of crystals forming in the hot solution, add a drop or two of solvent to redissolve them and then allow the solution to cool again.

  • Cause 2: Supersaturation. Sometimes, a solution can cool below its saturation point without forming crystals.[7] The crystallization process requires an initial nucleation event to begin.

    • Solution 1: Induce Crystallization by Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[6][8] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the supersaturated solution.[7] This provides a perfect template for further crystal lattice formation.

    • Solution 3: Further Cooling. If room temperature cooling is insufficient, place the flask in an ice-water bath to further decrease the compound's solubility.[8] Be cautious, as very rapid cooling can sometimes cause impurities to precipitate.[8]

Question: My compound "oiled out," forming a liquid layer instead of crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the solid melts and separates from the solution as a liquid before it crystallizes.[9] This is problematic because the oil often traps impurities more effectively than the solvent, defeating the purpose of recrystallization.[9]

  • Cause 1: High Solute Concentration & Rapid Cooling. The solution is too saturated, and upon cooling, the concentration of the solute exceeds its solubility limit at a temperature that is still above its melting point.

    • Solution: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point.[6][9] Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, favoring crystal formation over oiling.[5]

  • Cause 2: Inappropriate Solvent Choice. This can happen if the boiling point of the solvent is significantly higher than the melting point of your compound.[6] Significant levels of impurities can also depress the melting point of the compound, making it more prone to oiling out.[9]

    • Solution: Consider using a different solvent with a lower boiling point or employing a mixed-solvent system. If impurities are the suspected cause, an initial purification step (like a column chromatography) might be necessary before attempting recrystallization.

Question: My final yield is very low. How can I improve recovery?

Answer: Low yield is a common trade-off for high purity, but several factors can be optimized.

  • Cause 1: Using Too Much Solvent. As discussed, this is the primary cause of low recovery, as a significant portion of your product will remain dissolved in the mother liquor.[6][8]

    • Solution: Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[4][7] If you suspect you've used too much, you can concentrate the filtrate by evaporation and attempt a second crystallization to recover more product.[8]

  • Cause 2: Premature Crystallization. The product may crystallize too early, especially during a hot filtration step to remove insoluble impurities.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before use.[8] This can be done by placing them in an oven or rinsing them with hot solvent. Using a stemless funnel can also prevent clogging.[10]

  • Cause 3: Incomplete Cooling. The solution may not have been cooled sufficiently to maximize crystal formation before filtration.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to ensure maximum precipitation.[4][11]

  • Cause 4: Losses During Transfers. Product can be lost on glassware during transfers.

    • Solution: Rinse all glassware that contacted the solution with a small amount of the cold recrystallization solvent and add this rinsing to the filtration funnel to recover any residual product.[8]

Section 3: Experimental Protocol & Data

This model protocol is a starting point. The ideal solvent must be determined experimentally.

Step 1: Solvent Selection

The key to successful recrystallization is finding a suitable solvent.[2] The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[1] Given the structure of this compound, polar solvents are a logical starting point.

Procedure for Solvent Screening:

  • Place ~20-30 mg of the crude compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.

  • If the compound dissolves when hot, cool the test tube to room temperature and then in an ice bath to observe crystal formation.

SolventBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Notes
Water100Moderate to HighLowExcellent choice for many benzoic acids.[11][12] High boiling point may risk oiling out if melting point is low.
Ethanol78HighModerateMay require a mixed-solvent system (e.g., Ethanol/Water) to reduce cold solubility.
Isopropanol82HighModerateSimilar to ethanol; good for creating mixed-solvent systems.
Acetonitrile82HighModerateA polar aprotic option that can be effective for triazole-containing compounds.[13]
Ethyl Acetate77HighModerate to HighOften too good a solvent, leading to low recovery unless used in a mixed system with an anti-solvent like hexanes.
Step 2: Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid just dissolves.[5] Do not add excess solvent. [7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.[10]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[14] Large, pure crystals form under slow cooling conditions.[5] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal precipitation.[11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Allow the crystals to dry completely by continuing to draw air through the funnel. The final product can be transferred to a watch glass to air dry or dried in a vacuum oven.

Section 4: Visualized Troubleshooting Workflow

The following diagram provides a logical decision tree for addressing common recrystallization problems.

Troubleshooting_Workflow start Recrystallization Issue Observed no_crystals No Crystals Formed After Cooling? start->no_crystals Check First check_solvent Was MINIMAL hot solvent used? no_crystals->check_solvent Yes oiling_out Compound 'Oiled Out'? no_crystals->oiling_out No, proceed to next check boil_off ACTION: Boil off excess solvent, then re-cool slowly. check_solvent->boil_off No induce_xtal ACTION: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Cool further in ice bath. check_solvent->induce_xtal Yes success Pure Crystals Obtained boil_off->success If successful induce_xtal->success If successful reheat_add ACTION: Re-heat to dissolve oil, add more solvent, and cool VERY slowly. oiling_out->reheat_add Yes low_yield Yield is Very Low? oiling_out->low_yield No, proceed to next check change_solvent CONSIDER: - Using a lower-boiling solvent. - Using a mixed-solvent system. reheat_add->change_solvent If problem persists reheat_add->success If successful change_solvent->success If successful concentrate_ml ACTION: Concentrate mother liquor and cool for a second crop of crystals. low_yield->concentrate_ml Yes low_yield->success No, yield is acceptable concentrate_ml->success If successful

Caption: Troubleshooting Decision Tree for Recrystallization.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in my crude this compound?

    • A: Impurities often include unreacted starting materials (e.g., 4-hydrazinobenzoic acid, N-acetylacetamide derivatives), byproducts from side reactions, or residual catalysts used in the synthesis.[15] These impurities can interfere with crystallization by disrupting the crystal lattice formation.

  • Q2: Can I use a mixed-solvent system?

    • A: Yes, a mixed-solvent system is a powerful technique. You would dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, you would add a "bad" or "anti-solvent" (in which the compound is poorly soluble) dropwise until the hot solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[8] This is useful when no single solvent has the ideal solubility profile.

  • Q3: How pure does my product need to be before I start?

    • A: Recrystallization is most effective for solids that are already 70-90% pure. If the material is heavily contaminated with impurities, it can inhibit crystallization or lead to oiling out.[6] In such cases, another purification method like column chromatography may be required first.

  • Q4: How do I know when my crystals are completely dry?

    • A: The crystals should be a fine, free-flowing powder with no solvent odor. A definitive way to check is to take melting points of the sample at different time intervals. Once the melting point is sharp (a narrow range, e.g., 1-2 °C) and constant, the sample is considered dry and pure.

References

Technical Support Center: Alternative Synthetic Pathways for 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. We will explore alternative synthetic strategies to overcome common challenges encountered in the laboratory, ensuring you can achieve your target molecule with higher yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and provides practical, field-tested solutions.

Issue 1: Low Yield in N-Arylation Step

Q: My N-arylation of 5-methyl-1H-1,2,4-triazole with a 4-halobenzoic acid derivative is resulting in a low yield of the desired product. What are the likely causes and how can I optimize the reaction?

A: Low yields in N-arylation of triazoles are a frequent challenge. The primary causes often revolve around the choice of catalyst, base, solvent, and the reactivity of the starting materials. Here’s a breakdown of how to troubleshoot this issue:

  • Catalyst System: The choice of catalyst and ligand is critical. While traditional Ullmann-type reactions using copper catalysts are an option, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, often provide higher yields and broader substrate scope.[1][2]

    • Ullmann Condensation: If you are using a copper-based system, ensure your copper source is active. In-situ generation of Cu(I) is often more effective. High reaction temperatures are typically required for Ullmann reactions, which can lead to side product formation.[2]

    • Buchwald-Hartwig Amination: For palladium catalysis, the ligand plays a crucial role. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity.[3] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction outcome.

  • Base and Solvent Selection: The base is crucial for deprotonating the triazole. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used. The choice of solvent is equally important; polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred.

  • Reactivity of the Aryl Halide: The reactivity of the 4-halobenzoic acid derivative follows the order I > Br > Cl. If you are using a chloro- or bromo-substituted benzoic acid, consider switching to the iodo-derivative for higher reactivity.

  • Side Reactions: A common side reaction is the competing N2-arylation of the triazole. The regioselectivity of the N-arylation can be influenced by the reaction conditions. Careful optimization of the catalyst, ligand, and base can favor the desired N1-arylation.

Issue 2: Difficulty in Product Purification

Q: I am struggling to purify the final product, this compound, from the reaction mixture. What are the common impurities and what purification strategies do you recommend?

A: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and potential side products. Here are some effective purification strategies:

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for a straightforward acid-base extraction.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the carboxylic acid and transfer it to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product.

    • Filter and wash the solid product with water and then a non-polar organic solvent to remove residual impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, or a mixture of an organic solvent and water.

  • Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be employed. A polar eluent system, such as a mixture of dichloromethane and methanol with a small amount of acetic acid, is often effective for separating the product from less polar impurities.

Issue 3: Formation of Regioisomers

Q: I am observing the formation of both N1 and N2-arylated triazole isomers. How can I improve the regioselectivity of the reaction to favor the desired N1 isomer?

A: The formation of regioisomers is a known challenge in the N-arylation of unsymmetrically substituted triazoles. The N1 and N2 positions have different electronic and steric environments, leading to competitive arylation.

  • Steric Hindrance: The methyl group at the 5-position of the triazole ring provides some steric hindrance that can favor N1-arylation. However, this effect may not be sufficient to achieve high regioselectivity.

  • Directed Synthesis: A more reliable approach is to use a synthetic strategy that directs the arylation to the N1 position. This can be achieved by first synthesizing the 1-aryl-1,2,4-triazole ring system from acyclic precursors. For example, the reaction of 4-substituted benzoyl hydrazide with N-cyanoimidates can lead to the formation of the desired 1-aryl-1,2,4-triazole.[4][5]

  • Reaction Conditions: In some cases, the regioselectivity can be influenced by the reaction conditions. For instance, in copper-catalyzed reactions, the choice of ligand and solvent can impact the ratio of N1 to N2 isomers.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most promising alternative synthetic pathways to the traditional N-arylation of 5-methyl-1H-1,2,4-triazole?

A1: Several alternative strategies can be employed to synthesize the target molecule, often with improved regioselectivity and milder reaction conditions.

  • From 4-Hydrazinobenzoic Acid: A robust method involves the reaction of 4-hydrazinobenzoic acid with N-cyanoimidocarbonates or similar reagents to construct the triazole ring with the aryl group already in the desired N1 position. This approach offers excellent control over regioselectivity.[4][5]

  • [3+2] Cycloaddition Reactions: Modern synthetic methods utilizing [3+2] cycloaddition reactions offer a powerful way to construct the 1,2,4-triazole ring. For instance, the reaction of nitriles with diazo compounds in the presence of a suitable catalyst can lead to the formation of 1,2,4-triazoles.[6][7]

Q2: Can you provide a general protocol for a Buchwald-Hartwig amination approach?

A2: Certainly. The Buchwald-Hartwig amination is a versatile method for C-N bond formation.[1] A general procedure is as follows:

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5-methyl-1H-1,2,4-triazole (1.0 eq), 4-iodobenzoic acid (1.1 eq), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., XPhos, 4-10 mol%).

  • Solvent and Base: Add a dry, degassed solvent (e.g., dioxane or toluene) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Purify the crude product using the acid-base extraction and/or recrystallization methods described in the troubleshooting section.

Q3: What are the key starting materials and how can they be prepared?

A3: The primary starting materials are 5-methyl-1H-1,2,4-triazole and a 4-halobenzoic acid derivative.

  • 5-Methyl-1H-1,2,4-triazole: This can be synthesized through the reaction of acetohydrazide with formamide or by the cyclization of N-acetyl-N'-formylhydrazine.

  • 4-Halobenzoic Acids: These are commercially available. For example, 4-chlorobenzoic acid can be prepared by the oxidation of 4-chlorotoluene.[8][9] 4-iodobenzoic acid can be synthesized from 4-aminobenzoic acid via a Sandmeyer-type reaction.

Alternative Synthetic Pathways at a Glance
PathwayKey ReactantsAdvantagesDisadvantages
Ullmann Condensation 5-Methyl-1H-1,2,4-triazole, 4-Halobenzoic acid, Copper catalystCost-effectiveHigh temperatures, potential for low yields and side reactions
Buchwald-Hartwig Amination 5-Methyl-1H-1,2,4-triazole, 4-Halobenzoic acid, Palladium catalyst, LigandMilder conditions, higher yields, broader substrate scopeMore expensive catalyst system
Ring Construction from 4-Hydrazinobenzoic Acid 4-Hydrazinobenzoic acid, N-CyanoimidocarbonateExcellent regioselectivityMulti-step synthesis of starting materials may be required
[3+2] Cycloaddition Nitriles, Diazo compoundsHigh efficiency, diverse substitution patterns possibleMay require specialized starting materials and catalysts

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination cluster_ring_construction Ring Construction U1 5-Methyl-1H-1,2,4-triazole U_Product This compound U1->U_Product Cu Catalyst, Base, High Temp. U2 4-Halobenzoic acid U2->U_Product B1 5-Methyl-1H-1,2,4-triazole B_Product This compound B1->B_Product Pd Catalyst, Ligand, Base B2 4-Halobenzoic acid B2->B_Product R1 4-Hydrazinobenzoic acid R_Product This compound R1->R_Product Cyclization R2 N-Cyanoimidocarbonate R2->R_Product

Caption: Overview of key synthetic routes to the target molecule.

Logical Flow of a Troubleshooting Process

Troubleshooting_Flowchart Start Low Yield or Impurities Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Check_Catalyst Evaluate Catalyst System (Pd vs. Cu, Ligand Choice) Check_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Check_Catalyst->Check_Conditions Purification_Strategy Select Purification Method (Extraction, Recrystallization, Chromatography) Check_Conditions->Purification_Strategy Check_Purity->Check_Catalyst Consider_Alternative Consider Alternative Synthetic Route Purification_Strategy->Consider_Alternative Unsuccessful Success High Yield & Purity Achieved Purification_Strategy->Success Successful Consider_Alternative->Start

Caption: A systematic approach to troubleshooting synthetic challenges.

References

Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science.[] However, its synthesis, like many heterocyclic preparations, is not without challenges. The formation of side products can significantly impact yield, purity, and the overall efficiency of your research and development efforts. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, understanding, and mitigating the formation of common impurities. We will delve into the causality behind these side reactions and offer robust troubleshooting strategies to ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis.

Q1: I've isolated my product, but I see a persistent, similarly-sized peak next to my main product peak in the HPLC. What is the most likely culprit?

A: The most common and often most difficult-to-remove side product is the regioisomer, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid . Its formation is a frequent issue in the synthesis of asymmetrically substituted 1,2,4-triazoles where cyclization can occur in two different ways.[2] Because it has the same molecular weight and similar polarity, it often co-elutes or elutes very closely to the desired product.

Q2: My reaction starts from 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzonitrile, but the final product has poor solubility in aqueous base and the NMR looks different. What should I investigate?

A: This is a classic sign of incomplete hydrolysis. The intermediate, 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzamide , is likely the major component of your product. Amides are significantly less acidic than carboxylic acids and exhibit different solubility profiles. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate, and forcing the reaction to completion often requires stringent conditions.[3][4]

Q3: The reaction does not seem to go to completion, and I'm isolating a greasy, unstable intermediate instead of a clean, crystalline triazole. What could this be?

A: You are likely isolating an uncyclized intermediate. Depending on your specific synthetic route, this could be an N'-acetyl-4-cyanobenzohydrazide or a related amidrazone species. These open-chain precursors are the final step before the ring-closing dehydration to form the triazole. Incomplete reaction due to insufficient heat, incorrect pH, or inadequate reaction time can lead to their accumulation.

Q4: How can I definitively confirm that I have the correct 1,5-disubstituted regioisomer and not the 1,3-isomer?

A: While 1D NMR can provide clues, unambiguous confirmation requires advanced analytical techniques. 2D NMR spectroscopy , specifically Heteronuclear Multiple Bond Correlation (HMBC), is the gold standard. An HMBC experiment will show a correlation between the triazole ring proton and the carbon of the methyl group, as well as the carbons of the phenyl ring, confirming the connectivity. X-ray crystallography of a suitable crystal would provide absolute proof of structure.

Part 2: Detailed Troubleshooting Guide

This section provides an in-depth analysis of specific problems, their root causes, and corrective actions.

Issue 1: Presence of a Regioisomeric Impurity
  • Potential Side Product: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

  • Root Cause Analysis: The formation of 1,2,4-triazoles from the reaction of a hydrazine derivative with an N-acylimidate or similar precursor involves a cyclization step. If the intermediate allows for nucleophilic attack at two different electrophilic centers, a mixture of regioisomers can result. The precise ratio of these isomers is highly dependent on reaction conditions such as temperature, solvent, and catalyst, which can subtly influence the activation energies for the competing cyclization pathways.[5]

  • Identification & Characterization:

    • HPLC: Appears as a peak with a very similar retention time to the main product.

    • Mass Spec: Identical mass to the desired product.

    • ¹H NMR: The chemical shifts of the aromatic protons will be subtly different due to the change in the electronic environment from the re-positioned methyl group on the triazole ring. The triazole C-H proton signal will also be in a slightly different position.

    • ¹³C NMR: The chemical shifts of the triazole ring carbons will be distinctly different.

  • Corrective & Preventive Actions (CAPA):

    • Corrective (Purification): Separation is challenging. Preparative HPLC is often the most effective method. Careful recrystallization from a solvent system identified through screening may also enrich the desired isomer.

    • Preventive (Synthesis Modification):

      • Optimize Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product and improve regioselectivity.

      • Solvent Choice: The polarity of the solvent can influence the transition state of the cyclization. Screen a range of solvents (e.g., toluene, DMF, acetic acid) to find conditions that maximize the desired isomer.

      • Use a Regioselective Synthesis: Employ a synthetic strategy that unambiguously controls the regiochemistry, such as building the triazole ring in a stepwise fashion where the key bonds are formed in a controlled sequence.[6]

Issue 2: Incomplete Nitrile Hydrolysis
  • Potential Side Product: 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzamide

  • Root Cause Analysis: The hydrolysis of nitriles to carboxylic acids is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step, amide hydrolysis, often has a higher activation energy and can be sluggish, especially if the product precipitates out of the reaction mixture. Both acidic and basic conditions can be used, but harsh conditions (high temperatures, strong acid/base concentrations) are often required to drive the reaction to completion.[7][8]

  • Identification & Characterization:

    • TLC/HPLC: The amide is typically more polar than the starting nitrile but less polar than the final carboxylic acid.

    • ¹H NMR: The two protons of the -CONH₂ group will appear as two broad singlets, typically between 7.0-8.0 ppm. The characteristic broad singlet of the carboxylic acid proton (>10 ppm) will be absent.

    • IR Spectroscopy: A strong C=O stretch for the amide will be present (approx. 1660 cm⁻¹), and two N-H stretches will be visible (approx. 3200-3400 cm⁻¹).

  • Corrective & Preventive Actions (CAPA):

    • Corrective (Forced Hydrolysis): If you have isolated the amide, you can resubject it to more stringent hydrolysis conditions. See the protocol in Part 4.

    • Preventive (Synthesis Modification):

      • Increase Reaction Time/Temperature: The simplest approach is to prolong the reaction time or increase the temperature to ensure the complete conversion of the amide intermediate.

      • Change Hydrolysis Conditions: If acidic hydrolysis is incomplete, try switching to basic conditions (e.g., refluxing with 6M NaOH), followed by acidic workup. The reverse is also true.

      • Use a Co-Solvent: If the intermediate amide has poor solubility in the reaction medium, adding a co-solvent (like THF or dioxane) can keep it in solution and facilitate further hydrolysis.

Part 3: Key Side Product Profiles
Side Product NameStructureTypical Route of FormationKey Identification FeaturesPrevention Strategy
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid Non-regioselective cyclizationIdentical Mass Spec; subtle shifts in aromatic region of ¹H NMR.Optimize reaction temperature and solvent; employ a regiocontrolled synthetic route.
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzamide Incomplete hydrolysis of the corresponding benzonitrileAbsence of COOH proton (>10 ppm) in ¹H NMR; presence of two broad NH₂ singlets.Increase hydrolysis time/temperature; use stronger acid/base; add a co-solvent.
N'-acetyl-4-cyanobenzohydrazide Incomplete cyclization of hydrazide and imino ether precursorsBroad NH protons in ¹H NMR; presence of both nitrile and amide C=O stretches in IR.Increase reaction temperature and/or time for the cyclization step; ensure anhydrous conditions.
4-Aminobenzoic acid Unreacted starting materialMatches the spectral data of the authentic starting material.Ensure correct stoichiometry; increase reaction time; check the purity of other reagents.
Part 4: Visualization of Reaction & Side Product Pathways

Diagram 1: Regioisomeric Side Product Formation

G cluster_start Starting Materials SM1 4-Hydrazinobenzoic acid Intermediate Acyclic Intermediate SM1->Intermediate Condensation SM2 Acetonitrile derivative SM2->Intermediate Condensation Product Desired Product This compound Intermediate->Product Cyclization (Pathway A) SideProduct Side Product 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid Intermediate->SideProduct Cyclization (Pathway B)

Caption: Competing cyclization pathways leading to the desired product and its regioisomer.

Diagram 2: Side Products from Nitrile Hydrolysis Pathway

G Start Starting Material 4-(...)-benzonitrile Intermediate Side Product 4-(...)-benzamide Start->Intermediate Step 1: H₂O addition (Often fast) Product Desired Product 4-(...)-benzoic acid Intermediate->Product Step 2: Amide Hydrolysis (Can be slow/incomplete)

Caption: Sequential pathway of nitrile hydrolysis, highlighting the amide as a potential side product.

Part 5: Experimental Protocol Example
Protocol: Forced Hydrolysis of Amide Impurity to Carboxylic Acid

This protocol is intended for instances where the 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzamide has been isolated as a significant side product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the impure product containing the amide (1.0 equivalent) in a 1:1 mixture of water and dioxane (enough to make a ~0.2 M solution).

  • Reagent Addition: Add sodium hydroxide (NaOH, 4.0 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C). The suspension should gradually become a clear solution as the sodium salt of the carboxylic acid forms. Monitor the reaction by TLC or HPLC until the starting amide spot/peak is no longer visible (typically 6-12 hours).

  • Workup - Cooldown: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Workup - Acidification: Slowly and carefully acidify the reaction mixture to pH 2-3 by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. The desired carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a minimal amount of cold ether or hexane to aid in drying. Dry the product under vacuum to a constant weight.

  • Analysis: Confirm the purity of the final product by NMR and HPLC.

References

Technical Support Center: 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid (Product No. C10H9N3O2). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges and experimental nuances associated with this compound. Here, we provide field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can induce the decomposition of this compound?

A: The stability of this compound is primarily influenced by three factors: temperature, light, and pH. The 1,2,4-triazole ring system is generally stable, but like many heterocyclic compounds, it is susceptible to degradation under harsh conditions.[1][2]

  • Thermal Stress: Elevated temperatures can initiate the cleavage of bonds within the triazole ring, potentially leading to the liberation of gases like N₂, HCN, and NH₃.[3] Theoretical studies on 1,2,4-triazole derivatives suggest that decomposition often begins with intramolecular proton transfer followed by bond cleavage.[4]

  • Photodegradation: Exposure to UV light can promote degradation. While specific data on this molecule is limited, related triazole-containing compounds, such as the fungicide hexaconazole, are known to undergo photodegradation, a process that can be influenced by the solvent and presence of sensitizers.[5]

  • Hydrolytic Instability (pH): Extreme pH conditions, particularly strongly acidic or basic environments, can facilitate the hydrolysis of the molecule. The stability of the triazole ring and the carboxylic acid group can be compromised, leading to potential ring-opening or other reactions.

Q2: What are the recommended storage and handling conditions for this compound?

A: To ensure long-term stability and experimental consistency, adherence to proper storage and handling protocols is critical. We recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Minimizes the rate of potential thermal decomposition over long-term storage.
Light Store in an amber vial or light-blocking container.Prevents photodegradation from ambient and UV light exposure.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Protects against oxidative degradation and reactions with atmospheric moisture.
Handling Prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots and store at -20°C or below for short periods.Minimizes degradation in solution, which can be faster than in the solid state.

Q3: What are the likely degradation products I might observe?

A: Based on theoretical studies and experimental analysis of related 1,2,4-triazole structures, decomposition can yield a mixture of smaller molecules.[3][6] During thermal decomposition, for instance, the cleavage of C-N and N-N bonds is common.[4][6] Researchers should be aware of the potential formation of fragments such as:

  • Ammonia (NH₃)

  • Hydrogen Cyanide (HCN)

  • Nitrogen Gas (N₂)

  • Terephthalic acid (from cleavage of the triazole ring)

  • 5-Methyl-1H-1,2,4-triazole

Analytical techniques like LC-MS/MS are ideal for identifying these potential degradation products.[7]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Inconsistent biological activity or diminishing compound concentration in solution-based assays.

  • Potential Cause A: Photodegradation. Your compound may be degrading upon exposure to ambient laboratory light, especially if experiments are conducted over several hours on the benchtop.

    • Solution: Protect all solutions from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to direct light. Run a control experiment where one sample is kept in the dark and another is exposed to light to confirm photosensitivity.[5]

  • Potential Cause B: Hydrolytic Instability. The pH of your solvent or buffer system may be promoting the slow hydrolysis of the compound.

    • Solution: Whenever possible, use anhydrous aprotic solvents (e.g., DMSO, DMF). If aqueous buffers are required, conduct a preliminary stability test by incubating the compound in the buffer for the duration of the experiment and analyzing for degradation via HPLC. Prepare solutions immediately before use.

Problem 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Potential Cause A: Thermal Decomposition in the GC/HPLC Inlet. If you are using a heated injection port, the temperature may be high enough to cause on-instrument degradation, leading to artifact peaks.

    • Solution: Optimize the injector temperature by starting at a lower temperature and gradually increasing it to find the optimal balance between volatilization and stability. High-performance liquid chromatography (HPLC) is generally preferred as it operates at lower temperatures.[8][9]

  • Potential Cause B: On-Column Degradation. The stationary phase of the HPLC column or the mobile phase composition (e.g., extreme pH) could be reacting with the compound.

    • Solution: Ensure the mobile phase pH is within the stable range for your compound (typically pH 3-8). Screen different column chemistries (e.g., C18, Phenyl-Hexyl) to find one that is inert. A validated LC-MS/MS method is often the most reliable for analyzing triazole compounds and their metabolites.[7]

Problem 3: The solid material has changed color (e.g., yellowing) or shows poor solubility.

  • Potential Cause: Slow decomposition during storage. This may be due to improper storage conditions (exposure to light, moisture, or heat over time), leading to the formation of colored impurities that can also affect solubility.

    • Solution: Before use, re-verify the purity of the compound using a validated analytical method like HPLC-UV or LC-MS. If degradation is confirmed, it is recommended to use a fresh, uncompromised lot of the material. Ensure future lots are stored under the recommended conditions (2-8°C, dark, inert atmosphere).

Key Experimental Protocols

Protocol 1: Monitoring Solution Stability via HPLC-UV

This protocol provides a self-validating framework to assess the stability of this compound in a specific solvent or buffer system.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This serves as the primary reference.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the test solvent/buffer (e.g., PBS, pH 7.4).

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial peak area, which represents 100% compound integrity.

  • Incubation: Divide the remaining working solution into two sets of aliquots in amber vials:

    • Test Condition: Incubate at the experimental temperature (e.g., 37°C).

    • Control Condition: Store at 4°C in the dark.

  • Timepoint Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from both the test and control conditions.

  • HPLC Analysis: Analyze each aliquot by HPLC-UV. Quantify the peak area of the parent compound.

  • Data Interpretation: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. A significant decrease in the test condition compared to the control indicates instability under your experimental conditions.

Workflow for HPLC Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis & Incubation cluster_sampling Sampling & Quantification A Prepare 10 mM Stock in DMSO B Dilute to 100 µM in Test Buffer A->B C Inject T=0 Sample (Baseline) B->C D Incubate 'Test' Aliquots (e.g., 37°C, dark) B->D E Incubate 'Control' Aliquots (4°C, dark) B->E F Sample Aliquots at Time Points (1, 2, 4, 8, 24h) D->F E->F G Analyze via HPLC-UV F->G H Calculate % Remaining vs. T=0 G->H G cluster_thermal Thermal Decomposition cluster_photo Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) Parent This compound T1 Ring Cleavage Fragments (HCN, NH3, N2) Parent->T1 High Temp T2 Benzoic Acid Derivatives Parent->T2 High Temp P1 Hydroxylated Species Parent->P1 UV P2 Ring-Opened Products Parent->P2 UV H1 5-Methyl-1H-1,2,4-triazole Parent->H1 H₂O, H⁺/OH⁻ H2 4-Hydroxybenzoic acid Parent->H2 H₂O, H⁺/OH⁻

References

Technical Support Center: Interpreting the NMR Spectrum of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the NMR spectrum of this compound. Here, we address common challenges and provide troubleshooting strategies to ensure accurate and reliable data.

Molecular Structure and Expected Spectral Features

Understanding the molecular structure is paramount to interpreting its NMR spectrum. Below is a diagram of this compound with atoms labeled for reference in the subsequent discussion.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for the protons and carbons of the target molecule. These are estimated values based on the analysis of similar chemical structures and may vary depending on the solvent and experimental conditions.[1][2][3][4]

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)165.0 - 180.0The proton signal is often broad due to hydrogen bonding and exchange. Its visibility can be affected by the solvent.[5][6][7]
Benzoic Acid Aromatic Protons7.5 - 8.5 (two doublets)120.0 - 140.0The protons ortho and meta to the carboxylic acid group will appear as distinct doublets due to their different electronic environments.[1]
Triazole Ring Proton (-CH)8.0 - 9.0 (singlet)140.0 - 155.0The exact shift can be influenced by the solvent.[8]
Methyl Group (-CH₃)2.3 - 2.8 (singlet)10.0 - 20.0This singlet will integrate to three protons.[9]
Quaternary CarbonsN/A125.0 - 160.0These include the carbon attached to the triazole, the carbon of the carboxylic acid group, and the carbons of the triazole ring attached to the methyl group and the benzene ring.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: My aromatic signals are overlapping and difficult to interpret. What can I do?

A1: Overlapping aromatic signals are a common challenge. Here are a few strategies to resolve them:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons. For example, spectra recorded in benzene-d₆ often show different patterns compared to those in CDCl₃ or DMSO-d₆.[10]

  • Increase Spectrometer Field Strength: A higher field spectrometer will provide better signal dispersion, potentially resolving the overlapping peaks.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, even if their signals overlap in the 1D spectrum. A TOCSY (Total Correlation Spectroscopy) experiment can reveal the entire spin system of the aromatic ring.

Q2: I don't see the carboxylic acid proton signal, or it's very broad. Is my sample okay?

A2: This is a frequent observation for carboxylic acids.

  • Proton Exchange: The acidic proton of the carboxylic acid can exchange with residual water or other exchangeable protons in the sample, leading to a very broad signal or its complete disappearance.[5][6]

  • D₂O Shake: To confirm the presence of the carboxylic acid proton, you can add a drop of deuterium oxide (D₂O) to your NMR tube and shake it. The acidic proton will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[5][10]

  • Solvent Effects: The chemical shift and appearance of the carboxylic acid proton are highly dependent on the solvent, concentration, and temperature due to differences in hydrogen bonding.[11][12]

Q3: My baseline is noisy and the peaks are broad. What's causing this?

A3: A poor baseline and broad peaks can stem from several issues:

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is crucial for sharp peaks. If the sample is not shimmed correctly, all peaks will be broad.[13] It is recommended to use a standard shimming file for the specific probe and solvent before fine-tuning.[13]

  • Sample Insolubility: If your compound is not fully dissolved, suspended particles can disrupt the magnetic field homogeneity, leading to broad lines.[14][15] Ensure your sample is completely dissolved, and if necessary, filter it before transferring to the NMR tube.[14][15]

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[10][14] It's often a balance to have enough sample for a good signal-to-noise ratio without causing concentration-dependent line broadening. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is a typical range for small molecules.[14]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

Q4: I see unexpected peaks in my spectrum. What are they?

A4: Unidentified peaks are usually due to contaminants. Here are the most common culprits:

  • Residual Solvent: If your sample was purified via chromatography, residual solvents like ethyl acetate or hexane might be present.[10] Dichloromethane can sometimes be used to displace stubborn ethyl acetate.[10]

  • Water: Many deuterated solvents are hygroscopic and can absorb moisture from the air.[16] This will appear as a peak in your spectrum (the exact chemical shift depends on the solvent).

  • Acetone: If you've recently cleaned your NMR tubes with acetone, residual amounts can show up in your spectrum. It can take several hours for acetone to fully evaporate from an NMR tube, even when dried in an oven.[10]

  • Grease: If you used greased glassware during your synthesis or workup, you might see broad signals from the grease in your spectrum.

Q5: The integration of my peaks doesn't match the expected proton ratios. Why?

A5: Inaccurate integration can be misleading. Consider the following:

  • Broad Peaks: Very broad peaks, like that of the carboxylic acid proton, can be difficult to integrate accurately.[7]

  • Signal Overlap: If signals are overlapping, the integration of individual peaks will be inaccurate.

  • Relaxation Delays: For quantitative analysis, ensure you are using a sufficiently long relaxation delay (d1) in your acquisition parameters to allow all protons to fully relax between scans.

  • Signal Saturation: If your sample is highly concentrated, the detector may be saturated, leading to non-linear signal response and inaccurate integration.[17]

Experimental Protocols

Sample Preparation for NMR Analysis

A high-quality NMR sample is essential for obtaining a high-quality spectrum.[18]

  • Weighing the Sample: Weigh approximately 5-25 mg of your this compound for a standard ¹H NMR spectrum. For ¹³C NMR, a more concentrated sample of 50-100 mg may be necessary.[14]

  • Solvent Selection: Choose a deuterated solvent in which your compound is readily soluble. DMSO-d₆ is often a good choice for polar compounds like this one. Ensure the solvent does not have signals that will overlap with your compound's signals.[18]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[19] Gentle warming or vortexing can aid dissolution.[14]

  • Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean, dry NMR tube.[14][20]

  • Transfer to NMR Tube: Transfer the clear solution to a clean, unscratched 5 mm NMR tube.[14]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

References

Technical Support Center: 1H NMR Peak Assignments for 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1H NMR analysis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to facilitate accurate peak assignment and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the 1H NMR spectrum of this compound.

Q1: What are the expected chemical shifts and multiplicities for the protons in this compound?

A1: The 1H NMR spectrum of this compound will display distinct signals corresponding to the protons of the benzoic acid ring, the triazole ring, the methyl group, and the carboxylic acid. Based on data from structurally related compounds, the following assignments can be predicted:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~13.10–13.20Broad Singlet (br s)1H
Triazole Ring Proton (-CH)~8.00 - 9.00Singlet (s)1H
Benzoic Acid Protons (ortho to -COOH)~8.20Doublet (d)2H
Benzoic Acid Protons (ortho to triazole)~7.60 - 8.20Doublet (d)2H
Methyl Group (-CH3)~2.30 - 2.50Singlet (s)3H

Note: These are predicted values and may vary depending on the solvent, concentration, and instrument used.

Q2: Why is the carboxylic acid proton signal often broad?

A2: The proton of a carboxylic acid is acidic and can undergo rapid chemical exchange with other acidic protons, such as trace amounts of water in the NMR solvent.[1] This exchange process can lead to a broadening of the signal. The chemical shift of this proton is also highly dependent on concentration and solvent due to variations in hydrogen bonding.[2]

Q3: I don't see the carboxylic acid proton peak. What could be the reason?

A3: The absence of the carboxylic acid proton peak is a common issue. It can be due to a few factors:

  • Deuterium Exchange: If you are using a deuterated solvent that contains residual D2O (e.g., DMSO-d6 that has absorbed moisture), the acidic proton can exchange with deuterium, rendering it invisible in the 1H NMR spectrum.[3][4]

  • Broadening: The peak may be so broad that it is indistinguishable from the baseline.[1]

  • Chemical Shift Range: Ensure you have acquired the spectrum over a wide enough chemical shift range (e.g., up to 14-16 ppm) to observe this downfield proton.

Q4: How can I confirm the identity of the carboxylic acid proton signal?

A4: A simple and definitive method is the D2O exchange experiment . Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[3][4]

Troubleshooting Guide

This section provides in-depth solutions to more complex issues you might encounter.

Issue 1: Overlapping Aromatic Signals

The aromatic protons of the benzoic acid ring and the triazole proton can sometimes overlap, making definitive assignment difficult.

Troubleshooting Workflow:

G start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., from CDCl3 to Benzene-d6 or Acetone-d6) start->solvent twod Perform 2D NMR Spectroscopy (COSY, HSQC, HMBC) start->twod assign Definitive Peak Assignment solvent->assign cosy COSY: Correlate coupled protons (e.g., ortho and meta protons on the benzoic ring) twod->cosy hsqc HSQC: Correlate protons to their directly attached carbons twod->hsqc hmbc HMBC: Correlate protons to carbons over 2-3 bonds twod->hmbc cosy->assign hsqc->assign hmbc->assign

Workflow for Resolving Overlapping Signals.

Step-by-Step Protocol for Solvent Change:

  • Initial Spectrum: Acquire the 1H NMR spectrum in a standard solvent like CDCl3 or DMSO-d6.

  • Solvent Selection: If peak overlap occurs, choose a solvent with different anisotropic effects, such as benzene-d6 or acetone-d6.[5]

  • Sample Preparation: Carefully evaporate the initial solvent under a stream of nitrogen or in a vacuum centrifuge. Ensure the sample is completely dry.

  • Re-dissolution: Dissolve the sample in the new deuterated solvent.

  • Acquisition: Re-acquire the 1H NMR spectrum. The differential solvent-solute interactions can alter the chemical shifts and potentially resolve the overlapping signals.

Issue 2: pH-Dependent Chemical Shifts

The chemical environment of the molecule, particularly the ionization state of the carboxylic acid, can be influenced by the pH of the solution, which in turn affects the chemical shifts of nearby protons.

Troubleshooting with a pH Titration Experiment:

This experiment can be particularly useful if you suspect that the sample's acidity is affecting the spectrum.

Experimental Protocol:

  • Initial Sample: Prepare your sample in a suitable deuterated solvent (e.g., D2O or a mixture with an organic solvent).

  • Initial Spectrum: Acquire a baseline 1H NMR spectrum.

  • Titration: Add a small, known amount of a deuterated acid (e.g., DCl in D2O) or a deuterated base (e.g., NaOD in D2O) to the NMR tube.

  • Sequential Spectra: Acquire a spectrum after each addition.

  • Data Analysis: Plot the chemical shifts of the aromatic and triazole protons as a function of the added acid or base. Significant changes in chemical shifts, particularly for the protons on the benzoic acid ring, will indicate a change in the ionization state of the carboxylic acid and can help in assigning protons that are more sensitive to this change.

G start pH-Dependent Shifts Suspected prepare Prepare Sample in D2O-based Solvent start->prepare acquire_initial Acquire Initial Spectrum prepare->acquire_initial titrate Add Aliquots of Deuterated Acid/Base acquire_initial->titrate acquire_series Acquire Spectrum After Each Addition titrate->acquire_series plot Plot Chemical Shift vs. Titrant Volume acquire_series->plot analyze Analyze Shift Changes to Confirm pH Dependence plot->analyze

Workflow for Investigating pH-Dependent Shifts.

By following these FAQs and troubleshooting guides, you will be better equipped to accurately interpret the 1H NMR spectrum of this compound and overcome common experimental challenges.

References

Technical Support Center: Solubility Enhancement for 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the aqueous solubility of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid for biological assays. This document provides troubleshooting guidance, step-by-step protocols, and scientific rationale to help researchers, scientists, and drug development professionals overcome challenges associated with this compound's poor solubility.

Introduction: Understanding the Molecule

This compound possesses two key ionizable functional groups: an acidic carboxylic acid (pKa ≈ 4-5) and a weakly basic 1,2,4-triazole ring (pKa ≈ 2-3).[1][2] Its limited solubility in neutral aqueous buffers, which are common in biological assays, stems from its relatively planar, aromatic structure. At physiological pH (~7.4), the carboxylic acid group is deprotonated, creating a negative charge that can be leveraged to improve solubility. However, the overall molecule may still be insufficiently soluble for desired assay concentrations, leading to precipitation and unreliable results. This guide will walk you through systematic approaches to address this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What happened and what is my first step?

A: This is a common phenomenon known as "kinetic" precipitation. Your compound is likely highly soluble in the 100% DMSO stock but crashes out when rapidly introduced to a predominantly aqueous environment.[3][4] The organic solvent is diluted, and the water molecules cannot adequately solvate the compound at that concentration, causing it to fall out of solution.

Your First Step: pH Adjustment. The most effective initial strategy for an ionizable compound like this is to modify the pH of your aqueous buffer.[][6] Since the molecule has an acidic carboxylic acid group, increasing the pH of the buffer will ensure this group is deprotonated to its highly soluble carboxylate salt form.[7]

Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Compound Precipitates in Assay Buffer ph_adjust Step 1: pH Adjustment Prepare assay buffer at pH 8.0-9.0 using a non-interfering buffer (e.g., Tris, HEPES). start->ph_adjust check1 Is compound soluble? ph_adjust->check1 cosolvent Step 2: Introduce Co-solvent Prepare stock in DMSO. Dilute into pH-adjusted buffer. Keep final DMSO <1%. check1->cosolvent No success Proceed with Assay check1->success Yes check2 Is compound soluble? cosolvent->check2 optimize Step 3: Optimize System Increase co-solvent % (check assay tolerance). Try alternative co-solvents (e.g., PEG 400). Consider excipients (e.g., cyclodextrins). check2->optimize No check2->success Yes check3 Is compound soluble? optimize->check3 check3->success Yes fail Re-evaluate Assay Conditions or Compound Concentration check3->fail No

Caption: Solubility Troubleshooting Workflow.

Q2: How do I properly use pH adjustment? Can I just add NaOH to my buffer?

A: While adding NaOH will increase the pH, it's not a controlled or buffered system. A proper buffer is essential to maintain a stable pH throughout your experiment.[8]

Protocol for pH-Adjusted Solubilization:

  • Select a Buffer: Choose a biological buffer with a pKa value close to your desired pH. For a target pH of 8.0-9.0, Tris or CHES are suitable options. Avoid phosphate buffers if you suspect your compound might interact with them.

  • Prepare Buffer: Prepare the buffer at the desired concentration (e.g., 50 mM Tris).

  • Adjust pH: Adjust the buffer to the target pH (e.g., 8.5) using a concentrated solution of HCl or NaOH.

  • Test Solubility: Attempt to dissolve the compound directly in this buffer or, more commonly, dilute your DMSO stock into this pH-adjusted buffer.

  • Final pH Check: After adding your compound (especially if from a DMSO stock), re-check the pH of the final assay solution, as the addition of other components can cause slight shifts.

Causality: By maintaining a pH at least 2 units above the pKa of the carboxylic acid, you ensure >99% of the compound is in the ionized, more soluble carboxylate form, dramatically increasing its affinity for the aqueous solvent.[7]

Q3: The compound is still not soluble enough even with pH adjustment. What co-solvents can I use?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[9][10] This reduces the interfacial tension between your compound and the solvent, enhancing solubility.[9] For assay development, it's critical to use co-solvents that are well-tolerated by your biological system (enzymes, cells, etc.).

Combining pH adjustment with a co-solvent is a powerful synergistic approach.[11][12] The pH modification keeps the compound ionized, and the co-solvent helps to solvate the more lipophilic regions of the molecule.

Co-SolventTypical Starting Final ConcentrationProsCons & Assay Compatibility
DMSO 0.1% - 1.0%Excellent solubilizing power for many compounds.[] Standard for HTS stock solutions.[13]Can be toxic to cells at >1%. May inhibit certain enzymes. Can interfere with some detection technologies.
Ethanol 1% - 5%Less toxic than DMSO for many cell lines. Readily available.Can cause protein denaturation at higher concentrations. Volatile, which can affect concentration over time.
Polyethylene Glycol 400 (PEG 400) 1% - 10%Generally low toxicity. Can significantly enhance solubility.[14][15]Can increase viscosity. May interfere with protein-protein interactions.
Propylene Glycol (PG) 1% - 10%Low toxicity, commonly used in formulations.[10]Less volatile than ethanol. May not be as potent a solubilizer as DMSO for some compounds.
Q4: What is the best practice for preparing and diluting my compound to avoid precipitation in the final assay plate?

A: The dilution pathway is as critical as the final buffer composition. A poorly executed dilution can cause precipitation even if the compound is theoretically soluble at the final concentration.

Recommended Protocol for Stock Preparation and Assay Dilution:

  • Primary Stock Preparation (High Concentration):

    • Prepare a high-concentration primary stock, typically 10-20 mM, in 100% DMSO.

    • Ensure the compound is fully dissolved using vortexing and gentle warming (if the compound is thermally stable). This is your master stock for long-term storage at -20°C or -80°C.[4]

  • Intermediate Dilution (Serial Dilution):

    • Create an intermediate dilution plate or series of tubes. This is typically a serial dilution performed in 100% DMSO.[13] This step minimizes the volume of high-concentration DMSO that gets added directly to the aqueous buffer.

  • Final Dilution (Aqueous Transfer):

    • This is the most critical step. Add a small volume of the DMSO-solubilized compound from your intermediate plate into a much larger volume of the final, pH-adjusted aqueous assay buffer.

    • The key is to add the DMSO to the buffer, not the other way around. This ensures the DMSO is rapidly dispersed.

    • Mix immediately and thoroughly upon addition.

    • The final concentration of DMSO should be kept as low as possible and consistent across all wells, including controls.[4]

Caption: Recommended Dilution Workflow.

Q5: Are there any other options if pH and co-solvents are not enough or are incompatible with my assay?

A: Yes, though they introduce more complexity. Other pharmaceutical excipients can be used to form complexes or micelles that encapsulate the drug, increasing its apparent solubility.[16][17][18]

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that form a truncated cone structure. The hydrophobic interior can encapsulate a poorly soluble guest molecule, while the hydrophilic exterior makes the entire complex water-soluble.[15]

  • Surfactants (e.g., Tween® 80, Polysorbate 80): Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic compounds.[15][17]

Important Consideration: These excipients can actively interfere with biological assays. Cyclodextrins can extract cholesterol from cell membranes, and surfactants can denature proteins.[16] They must be used with caution and validated to ensure they do not produce assay artifacts. Their impact is highly dependent on their concentration.[17]

References

Validation & Comparative

A Comparative Guide to the Characterization of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid and Its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a compound of interest in medicinal chemistry, alongside its structurally related and more extensively documented analogs: the parent compound 4-(1H-1,2,4-triazol-1-yl)benzoic acid and its regioisomer, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid.

The strategic placement of a methyl group on the triazole ring can significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. These modifications can, in turn, profoundly impact its pharmacokinetic profile and biological activity. This guide will delve into the available characterization data for these compounds and present a standardized workflow for their comprehensive analysis.

Structural Overview and Comparative Physicochemical Data

The three compounds share a common 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold, differing only in the presence and position of a methyl group on the triazole ring. This seemingly minor structural variance can lead to discernible differences in their spectral and physical properties.

Caption: Chemical structures of the compared triazole benzoic acid derivatives.

A direct comparison of the key physicochemical and spectral data is presented below. It is important to note the current scarcity of publicly available experimental data for this compound.

PropertyThis compound4-(1H-1,2,4-triazol-1-yl)benzoic acid4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid
CAS Number 1368819-46-8162848-16-01368924-96-2
Molecular Formula C₁₀H₉N₃O₂C₉H₇N₃O₂C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol 189.17 g/mol 203.20 g/mol
Melting Point Data not available174–176 °C (for a derivative)[1]Data not available
¹H NMR (DMSO-d₆) Data not availableBenzoic acid protons: δ 8.20–7.60 ppm (two ortho doublets); COOH proton: δ ~13.10–13.20 ppm (singlet)[1]Data not available
¹³C NMR (DMSO-d₆) Data not availableCarboxyl carbon: δ ~167.0 ppm[1]Data not available
IR (cm⁻¹) Data not availableData not availableData not available
Mass Spectrometry Data not availableHRMS (EI) of a derivative (C₁₀H₁₀N₄O₂S): calculated m/z 250.0524, found 250.0563[1]Data not available

Recommended Experimental Workflow for Comprehensive Characterization

To address the existing data gap for this compound and to enable a robust comparison with its analogs, the following experimental workflow is recommended. This workflow is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data.

cluster_synthesis Synthesis and Purification cluster_characterization Structural Elucidation and Purity Assessment cluster_physical Physicochemical Profiling synthesis Synthesis of Target Compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms ir Infrared (IR) Spectroscopy ms->ir purity Purity Analysis (HPLC/LC-MS) ir->purity mp Melting Point Determination purity->mp solubility Solubility Assessment mp->solubility logp Lipophilicity (LogP) Measurement solubility->logp

Caption: A comprehensive workflow for the synthesis, characterization, and physicochemical profiling of novel triazole derivatives.

Part 1: Synthesis and Purification

The synthesis of this compound and its 3-methyl isomer would likely follow established synthetic routes for similar triazole compounds. A common method involves the reaction of 4-hydrazinobenzoic acid with an appropriate precursor to form the triazole ring.[1]

Protocol for Synthesis (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydrazinobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Add the appropriate cyclizing agent (e.g., N-acetylcyanamide for the 5-methyl isomer or an imidic ester for the 3-methyl isomer) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and isolate the crude product by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the pure compound.

Part 2: Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This will be crucial for confirming the regiochemistry of the methyl group. For the 5-methyl isomer, a singlet corresponding to the methyl protons is expected, along with the characteristic aromatic protons of the benzoic acid moiety and a singlet for the C3-proton of the triazole ring. In contrast, the 3-methyl isomer will show a singlet for the methyl group and a singlet for the C5-proton of the triazole. The parent compound will exhibit two singlets for the C3 and C5 protons of the triazole ring.

  • ¹³C NMR: This will provide information on the carbon skeleton of the molecule. The chemical shift of the methyl carbon and the triazole ring carbons will be indicative of the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition of the synthesized compounds. The measured mass should be within 5 ppm of the calculated exact mass.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • C-H stretches from the aromatic ring and methyl group (~2900-3100 cm⁻¹).

    • C=N and C=C stretching vibrations from the triazole and benzene rings (~1400-1600 cm⁻¹).

Purity Analysis (HPLC/LC-MS):

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector should be used to determine the purity of the final compound, which should ideally be >95%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the main peak and any impurities.

Part 3: Physicochemical Profiling

Melting Point Determination:

  • The melting point is a key physical property that provides an indication of purity. A sharp melting point range suggests a pure compound.

Solubility Assessment:

  • The solubility of the compounds in various solvents (e.g., water, buffers at different pH values, organic solvents) should be determined. This is critical for designing in vitro and in vivo experiments.

Lipophilicity (LogP) Measurement:

  • The octanol-water partition coefficient (LogP) is a measure of the compound's lipophilicity, which is a crucial parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. This can be determined experimentally using methods like the shake-flask method or calculated using computational models.

Conclusion

While a complete experimental dataset for this compound is not yet readily available in the public domain, this guide provides a framework for its comprehensive characterization and comparison with its key isomers. By following the detailed experimental workflows outlined, researchers can generate the necessary data to fully elucidate the structure and properties of this and other novel triazole derivatives. This systematic approach is fundamental for advancing the understanding of structure-activity relationships and for the successful development of new therapeutic agents.

References

A Comparative Guide to the Definitive Structural Validation of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the unambiguous structural validation of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We move beyond mere procedural descriptions to explore the causal reasoning behind methodological choices, presenting a framework for orthogonal validation where each technique corroborates the others, ensuring the highest degree of scientific certainty. The primary focus is on single-crystal X-ray crystallography as the definitive method, contextualized by the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative for Unambiguous Structure Determination

In drug development and materials science, the precise three-dimensional arrangement of atoms in a molecule dictates its function, activity, and safety. For a molecule like this compound, isomeric ambiguity is a significant risk. For instance, the linkage of the benzoic acid moiety to different nitrogen atoms of the triazole ring would result in distinct isomers with potentially disparate biological activities and physical properties. Therefore, relying on a single analytical technique is often insufficient. This guide champions an integrated, multi-technique approach, with X-ray crystallography serving as the ultimate arbiter of molecular truth.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands alone in its ability to provide a direct, three-dimensional map of atomic positions in a crystalline solid.[1][2] This technique is not an interpretation of properties but a direct visualization of the molecular structure, including precise bond lengths, bond angles, and stereochemistry.[3] For this reason, it is considered the "gold standard" for structural elucidation of small molecules.

Causality in Experimental Design: From Powder to Perfect Crystal

The success of an XRD experiment is entirely dependent on the quality of the single crystal. A crystal is a highly ordered three-dimensional lattice, and it is this periodicity that amplifies the diffraction of X-rays to produce a measurable pattern.[2][4] A poorly ordered or polycrystalline sample will not yield a diffraction pattern that can be resolved into a molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • Dissolve the synthesized this compound powder in a suitable solvent (e.g., a mixture of THF and ethyl acetate) to achieve near-saturation.[5]

    • Employ a slow evaporation technique. Cover the vessel with a perforated seal (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Rationale: Slow solvent evaporation allows molecules to deposit onto a growing lattice in the most energetically favorable, ordered arrangement, leading to larger, higher-quality single crystals.[6]

  • Crystal Selection and Mounting:

    • Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks or defects.

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker SMART APEX CCD).[7]

    • Cool the crystal under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations, which sharpens the diffraction spots.[5][7]

    • Rotate the crystal and collect a series of diffraction images over a wide angular range.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated diffraction intensities. The quality of the final structure is often judged by the R-factor, with values below 0.05 (5%) indicating a good fit.

Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis synthesis Synthesis of Powder dissolution Dissolution in Solvent synthesis->dissolution growth Slow Evaporation dissolution->growth selection Crystal Selection growth->selection mounting Mounting on Goniometer selection->mounting data_collection X-ray Data Collection (100 K) mounting->data_collection processing Data Processing (Unit Cell & Space Group) data_collection->processing solution Structure Solution (Electron Density Map) processing->solution refinement Structure Refinement (Low R-factor) solution->refinement final_structure Validated 3D Structure (CIF File) refinement->final_structure validation_workflow center_node Proposed Structure of This compound ms Mass Spectrometry (MS) center_node->ms nmr NMR Spectroscopy (¹H, ¹³C) center_node->nmr xrd X-ray Crystallography center_node->xrd ms_result Confirms Molecular Formula (C₁₀H₉N₃O₂) ms->ms_result nmr_result Confirms Connectivity & Chemical Environments nmr->nmr_result xrd_result Confirms Absolute 3D Structure & Isomeric Form xrd->xrd_result

References

A Comparative Guide to the Biological Activity of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties[1][2]. The compound 4-(1H-1,2,4-triazol-1-yl)benzoic acid has emerged as a key structure for the development of novel therapeutic agents, particularly in oncology[3][4]. This guide focuses on a specific derivative, 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, and compares its anticipated activity with experimentally evaluated analogues. While direct experimental data for the 5-methyl analogue is limited in publicly accessible literature, we can infer its potential activity based on established structure-activity relationships for this class of compounds.

Comparative Analysis of Anticancer Activity

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis[4]. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected analogues against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.

Compound IDR Group (at C5 of triazole)MCF-7 IC₅₀ (µM)[4]HCT-116 IC₅₀ (µM)[4]
Parent Compound H>50>50
Analogue 1 -S-CH₃39.8 ± 4.241.8 ± 3.9
Analogue 2 -NH₂18.7 ± 2.525.7 ± 3.1
Analogue 3 -NH-CH=C₆H₄-4-NO₂23.9 ± 2.828.9 ± 3.4
Analogue 4 -NH-N=CH-C₆H₄-4-NO₂15.6 ± 1.923.9 ± 2.8
Doxorubicin (Ref.) N/A19.7 ± 2.122.6 ± 2.5

Inference on the Activity of this compound:

Based on the structure-activity relationship studies of 1,2,4-triazole derivatives, the introduction of small alkyl groups on the triazole ring can influence the compound's lipophilicity and steric interactions with its biological target[5]. A methyl group at the C5 position is a relatively small, electron-donating group. Its presence could potentially enhance the binding affinity to a target protein, possibly leading to increased cytotoxic activity compared to the unsubstituted parent compound. However, without direct experimental data, this remains a hypothesis that requires empirical validation.

Comparative Analysis of Antioxidant Activity

Several analogues of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose.

Compound IDR Group (at C5 of triazole)DPPH Scavenging IC₅₀ (µg/mL)[6]ABTS Scavenging IC₅₀ (µg/mL)[6]
Analogue 1 -S-CH₃55.5956.44
Analogue 5 -O-C₆H₅>10054.34
BHA (Ref.) N/A~50~50

Inference on the Activity of this compound:

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The electronic properties of the substituents on the triazole ring can modulate this activity. A methyl group, being electron-donating, might slightly enhance the electron density of the triazole ring, which could positively influence its radical scavenging potential.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of Solutions: A stock solution of DPPH (0.1 mM in methanol) is prepared. Test compounds are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: In a 96-well plate, 100 µL of the test compound solution is mixed with 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

Anticancer_Activity_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action start Cancer Cell Lines (MCF-7, HCT-116) seed Seed cells in 96-well plates start->seed treat Treat with Test Compounds seed->treat mtt MTT Assay treat->mtt measure Measure Absorbance mtt->measure ic50 Calculate IC50 measure->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle

Workflow for assessing the in vitro anticancer activity of test compounds.

Antioxidant_Activity_Workflow cluster_0 DPPH Radical Scavenging Assay dpph DPPH Solution (0.1 mM) mix Mix DPPH and Test Compound dpph->mix compound Test Compound (various concentrations) compound->mix incubate Incubate (30 min) mix->incubate read Read Absorbance (517 nm) incubate->read calculate Calculate % Scavenging and IC50 read->calculate

Workflow for the DPPH radical scavenging assay.

Discussion and Future Perspectives

The presented data highlights that modifications to the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold significantly impact its biological activity. The introduction of amine and substituted hydrazone moieties at the C5 position of the triazole ring appears to be a promising strategy for enhancing anticancer potency, with some analogues exhibiting greater efficacy than the standard chemotherapeutic agent, doxorubicin[4].

For antioxidant activity, the presence of a methylthio group at the C5 position confers notable radical scavenging properties[6]. The predicted activity of this compound, based on established SAR, suggests it may possess enhanced biological activity compared to its unsubstituted counterpart. However, this remains to be experimentally verified.

Future research should focus on the synthesis and in-depth biological evaluation of this compound and a broader range of C5-alkylated analogues. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as potential therapeutic agents.

References

A Comparative Analysis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid and Other Triazole Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in the architecture of many impactful therapeutic agents, particularly in oncology. Its unique physicochemical properties, including its ability to coordinate with metallic ions in enzyme active sites and its metabolic stability, have made it a privileged structure in drug design.[1] This guide provides a comparative analysis of an emerging preclinical candidate, 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid and its analogs, against established and repurposed triazole-containing drugs in cancer research: the aromatase inhibitors Letrozole and Anastrozole, and the repurposed antifungal agent Posaconazole.

The Emerging Profile of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

Recent research has focused on the synthesis and in vitro evaluation of a series of hybrids based on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold. These novel compounds have demonstrated promising cytotoxic effects against various cancer cell lines, suggesting their potential as a platform for the development of new anticancer therapies.[2][3][4]

Antiproliferative Activity and Induction of Apoptosis

Studies have shown that certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibit potent inhibitory activities against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines.[2][3][4] Notably, some of these compounds have shown IC50 values comparable to the standard chemotherapeutic drug, doxorubicin, while exhibiting weaker cytotoxic effects on normal retinal pigment epithelial (RPE-1) cells, indicating a degree of selectivity.[2][3][4]

Further investigations into the mechanism of action have revealed that the antiproliferative effects of some of these hybrids are, at least in part, due to the induction of apoptosis.[2][3][4] This programmed cell death is a desirable trait for anticancer agents, as it minimizes the inflammatory response often associated with necrotic cell death.

Potential Mechanisms of Action: Insights from In Silico Studies

While definitive experimental evidence on the precise molecular targets of this compound is still emerging, in silico molecular docking studies of similar 1,2,4-triazole derivatives suggest potential interactions with key cancer-related enzymes. These studies have explored the binding of novel triazole compounds to the active sites of aromatase and epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6][7] The triazole ring, a key feature in drugs like Letrozole and Anastrozole, is known to chelate with the heme iron of the aromatase enzyme, providing a rationale for this potential mechanism.[4]

Established Triazole Compounds in Cancer Therapy: Aromatase Inhibitors

Letrozole and Anastrozole are third-generation non-steroidal aromatase inhibitors that have revolutionized the treatment of hormone receptor-positive breast cancer in postmenopausal women.[8][9]

Mechanism of Action: Potent and Selective Aromatase Inhibition

The primary mechanism of action for both Letrozole and Anastrozole is the potent and selective inhibition of the aromatase enzyme (cytochrome P450 19A1). This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens in peripheral tissues.[1] By blocking this conversion, Letrozole and Anastrozole significantly reduce circulating estrogen levels, thereby depriving hormone-receptor-positive breast cancer cells of a key growth stimulus.[8][9]

dot

Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens TumorGrowth Hormone Receptor-Positive Breast Cancer Cell Growth Estrogens->TumorGrowth Letrozole_Anastrozole Letrozole / Anastrozole Letrozole_Anastrozole->Aromatase Inhibition

Caption: Aromatase Inhibition by Letrozole and Anastrozole.

Clinical Efficacy and Comparative Performance

Both Letrozole and Anastrozole have demonstrated superior efficacy compared to the previous standard of care, tamoxifen, in the adjuvant setting for early-stage breast cancer.[10] Clinical trials have shown that these agents improve disease-free survival and reduce the risk of recurrence.[10] While both are highly effective, some studies suggest that letrozole may be a more potent inhibitor of aromatase than anastrozole.[1]

Repurposed Triazoles in Oncology: The Case of Posaconazole

Posaconazole, a broad-spectrum second-generation triazole antifungal agent, is being investigated for its anticancer properties. This highlights a growing trend of repurposing existing drugs for new therapeutic indications.

Novel Anticancer Mechanisms: Beyond Fungal Targets

The anticancer activity of Posaconazole is not related to its antifungal mechanism of inhibiting lanosterol 14α-demethylase. Instead, research suggests that Posaconazole exerts its effects through distinct pathways, including the inhibition of the Hedgehog (Hh) signaling pathway and the induction of autophagy.[11][12][13] The Hedgehog pathway is a critical developmental pathway that is aberrantly activated in several cancers, including basal cell carcinoma and certain types of medulloblastoma and rhabdomyosarcoma.[12][13] By inhibiting this pathway, Posaconazole can suppress tumor growth.[11][13] Furthermore, the induction of autophagy, a cellular self-degradation process, can also contribute to its antitumor effects in certain contexts, such as in glioblastoma.[11][14]

dot

Posaconazole Posaconazole Hedgehog Hedgehog Signaling Pathway Posaconazole->Hedgehog Inhibition Autophagy Autophagy Posaconazole->Autophagy Induction TumorGrowth Tumor Cell Growth and Survival Hedgehog->TumorGrowth Autophagy->TumorGrowth Inhibition A Seed cells in 96-well plate B Treat with triazole compounds A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E A Treat cells with triazole compounds B Harvest and wash cells A->B C Resuspend in binding buffer and stain with Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

References

A Comparative Guide to the Inhibitory Potency of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazole-Benzoic Acid Scaffolds

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as platforms for the development of potent and selective therapeutic agents is of paramount importance. Among the myriad of heterocyclic compounds, the 1,2,4-triazole nucleus has garnered significant attention due to its remarkable stability and versatile biological activities. When coupled with a benzoic acid moiety, the resulting 4-(1H-1,2,4-triazol-1-yl)benzoic acid core structure presents a promising framework for the design of a diverse array of bioactive molecules.

This guide provides a comparative analysis of the inhibitory potency, specifically the half-maximal inhibitory concentration (IC50), of various derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid. While the initial focus of this review was on the 5-methyl substituted variant of this scaffold, a comprehensive literature survey revealed a broader dataset for the unsubstituted and variously substituted triazole-benzoic acid derivatives. Consequently, this guide will encompass the broader class to provide a more robust comparative analysis, primarily focusing on their well-documented anticancer properties. We will delve into the experimental data, outline the methodologies for assessing their biological activity, and explore potential mechanisms of action.

Comparative Analysis of IC50 Values

The primary measure of a compound's inhibitory potency is its IC50 value, which quantifies the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the reported IC50 values for a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against various human cancer cell lines. This data is crucial for researchers in the field to understand the structure-activity relationships (SAR) and to guide the design of more potent analogues.

Compound IDModifications to the Benzoic Acid and Triazole RingsTarget Cell LineIC50 (µM)Reference
Derivative 2 Isothiocyanate moietyMCF-718.7 ± 3.5[1]
HCT-11621.3 ± 4.1[1]
Derivative 5 Nitrobenzylidene moietyMCF-723.9 ± 4.2[1]
HCT-11628.3 ± 5.1[1]
Derivative 14 Substituted benzylidene moietyMCF-715.6 ± 2.9[1]
HCT-11619.8 ± 3.8[1]
Derivative 15 Substituted benzylidene moietyMCF-719.4 ± 3.6[1]
HCT-11622.5 ± 4.3[1]
Doxorubicin (Reference Drug)MCF-719.7 ± 3.9[1]
HCT-11622.6 ± 4.5[1]

Note: The presented data is derived from in vitro cytotoxicity assays, and the IC50 values represent the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocol: Determination of IC50 by MTT Assay

The determination of a compound's cytotoxic effect on cancer cell lines is a fundamental step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Below is a detailed, step-by-step methodology for determining the IC50 value of a test compound against an adherent cancer cell line.

Materials:

  • Test compounds (e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives)

  • Adherent cancer cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth. This can be calculated using non-linear regression analysis software.

Visualizing the Experimental Workflow

To provide a clear overview of the IC50 determination process, the following diagram illustrates the key steps of the MTT assay workflow.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate treatment Incubation with Compounds (48-72h) cell_seeding->treatment 24h Incubation compound_prep Compound Dilution Series compound_prep->treatment mtt_addition Add MTT Solution (4h Incubation) treatment->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for IC50 determination using the MTT assay.

Potential Mechanism of Action: Targeting Cancer Cell Signaling

While the precise molecular targets of many 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives are still under investigation, their cytotoxic effects suggest interference with critical cellular pathways that regulate cell proliferation, survival, and apoptosis.[1] One common mechanism for anticancer agents is the inhibition of protein kinases, which are key regulators of cell signaling.

The following diagram illustrates a simplified, generic signaling pathway that is often dysregulated in cancer and represents a plausible target for this class of compounds.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Triazole-Benzoic Acid Derivative (Inhibitor) Inhibitor->Kinase_Cascade Inhibits

References

A Comparative Guide to the Cytotoxicity of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid Scaffolds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. Among these, heterocyclic compounds containing the triazole moiety have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic potential of a representative triazole-based compound, focusing on the structural scaffold of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a close analog of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid. Due to the limited publicly available data on the specific methyl-substituted compound, this guide will leverage published data from its closely related derivatives to provide a scientifically grounded comparison against established chemotherapeutic agents.

The core of this analysis rests on the in-vitro evaluation of cytotoxicity, a critical first step in the drug discovery pipeline. We will delve into the experimental data, comparing the half-maximal inhibitory concentration (IC50) values of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against various cancer cell lines and benchmark them against the performance of well-established drugs such as Doxorubicin and Cisplatin. Furthermore, we will explore the underlying experimental methodologies and potential mechanisms of action that contribute to the observed cytotoxic effects.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The efficacy of a potential anticancer compound is quantitatively assessed by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.

The following table summarizes the cytotoxic activity of select 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and standard chemotherapeutic agents against a panel of human cancer cell lines. This comparative data highlights the potential of the triazole scaffold as a promising backbone for the development of novel anticancer drugs.

Compound/DrugCell LineIC50 (µM)Citation(s)
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 2 MCF-7 (Breast Cancer)18.7[3][4][5][6]
HCT-116 (Colon Cancer)25.7[4]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 5 MCF-7 (Breast Cancer)Not explicitly stated, but noted as highly active[4][5]
HCT-116 (Colon Cancer)Not explicitly stated, but noted as highly active[4][5]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 14 MCF-7 (Breast Cancer)15.6[3][4][5][6]
HCT-116 (Colon Cancer)23.9[4]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 15 MCF-7 (Breast Cancer)Not explicitly stated, but noted as highly active[4][5]
HCT-116 (Colon Cancer)Not explicitly stated, but noted as highly active[4][5]
Doxorubicin MCF-7 (Breast Cancer)0.4 - 2.5[1][7][8]
HeLa (Cervical Cancer)1.39 - 2.92[1][9]
A549 (Lung Cancer)> 20[1][10]
HCT-116 (Colon Cancer)22.6[3][5][6]
Cisplatin A549 (Lung Cancer)9 - 16.48[11][12]
HeLa (Cervical Cancer)28.96[13]

Note: The IC50 values for Doxorubicin and Cisplatin can vary between studies due to different experimental conditions such as incubation time and assay method.

The data indicates that certain hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent cytotoxic activity against MCF-7 and HCT-116 cancer cell lines, with IC50 values in the micromolar range.[3][4][5][6] Notably, some of these hybrids demonstrate comparable or even superior potency to the standard drug Doxorubicin in the HCT-116 cell line.[3][4][5][6]

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The underlying principle is the reduction of the yellow tetrazolium salt MTT by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Here is a detailed, step-by-step protocol for performing an MTT assay:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, HCT-116, HeLa, A549) in appropriate growth medium until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) and standard drugs (Doxorubicin, Cisplatin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h (Formazan Formation) F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow of the MTT assay for determining cytotoxicity.

Unraveling the Mechanism of Action: A Look into Apoptosis Induction

The cytotoxic effects of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold are not merely due to non-specific toxicity. Studies on its derivatives have indicated that these compounds can induce apoptosis, or programmed cell death, in cancer cells.[3][4][5][6] This is a highly desirable characteristic for an anticancer agent, as it triggers a natural and controlled cellular suicide process, minimizing the inflammation and damage to surrounding healthy tissues that can be associated with necrosis.

While the precise signaling pathways activated by this compound are yet to be fully elucidated, a plausible hypothesis based on the known mechanisms of other anticancer agents involves the activation of the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress, such as that induced by a cytotoxic compound, and converges on the mitochondria.

The following diagram illustrates a hypothetical signaling cascade that could be triggered by the compound, leading to apoptosis.

Apoptosis_Pathway Compound This compound Stress Cellular Stress Compound->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria permeabilization Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.

Conclusion and Future Directions

The available evidence strongly suggests that the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold holds significant promise as a template for the design of novel anticancer agents. The demonstrated cytotoxicity of its derivatives against various cancer cell lines, coupled with their ability to induce apoptosis, underscores their therapeutic potential.

Future research should focus on synthesizing and evaluating the cytotoxic profile of this compound specifically, to build upon the encouraging results of its analogs. Further investigations into the precise molecular targets and signaling pathways affected by this class of compounds will be crucial for optimizing their efficacy and selectivity, ultimately paving the way for the development of more effective and less toxic cancer therapies.

References

A Comparative Guide to DFT Studies of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,2,4-triazole moiety stands out as a privileged scaffold, integral to the development of a wide spectrum of therapeutic agents.[1] Its unique electronic and structural characteristics, including its capacity for hydrogen bonding and dipole interactions, make it a versatile building block for designing novel drug candidates with diverse biological activities, ranging from anticancer to antimicrobial and antioxidant effects.[2][3] This technical guide provides a comprehensive comparison of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid hybrids, leveraging Density Functional Theory (DFT) studies to elucidate their structure-activity relationships and therapeutic potential. We will delve into the synthetic rationale, computational methodologies, and comparative performance of these hybrids, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for Hybridization and Computational Scrutiny

The core structure, this compound, combines the pharmacologically significant 1,2,4-triazole ring with a benzoic acid group, a common feature in many biologically active molecules that can enhance solubility and provide a key interaction point with biological targets.[2] The process of creating molecular hybrids by modifying this core structure is a strategic approach in drug design aimed at developing molecules with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[4][5]

Computational methods, particularly DFT and molecular docking, are indispensable in this endeavor.[1] DFT allows for the precise calculation of molecular geometries, electronic properties, and spectroscopic features, offering deep insights into the stability, reactivity, and potential biological activity of these compounds before their synthesis.[2] This in silico screening accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and further experimental evaluation.

Synthetic Pathways and Methodologies

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids typically follows a multi-step reaction sequence. A representative synthetic route involves the initial formation of a hydrazide, followed by cyclization to form the triazole ring, and subsequent modifications to introduce various substituents.

Representative Synthetic Protocol

A common pathway to functionalized 1,2,4-triazoles involves the following key steps:[1][6]

  • Esterification: The starting carboxylic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) to yield the corresponding ester. This step is crucial for activating the carboxylic acid for the subsequent reaction.

  • Hydrazide Formation: The synthesized ester is then treated with hydrazine hydrate, typically in an alcoholic solvent, and refluxed to produce the acid hydrazide.[1] This nucleophilic acyl substitution reaction is a fundamental step in the synthesis of many heterocyclic compounds.

  • Cyclization to form the 1,2,4-triazole ring: The acid hydrazide can then be reacted with a suitable reagent to form the triazole ring. For instance, reaction with an isothiocyanate can lead to a thiosemicarbazide intermediate, which upon cyclization under basic conditions, yields a triazole-3-thiol.[6]

The following diagram illustrates a generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Synthesis_Workflow Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Esterification (Alcohol, Acid Catalyst) Acid Hydrazide Acid Hydrazide Ester->Acid Hydrazide Hydrazinolysis (Hydrazine Hydrate) 1,2,4-Triazole Hybrid 1,2,4-Triazole Hybrid Acid Hydrazide->1,2,4-Triazole Hybrid Cyclization (e.g., with Isothiocyanate)

Caption: Generalized synthetic workflow for 1,2,4-triazole hybrids.

The Power of DFT in Characterizing Molecular Properties

DFT calculations provide a theoretical framework to understand the intrinsic properties of the synthesized hybrids. Key parameters derived from DFT studies are instrumental in predicting their biological activity.

Key DFT-Calculated Parameters:
  • Optimized Molecular Geometry: Determines the most stable 3D arrangement of atoms, providing insights into bond lengths, bond angles, and dihedral angles.[1] This is fundamental for understanding how the molecule will interact with a biological target.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the electronic and optical properties of a molecule.[2] The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electrophilic and nucleophilic sites. This is crucial for predicting non-covalent interactions with biological macromolecules.

DFT Calculation Protocol

A typical DFT study on these hybrids would involve the following steps:

  • Geometry Optimization: The initial molecular structure is optimized using a specific functional and basis set, for example, B3LYP/6-311++G(d,p), to find the minimum energy conformation.[5][7]

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Calculation of Electronic Properties: HOMO, LUMO, and MEP are calculated at the same level of theory.

The logical flow of a DFT study is depicted in the diagram below.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP) Frequency_Calculation->Electronic_Properties Thermodynamic_Properties Thermodynamic Properties Frequency_Calculation->Thermodynamic_Properties Electronic_Descriptors Electronic Descriptors Electronic_Properties->Electronic_Descriptors

Caption: Workflow for a typical DFT study of a molecular hybrid.

Comparative Performance Analysis

The true value of DFT studies lies in the ability to compare different hybrids and correlate their calculated properties with experimentally observed biological activities.

Anticancer Activity

Several studies have synthesized series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and evaluated their in vitro cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][8][9] For instance, certain hybrids have shown potent inhibitory activities with IC50 values in the micromolar range, comparable to or even better than the reference drug doxorubicin.[8][10]

Hybrid CompoundModificationMCF-7 IC50 (µM)[4][8]HCT-116 IC50 (µM)[4][8]Notes
Hybrid 2 Isothiocyanate group18.725.7Potent activity, induces apoptosis.[4][8]
Hybrid 5 Substituted benzylidenePotentPotentSignificant antiproliferative activity.[4][8]
Hybrid 14 Nitrobenzylidene moiety15.6PotentInduces apoptosis in MCF-7 cells.[4][8]
Hybrid 15 Substituted benzylidenePotent23.9Strong cytotoxic effects.[4][8]
Doxorubicin Reference Drug19.722.6Standard chemotherapeutic agent.[4][8]

The structure-activity relationship (SAR) studies often reveal that the nature of the substituent on the triazole ring significantly influences the cytotoxic activity.[4] For example, the incorporation of isothiocyanate and nitrobenzylidene moieties has been shown to be beneficial for promising cytotoxic effects.[4]

Antioxidant Activity

The antioxidant potential of these hybrids has also been investigated using various in vitro assays like DPPH and ABTS radical scavenging.[5][7] DFT studies can help rationalize the observed antioxidant activity by calculating parameters related to hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) mechanisms.[5]

Hybrid CompoundDPPH Scavenging (%)[5]ABTS Scavenging (%)[5]Key DFT Descriptor
Parent Compound 1 89.9588.59Favorable BDE and IP values.
Hybrid 5 GoodGoodGood theoretical antioxidant results.[5]
Hybrid 9 GoodGoodGood theoretical antioxidant results.[5]
BHA (Standard) 95.0296.18Butylated hydroxylanisole.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug design, it is used to understand how a ligand (the triazole hybrid) interacts with the active site of a biological target, such as an enzyme or a receptor. The binding affinity, often expressed as a binding energy (kcal/mol), is calculated to estimate the strength of the interaction.[1]

For example, docking studies of 1,2,4-triazole derivatives with the EGFR kinase domain have helped to rationalize their anticancer activity by identifying key interactions with amino acid residues in the ATP binding site.[11]

Molecular_Docking_Process Ligand_Preparation Prepare Ligand Structure (Triazole Hybrid) Docking_Simulation Perform Docking Simulation Ligand_Preparation->Docking_Simulation Receptor_Preparation Prepare Receptor Structure (e.g., Protein) Receptor_Preparation->Docking_Simulation Binding_Pose_Analysis Analyze Binding Poses and Scores Docking_Simulation->Binding_Pose_Analysis Identify_Key_Interactions Identify Key Interactions (H-bonds, hydrophobic, etc.) Binding_Pose_Analysis->Identify_Key_Interactions

Caption: A simplified workflow for molecular docking studies.

Conclusion and Future Perspectives

The integration of synthetic chemistry with advanced computational techniques like DFT and molecular docking provides a powerful paradigm for the rational design of novel therapeutic agents. The this compound scaffold has proven to be a versatile platform for developing potent anticancer and antioxidant agents. The comparative analysis presented in this guide highlights how subtle modifications to the core structure can lead to significant changes in biological activity, a phenomenon that can be predicted and explained through computational studies.

Future research in this area should continue to explore the vast chemical space around this scaffold, guided by predictive in silico models. The development of more accurate and efficient computational methods will further enhance our ability to design and discover next-generation drugs with improved efficacy and safety profiles.

References

A Comparative Guide to the Synthetic Efficiency of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a key building block in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for the design of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.

Synthetic Strategies: An Overview

Two principal synthetic strategies have been identified for the preparation of this compound:

  • Route 1: Triazole Ring Formation from 4-Hydrazinobenzoic Acid. This classical approach involves the construction of the 1,2,4-triazole ring onto a pre-existing benzoic acid framework.

  • Route 2: N-Arylation of 5-Methyl-1H-1,2,4-triazole. This strategy involves the coupling of a pre-formed 5-methyl-1,2,4-triazole with a functionalized benzoic acid derivative.

This guide will dissect each route, providing a step-by-step methodology, comparative data, and a discussion of the underlying chemical principles.

Route 1: Triazole Ring Formation from 4-Hydrazinobenzoic Acid

This synthetic pathway leverages the nucleophilic character of the hydrazine moiety in 4-hydrazinobenzoic acid to construct the triazole ring. The key transformation is the condensation of the hydrazine with a suitable C1 synthon that also incorporates the methyl group.

Workflow Diagram

Route 1 Workflow A 4-Aminobenzoic acid B 4-Hydrazinobenzoic acid A->B Diazotization, Reduction C Intermediate B->C Reaction with N-(1-ethoxyethylidene)acetamide D This compound C->D Cyclization

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid can be synthesized from 4-aminobenzoic acid in a two-step process involving diazotization followed by reduction. An overall yield of 82% has been reported for this transformation[1].

  • Diazotization: 4-Aminobenzoic acid is treated with sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced to the hydrazine using a suitable reducing agent, such as sodium sulfite, followed by hydrolysis. To avoid the formation of azo dyes as a side product, it is crucial to maintain a low pH (typically 1-2) during the diazotization step[2].

Step 2: Synthesis of this compound

  • A mixture of 4-hydrazinobenzoic acid and N-(1-ethoxyethylidene)acetamide in a suitable solvent (e.g., ethanol) is heated under reflux.

  • The intermediate hydrazone undergoes in-situ cyclization to form the 1,2,4-triazole ring.

  • The product is isolated upon cooling and purified by recrystallization.

Discussion of Route 1

Advantages:

  • Convergent Synthesis: This route builds the desired molecule in a convergent manner, which can be advantageous for overall yield.

  • Readily Available Starting Materials: 4-Aminobenzoic acid is an inexpensive and widely available starting material.

Disadvantages:

  • Multi-step Process: The synthesis of the 4-hydrazinobenzoic acid intermediate adds to the overall step count.

  • Potential for Side Reactions: The diazotization step requires careful temperature and pH control to minimize the formation of impurities.

  • Yield Variability: The yield of the final cyclization step can be sensitive to reaction conditions.

Route 2: N-Arylation of 5-Methyl-1H-1,2,4-triazole

This approach involves the formation of the C-N bond between the pre-synthesized 5-methyl-1H-1,2,4-triazole and a benzoic acid derivative. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.

Workflow Diagram

Route 2 Workflow A 4-Fluorobenzoic acid C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B 5-Methyl-1H-1,2,4-triazole B->C

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of this compound via SNAr

  • A mixture of 4-fluorobenzoic acid, 5-methyl-1H-1,2,4-triazole, and a suitable base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) is heated at an elevated temperature.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration and purified by recrystallization.

Discussion of Route 2

Advantages:

  • Directness: This route can be a one-step process from commercially available starting materials.

  • High Atom Economy: The SNAr reaction, in particular, has high atom economy.

  • Potentially Higher Yields: For activated aryl halides, SNAr reactions can proceed in high yields.

Disadvantages:

  • Harsh Reaction Conditions: SNAr reactions often require high temperatures, which may not be suitable for substrates with sensitive functional groups.

  • Substrate Scope: The success of this route is highly dependent on the nature of the leaving group on the benzoic acid derivative (F > Cl > Br > I) and the presence of an electron-withdrawing group (like the carboxylic acid) to activate the aromatic ring.

  • Potential for Isomer Formation: Depending on the reaction conditions, N-arylation can potentially occur at different nitrogen atoms of the triazole ring, leading to isomeric impurities.

Comparative Analysis

ParameterRoute 1: Triazole Ring FormationRoute 2: N-Arylation
Starting Materials 4-Aminobenzoic acid (readily available, inexpensive)4-Fluorobenzoic acid, 5-Methyl-1H-1,2,4-triazole (commercially available)
Number of Steps 2-3 steps1-2 steps
Reaction Conditions Diazotization at 0-5 °C; Reflux for cyclizationHigh temperatures (e.g., >150 °C) for SNAr
Key Challenges Control of diazotization; potential for side productsHarsh conditions; potential for regioisomers
Overall Yield Moderate to good (dependent on intermediate steps)Potentially high, but substrate-dependent
Scalability Generally scalable, but diazotization requires careful handling on a large scale.Scalable, especially SNAr reactions.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for multi-step procedures versus harsh reaction conditions.

  • Route 1 is a well-established and reliable method, particularly if 4-hydrazinobenzoic acid is readily available or can be synthesized efficiently in-house. It offers a convergent approach that can be advantageous for building molecular complexity.

  • Route 2 is a more direct and potentially higher-yielding approach, especially for smaller-scale syntheses where the higher cost of starting materials may be less of a concern. The SNAr reaction is particularly attractive for its simplicity, provided the necessary high temperatures are achievable and the potential for isomer formation is addressed.

For large-scale production, a thorough process optimization of either route would be necessary to maximize yield and minimize costs and waste. Further investigation into copper-catalyzed N-arylation conditions for Route 2 could also provide a milder and more efficient alternative to the high-temperature SNAr reaction.[3][4]

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential safety and handling information for 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a compound utilized in advanced research. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by examining structurally similar molecules and adhering to established principles of laboratory safety, we can establish a robust framework for its safe handling. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for personal protective equipment (PPE) and safe operational procedures.

Understanding the Potential Hazards

Due to the novelty of this compound, a thorough hazard assessment necessitates a review of analogous compounds. Safety data for related benzoic acid and triazole derivatives indicate several potential hazards.

Likely Hazard Profile:

Hazard ClassificationPotential Effects
Skin Irritation May cause skin irritation upon direct contact.[1][2]
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[1][2]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2][3]
Specific Target Organ Toxicity Prolonged or repeated exposure, particularly through inhalation, may cause damage to organs.[4]

These classifications are based on data from similar chemical structures and should be considered the minimum anticipated hazards. Therefore, a cautious and comprehensive approach to PPE is warranted.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective measures for risk reduction.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Figure 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.

While elimination or substitution of this compound may not be feasible in a research context, the use of engineering and administrative controls is critical to supplement the protection offered by PPE.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical final barrier between the researcher and potential chemical exposure.[5][6] The following PPE is mandatory when handling this compound in its powdered form or in solution.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are required to provide a seal around the eyes, protecting against dust particles and splashes.[3][7] Standard safety glasses are insufficient.

    • Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as when handling larger quantities or preparing stock solutions.[6]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for general handling and protection against incidental contact.[5][8] It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected.[9] For prolonged contact or when handling concentrated solutions, consulting a glove compatibility chart is recommended.

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect against spills and contamination of personal clothing.[7][10]

    • Chemical-Resistant Apron: When handling larger quantities of the compound or its solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]

  • Respiratory Protection:

    • Due to the risk of respiratory irritation and potential for target organ toxicity upon repeated inhalation, all handling of powdered this compound must be conducted within a certified chemical fume hood.[11][12] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[3][12]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.

Safe Handling and Weighing Protocol

Handling fine powders presents a significant risk of aerosolization and inhalation. The following step-by-step protocol is designed to minimize this risk.

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly.[9] Cover the work surface with absorbent bench paper.[11] Assemble all necessary equipment, including weigh boats, spatulas, and containers.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, chemical splash goggles, and gloves.

  • Weighing:

    • Conduct all weighing operations within the fume hood.[11]

    • Use a microbalance with a draft shield if available to minimize air currents.

    • Instead of pouring the powder, use a spatula to transfer small amounts to the weigh boat to prevent dust generation.[11]

    • Keep the container of the chemical closed when not in use.[11]

  • Solution Preparation: If preparing a solution, add the weighed powder to the solvent slowly. Do not add solvent to the powder, as this can cause splashing.

  • Post-Handling: After handling, decontaminate the work area using a wet wipe or a HEPA-filtered vacuum.[11] Do not dry sweep.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves and any contaminated disposable items in a designated hazardous waste container. Wash hands thoroughly with soap and water.[7]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, weigh boats, and excess compound, must be disposed of as hazardous chemical waste.[3][13] Follow all institutional and local regulations for chemical waste disposal. Do not dispose of this compound down the drain.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[12][13] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air.[13] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.